3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-4-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOEUVVEVGYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250795 | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-12-8 | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions with biological targets, leading to applications in areas such as oncology, infectious diseases, and neurology.[4][5][6] Substituted 1,5-naphthyridines are of particular interest as they allow for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on the chemical properties and synthetic utility of a specific, highly functionalized derivative: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine . This molecule represents a versatile building block for the synthesis of complex molecular architectures due to the presence of two distinct halogen atoms at positions amenable to selective functionalization. While specific experimental data for this exact compound is limited, this guide will provide a comprehensive overview of its expected properties and reactivity based on established principles of 1,5-naphthyridine chemistry and data from closely related analogues.
Physicochemical Properties: A Data-Driven Estimation
Predicting the physicochemical properties of this compound is crucial for its application in drug discovery and process development. In the absence of direct experimental data, we can extrapolate from the computed properties of its constitutional isomers and closely related pyridine analogues.
| Property | 3-Bromo-2-chloro-4-methylpyridine[7] | 3-Bromo-2-chloro-5-methylpyridine[8] | 2-Bromo-3-chloro-4-methylpyridine[9] | Estimated: this compound |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | C₆H₅BrClN | C₉H₆BrClN₂ |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol | 206.47 g/mol | ~255.52 g/mol |
| XLogP3 | 2.9 | 2.9 | 2.9 | ~3.5-4.0 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 2 |
| Topological Polar Surface Area | 12.9 Ų | 12.9 Ų | 12.9 Ų | ~25.8 Ų |
Interpretation and Further Considerations:
-
Solubility: With an estimated XLogP3 in the range of 3.5-4.0, the compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
-
Melting Point: The planar, rigid naphthyridine core is likely to result in a relatively high melting point, expected to be a crystalline solid at room temperature.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, as with many halogenated heterocycles, it may be sensitive to strong light and potent nucleophiles.
Synthesis of this compound: A Proposed Route
A plausible synthetic route to the title compound can be designed based on established methods for the construction of the 1,5-naphthyridine ring system, such as the Friedländer annulation or variations thereof. A key consideration is the introduction of the specific substitution pattern.
A potential synthetic approach could start from a suitably substituted aminopyridine precursor. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-aldehydes from acetamides, which can serve as precursors to the naphthyridine ring.[10]
Proposed Synthetic Workflow for this compound
Detailed Hypothetical Protocol:
-
Step 1: Vilsmeier-Haack Cyclization. A substituted N-(pyridin-3-yl)acetamide is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction leads to the formation of the 2-chloro-1,5-naphthyridine ring with a formyl group at the 3-position.
-
Step 2: Bromination. The resulting 2-chloro-4-methyl-1,5-naphthyridine-3-carbaldehyde is subjected to electrophilic bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The electron-donating effect of the methyl group and the directing effect of the existing substituents would favor bromination at the 3-position.
-
Step 3: Decarbonylation. The formyl group can be removed under appropriate conditions, for instance, via a decarbonylation reaction, to yield the final product, this compound.
Rationale for Experimental Choices:
-
The Vilsmeier-Haack reaction is a well-established and efficient method for the synthesis of chloro-substituted heterocyclic aldehydes.
-
NBS is a mild and selective brominating agent for electron-rich aromatic systems.
-
The choice of a multi-step synthesis allows for controlled introduction of the desired substituents.
Reactivity and Synthetic Utility: A Gateway to Novel Derivatives
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position, followed by a subsequent reaction at the 2-position.
Differential Reactivity in Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[11][12][13][14] The higher reactivity of the C-Br bond allows for the selective introduction of an aryl or heteroaryl group at the 3-position.
Hypothetical Protocol for Selective Suzuki-Miyaura Coupling:
-
To a solution of this compound in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 3-aryl-2-chloro-4-methyl-1,5-naphthyridine.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the 3-position can be achieved.
Hypothetical Protocol for Selective Buchwald-Hartwig Amination:
-
A mixture of this compound, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction is monitored for completion.
-
Standard aqueous workup and purification by chromatography will afford the 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivative.
Applications in Drug Discovery: A Scaffold for Future Therapeutics
The 1,5-naphthyridine scaffold is a component of numerous compounds with a broad spectrum of biological activities, including:
-
Anticancer agents: Certain 1,5-naphthyridine derivatives have shown potent antiproliferative activity.
-
Antibacterial and Antiviral agents: The scaffold is present in several antimicrobial drugs.[6]
-
Kinase inhibitors: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, making it an effective scaffold for kinase inhibition.
The ability to selectively functionalize this compound at two different positions makes it an exceptionally valuable starting material for the construction of diverse chemical libraries for high-throughput screening. The introduction of various aryl, heteroaryl, and amino groups can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
References
-
PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Google Patents.
-
PubChem. 2-Bromo-4-chloro-1,5-naphthyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
SciSpace. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]
-
PrepChem. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
ACS Publications. RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES. [Link]
-
SciSpace. Article. [Link]
-
ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Spectroscopic Characterization of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Predictive Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. As a compound of interest in medicinal chemistry and drug development, understanding its structural features through spectroscopic analysis is paramount.[1] To date, experimental spectroscopic data for this specific molecule has not been published. This guide, therefore, serves as a predictive resource for researchers, synthesizing information from known spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this document outlines the standard methodologies for acquiring this data experimentally.
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The strategic placement of bromo, chloro, and methyl substituents on this scaffold can significantly influence its physicochemical properties and biological targets. The title compound, this compound, is a promising candidate for further investigation. This guide provides a robust, predictive framework for its spectroscopic characterization, enabling researchers to anticipate and interpret experimental results.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region corresponding to the protons on the naphthyridine core, and one signal in the aliphatic region for the methyl group. The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic distribution of the 1,5-naphthyridine ring system. Aromatic protons in similar systems typically resonate between 6.5 and 8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-6 | ~8.8 - 9.0 | d | ~4.5 |
| H-7 | ~7.6 - 7.8 | dd | ~8.5, 4.5 |
| H-8 | ~8.3 - 8.5 | d | ~8.5 |
| CH₃ | ~2.5 - 2.7 | s | - |
Rationale for Predictions:
-
H-6: This proton is ortho to a nitrogen atom, which is strongly deshielding, thus predicting a downfield chemical shift.
-
H-8: This proton is also ortho to a nitrogen atom and is expected to be in a similar downfield region to H-6.
-
H-7: This proton is coupled to both H-6 and H-8, resulting in a doublet of doublets. Its chemical shift will be influenced by both adjacent protons.
-
CH₃: The methyl group is attached to a carbon in an aromatic system and is expected to have a chemical shift in the typical range for such groups.
Caption: Predicted ¹³C NMR assignments for this compound.
Predicted Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [2][3] Table 3: Predicted m/z Values for the Molecular Ion Cluster
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ (C₉H₆⁷⁹Br³⁵ClN₂) | 255.9 | Major Peak |
| [M+2]⁺ | 257.9 | ~130% |
| [M+4]⁺ | 259.9 | ~30% |
Rationale for Predictions:
-
The molecular weight is calculated based on the most abundant isotopes (C=12.00, H=1.01, Br=78.92, Cl=34 .97, N=14.00).
-
The isotopic pattern is a combination of the patterns for one bromine and one chlorine atom. The [M+2] peak will be the most abundant due to the high abundance of both ⁸¹Br and ³⁷Cl.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100-3000 | C-H aromatic stretching |
| 2950-2850 | C-H aliphatic stretching (methyl) |
| 1600-1450 | C=C and C=N aromatic ring stretching |
| 1450-1350 | C-H aliphatic bending (methyl) |
| 800-600 | C-Cl stretching |
| 700-500 | C-Br stretching |
Rationale for Predictions:
-
These are characteristic regions for the vibrations of the specified bonds in aromatic and heterocyclic compounds. The exact positions will be influenced by the overall molecular structure.
Proposed Experimental Protocols
For researchers who synthesize this compound, the following standard protocols are recommended for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
Conclusion
This predictive guide offers a comprehensive spectroscopic profile of this compound, a molecule of significant interest for which no experimental data is currently available. The predicted NMR, MS, and IR data, along with the outlined experimental protocols, provide a valuable resource for researchers in the fields of chemical synthesis and drug discovery. This guide will aid in the confirmation of the synthesis of this compound and facilitate its further investigation.
References
Sources
CAS number for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Reactivity, and Applications for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a dedicated CAS number for this specific substitution pattern is not prominently listed in major chemical databases, this guide constructs a robust profile of the molecule. We will delve into its structural characteristics, propose a logical synthetic pathway based on established naphthyridine chemistry, analyze its expected reactivity for further derivatization, and explore its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex heterocyclic scaffolds in their work.
Chemical Identity and Structural Elucidation
The 1,5-naphthyridine core is a recurring motif in biologically active compounds, valued for its rigid structure and hydrogen bonding capabilities.[1][2] The title compound, this compound, is a specifically functionalized derivative designed for versatile chemical modifications.
Core Structure and Properties
The key structural features are the two halogen atoms at positions 2 and 3, which offer orthogonal reactivity, and the methyl group at position 4. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrClN₂ | - |
| Molecular Weight | 257.52 g/mol | - |
| Monoisotopic Mass | 255.94029 Da | - |
| XLogP3 (Predicted) | ~3.0 - 3.5 | Analog-based estimation |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
As of this guide's publication, a specific CAS number for this compound has not been identified in major public databases like PubChem or the CAS Common Chemistry database. This suggests the compound is likely a novel research chemical or a custom-synthesized intermediate rather than a stock commercial product. For reference, the related compound 7-bromo-2-chloro-3-methyl-1,5-naphthyridine is assigned CAS number 2256059-92-2.[3]
Structural Visualization
Caption: Structure of this compound.
Proposed Synthesis Pathway
The synthesis of substituted 1,5-naphthyridines often involves multi-step sequences starting from pyridine precursors.[4] A plausible and efficient route to the target molecule can be designed by adapting established methodologies, such as the Friedländer annulation or similar cyclization strategies.
Retrosynthetic Analysis & Rationale
A logical approach involves the construction of the second pyridine ring onto a pre-functionalized pyridine starting material. The key disconnection is the bond formation between N5-C4a and C8-C8a, which can be achieved via a condensation and cyclization reaction. The starting material of choice would be a substituted 3-aminopyridine.
Step-by-Step Synthetic Protocol
This protocol is a proposed pathway and may require optimization for reaction conditions, catalysts, and purification methods.
Step 1: Synthesis of a 2-chloro-4-methylpyridin-3-amine precursor. This is a crucial starting material. While not a stock item, it can be synthesized from commercially available pyridines through nitration, reduction, and halogenation steps.
Step 2: Condensation and Cyclization (Modified Friedländer Synthesis).
-
Reactants: The 2-chloro-4-methylpyridin-3-amine is reacted with a suitable three-carbon electrophilic synthon, such as malonic acid or its derivatives, under acidic conditions.
-
Causality: The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic. The amino group of the pyridine acts as a nucleophile, initiating the condensation. Subsequent dehydration and intramolecular cyclization form the second ring of the naphthyridine core.
-
Intermediate Formation: This reaction typically yields a dihydroxy-naphthyridine intermediate (a naphthyridinone).
Step 3: Halogenation of the Naphthyridinone Intermediate.
-
Chlorination: The hydroxyl group at the 2-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and robust transformation for hydroxy-azaheterocycles.[5]
-
Bromination: The subsequent regioselective bromination at the 3-position can be achieved using N-Bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or DMF. The electron-donating effect of the methyl group and the directing effects of the ring nitrogens will influence the regioselectivity of this step.
Caption: Proposed synthetic workflow for the target molecule.
Chemical Reactivity and Strategic Derivatization
The primary value of this compound lies in its capacity for selective, stepwise functionalization. The differing reactivity of the C-Cl and C-Br bonds is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The C2-Cl bond is highly activated towards SNAr due to the electron-withdrawing effect of the adjacent ring nitrogen (N1). This position is significantly more reactive to nucleophiles than the C3-Br bond.[6]
-
Typical Nucleophiles: Amines, alcohols (alkoxides), and thiols (thiolates) can readily displace the chloride.
-
Experimental Rationale: This reaction is typically performed first, under basic conditions at moderate temperatures. The higher reactivity of the chloro group allows for its selective replacement while leaving the bromo group intact for subsequent cross-coupling.[6] This orthogonality is crucial for building molecular complexity in a controlled manner.
Palladium-Catalyzed Cross-Coupling
The C3-Br bond is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation in the synthesis of many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Causality of Reagent Choice: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is critical. The ligand's electronic and steric properties modulate the reactivity of the palladium center, influencing the efficiency of the oxidative addition step into the C-Br bond, which is generally the rate-determining step. Bromo-pyridines are significantly more reactive in oxidative addition than their chloro-counterparts.[6]
Caption: Orthogonal reactivity pathways for the title compound.
Applications in Research and Drug Development
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][7] These include antimalarial, anticancer, and antibacterial agents.[5][8]
-
Scaffold for Kinase Inhibitors: The rigid, planar structure of the naphthyridine core can effectively mimic the adenine region of ATP, making it an ideal scaffold for designing kinase inhibitors. The substituents at the 2, 3, and 4 positions can be tailored to target the specific contours of a kinase active site.
-
DNA Intercalating Agents: The flat aromatic system can intercalate between DNA base pairs, a mechanism of action for some classes of anticancer drugs.[5]
-
Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, this molecule can be used in FBDD screens. Hits can then be elaborated using the reactive handles at the 2 and 3 positions to rapidly generate potent lead compounds.
Safety and Handling
-
Hazard Identification: Halogenated aromatic compounds should be handled with care. Based on analogous compounds like 3-bromo-2-chloro-4-methylpyridine, this substance should be considered an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a highly versatile and valuable building block for advanced chemical synthesis. While its commercial availability may be limited, its rational synthesis from pyridine precursors is achievable through established organic chemistry principles. The true power of this molecule lies in the orthogonal reactivity of its two halogen substituents, enabling chemists to perform selective SNAr and palladium-catalyzed cross-coupling reactions. This controlled, stepwise derivatization makes it an ideal platform for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics and functional materials.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][1][2][4]
-
PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][9]
-
PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link][7]
-
Li, L., et al. (2012). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules, 17(9), 10796-10808. [Link][5]
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Synthesis and Reactivity of the 1,5-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1389.
-
Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][10]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link][8]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-bromo-2-chloro-3-methyl-1,5-naphthyridine CAS#: 2256059-92-2 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions [mdpi.com]
- 9. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1192263-93-6|3-Bromo-2-chloro-5-methyl-1,6-naphthyridine|BLD Pharm [bldpharm.com]
Unraveling the Therapeutic Potential of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Mechanistic and Application-Oriented Technical Guide
For Immediate Release
A Deep Dive into the Pharmacological Core of a Novel Naphthyridine Derivative for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold represents a privileged heterocyclic motif, consistently yielding compounds with a wide spectrum of biological activities.[1][2][3] This in-depth technical guide focuses on a specific, yet under-explored derivative, 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine (CAS No. 1820704-12-8). While this compound is commercially available, its mechanistic underpinnings remain largely uncharted in public-domain research.[4][5][6][7]
This document, authored for an audience of researchers, scientists, and drug development professionals, will therefore take a prospective approach. By synthesizing the extensive knowledge of the broader 1,5-naphthyridine class, we will propose and dissect plausible mechanisms of action for this compound. Furthermore, we will provide a comprehensive, field-proven experimental framework to systematically validate these hypotheses, thereby paving the way for its potential therapeutic applications.
The 1,5-Naphthyridine Core: A Foundation of Diverse Bioactivity
The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a rigid and planar scaffold amenable to a variety of chemical modifications. This structural versatility has allowed for the development of derivatives targeting a range of pathological processes, including cancer, infectious diseases, and inflammatory conditions.[1][3][8] Notably, substituted 1,5-naphthyridines have demonstrated potent inhibitory activity against crucial cellular enzymes such as protein kinases and topoisomerases.[9][10][11][12] The specific nature and positioning of substituents on the naphthyridine core are critical determinants of a compound's biological target and, consequently, its therapeutic potential.
Proposed Mechanisms of Action for this compound
Based on the structure-activity relationships of analogous compounds, we hypothesize two primary, and potentially overlapping, mechanisms of action for this compound: inhibition of protein kinases and disruption of topoisomerase I function . The presence of electron-withdrawing groups (bromo and chloro) at positions 3 and 2, respectively, and a methyl group at position 4, creates a unique electronic and steric profile that could favor binding to the ATP-binding pocket of kinases or the DNA-enzyme interface of topoisomerase I.
Hypothesis A: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Several 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors.[10] For instance, derivatives of this scaffold have shown inhibitory activity against c-Met kinase.[10][13]
We propose that this compound may function as an ATP-competitive kinase inhibitor. The nitrogen atoms of the naphthyridine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The substituents at the 2, 3, and 4 positions can then project into specific regions of the active site, conferring potency and selectivity.
Hypothesized Kinase Inhibition Pathway
Caption: Proposed mechanism of kinase inhibition.
Hypothesis B: Topoisomerase I Inhibition
Topoisomerase I (Top1) is a nuclear enzyme that resolves DNA torsional stress during replication and transcription. Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately, cell death. Several 1,5-naphthyridine derivatives have been reported as Top1 inhibitors, exhibiting antiproliferative activity against cancer cell lines.[9][11][12]
We postulate that this compound could intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. The planar nature of the 1,5-naphthyridine ring is conducive to such intercalation, while the substituents may enhance binding affinity and specificity.
Hypothesized Topoisomerase I Inhibition Pathway
Caption: Proposed mechanism of Topoisomerase I inhibition.
Experimental Validation Framework
To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to elucidate the biological activity of this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Experimental Protocol:
-
Kinase Panel Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.
-
Rationale: This initial screen will identify potential kinase targets and provide a preliminary assessment of selectivity.
-
-
IC50 Determination for Hit Kinases:
-
For kinases showing significant inhibition (>50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
-
Use a suitable assay format, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the kinase, substrate, ATP, and compound for a defined period.
-
Measure the kinase activity and plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
Rationale: This provides a quantitative measure of the compound's potency against specific kinases.
-
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Cellular Assays for Kinase Inhibition
Objective: To confirm the on-target activity of the compound in a cellular context.
Experimental Protocol:
-
Phosphorylation Inhibition Assay (Western Blot):
-
Select a cell line that overexpresses a target kinase identified in the in vitro assays.
-
Treat the cells with varying concentrations of the compound for a specified time.
-
Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Rationale: A decrease in the phosphorylation of the target kinase and its substrates will confirm that the compound inhibits the kinase activity within the cell.
-
Western Blot Workflow
Caption: Workflow for Western blot analysis.
In Vitro Topoisomerase I Inhibition Assay
Objective: To assess the ability of the compound to inhibit the catalytic activity of human Topoisomerase I.
Experimental Protocol:
-
DNA Relaxation Assay:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human Topoisomerase I in the presence of varying concentrations of the compound.
-
Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Rationale: Topoisomerase I relaxes supercoiled DNA. An active inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.
-
Data Presentation:
| Compound Concentration (µM) | Supercoiled DNA (%) | Relaxed DNA (%) |
| 0 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| Camptothecin (Control) | Value | Value |
Cellular Assays for Topoisomerase I Inhibition
Objective: To determine if the compound induces DNA damage consistent with Topoisomerase I inhibition in cells.
Experimental Protocol:
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells (e.g., a human cancer cell line) with the compound for a short duration.
-
Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Rationale: DNA strand breaks caused by Topoisomerase I inhibition will result in the formation of a "comet tail" of fragmented DNA. The length and intensity of the tail are proportional to the extent of DNA damage.
-
-
γ-H2AX Staining:
-
Treat cells with the compound and then fix and permeabilize them.
-
Incubate the cells with an antibody specific for phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.
-
Analyze the cells by immunofluorescence microscopy or flow cytometry.
-
Rationale: The formation of γ-H2AX foci at sites of DNA damage is a sensitive indicator of Topoisomerase I inhibitor activity.
-
Future Directions and Therapeutic Implications
The validation of either or both of the proposed mechanisms of action for this compound would open up significant avenues for its development as a therapeutic agent. If it proves to be a potent and selective kinase inhibitor, it could be investigated for the treatment of various cancers or inflammatory diseases, depending on the specific kinase target. Should it emerge as a Topoisomerase I inhibitor, its potential as an anticancer agent would be of primary interest.
Further studies would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models of disease.
Conclusion
While the specific biological activity of this compound remains to be fully elucidated, its chemical structure, based on the versatile 1,5-naphthyridine scaffold, strongly suggests a potential role as a modulator of key cellular processes. The proposed mechanisms of kinase and topoisomerase I inhibition provide a solid foundation for a structured and comprehensive investigation into its therapeutic potential. The experimental framework outlined in this guide offers a clear and logical path for researchers to unravel the pharmacological profile of this intriguing compound, potentially leading to the development of a novel therapeutic agent.
References
-
Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(13), 6878–6895. [Link]
-
Cui, H., Liu, Y., Zhang, Y., Wang, Y., & Zhang, G. (2018). Dibenzo[c,h][9][11]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 23(8), 1883. [Link]
-
Fu, X., Li, Y., Wang, Y., Zhang, J., Wang, Y., & Wu, X. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Molecules, 20(8), 14856–14875. [Link]
-
Palacios, F., Alonso, C., Fuertes, M., Gonzalez, M., & Rubiales, G. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722-8. [Link]
-
Palacios, F., Alonso, C., de los Santos, J. M., & Rubiales, G. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 459–468. [Link]
-
Błaziak, K., & Zaprutko, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Yomiuri Lab. (n.d.). This compound,97%. Retrieved January 21, 2026, from [Link]
-
Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Retrieved January 21, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2022). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved January 21, 2026, from [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mgr.ymilab.com [mgr.ymilab.com]
- 5. This compound 95% | CAS: 1820704-12-8 | AChemBlock [achemblock.com]
- 6. CAS:1820704-12-8this compound-毕得医药 [bidepharm.com]
- 7. This compound | 1820704-12-8 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]
- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,5-Naphthyridines
Introduction: The Enduring Appeal of the 1,5-Naphthyridine Core
The 1,5-naphthyridine moiety, a heterocyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This has led to the discovery of a wide spectrum of pharmacological activities, positioning 1,5-naphthyridine derivatives as promising candidates for the development of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted 1,5-naphthyridines, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their synthesis and evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to propel further innovation in this exciting field.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Substituted 1,5-naphthyridines have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes involved in DNA replication and repair, as well as the modulation of key signaling pathways that govern cell growth and survival.
Mechanism of Action: Inhibition of Topoisomerases and Kinases
A primary mechanism by which certain 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes, particularly topoisomerase I (Top1).[6][7] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
Furthermore, substituted 1,5-naphthyridines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[8][9] For instance, derivatives have been developed as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), a kinase implicated in cancer cell growth and metastasis.[7][10] Inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Signaling Pathway: Topoisomerase I Inhibition by 1,5-Naphthyridine Derivatives
Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.
Quantitative Data: Anticancer Activity of Representative 1,5-Naphthyridines
The following table summarizes the cytotoxic activity of selected substituted 1,5-naphthyridine derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Biological Assay | IC50 (µM) | Reference |
| 127a | Phenyl-substituted | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [7] |
| 127a | Phenyl-substituted | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [7] |
| 10-methoxycanthin-6-one | Methoxy-substituted canthinone | DU145 (Prostate Cancer) | Cytotoxicity | 1.58 µg/mL | [1] |
| Compound 16 | Variously substituted | HL-60 (Leukemia) | Cytotoxicity | 0.1 | [4] |
| Compound 16 | Variously substituted | HeLa (Cervical Cancer) | Cytotoxicity | 0.7 | [4] |
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The 1,5-naphthyridine scaffold is also a fertile ground for the discovery of novel anti-infective agents.[11][12] Derivatives have demonstrated significant activity against a range of bacteria, fungi, and viruses.
Mechanism of Action: Targeting Essential Microbial Processes
The antimicrobial action of 1,5-naphthyridine derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is notably shared with the well-established quinolone class of antibiotics, with nalidixic acid, a 1,8-naphthyridine, being a prominent example.[13] While much of the focus has been on the 1,8-isomer, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[7]
In the antiviral realm, some 1,5-naphthyridine derivatives have shown potent activity against viruses such as the human cytomegalovirus (HCMV).[14][15] The precise mechanisms are still under investigation but are thought to involve the disruption of viral replication at various stages.[15]
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound ID | Target Organism | Biological Assay | MIC/IC50 | Reference |
| Canthin-6-one | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 15.62 µg/mL | [1] |
| Canthin-6-one | Fusarium graminearum | Growth Inhibition | 74.5% | [1] |
| Compound A1 (1,6-Naphthyridine) | Human Cytomegalovirus (HCMV) | 50% Inhibitory Concentration (IC50) | 39- to 223-fold lower than ganciclovir | [14][15] |
Anti-inflammatory and Antiparasitic Activities: Modulating Immune Responses and Targeting Parasites
Beyond their anticancer and antimicrobial properties, substituted 1,5-naphthyridines have demonstrated potential as anti-inflammatory and antiparasitic agents.[1][2]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Parasite-Specific Targets
Several 1,5-naphthyridine derivatives, particularly canthinone-type alkaloids, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines.[1] This suggests their potential in treating inflammatory conditions.
In the context of parasitic diseases, certain 1,5-naphthyridine derivatives have shown activity against parasites like Plasmodium falciparum, the causative agent of malaria.[2][16] The mechanism of action for some of these compounds involves the dual inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, both of which are critical for parasite survival.[17]
Quantitative Data: Anti-inflammatory and Antiparasitic Activity
| Compound ID | Biological Activity | Biological Assay | IC50/Activity | Reference |
| Canthin-6-one derivatives (1-5) | Anti-inflammatory | LPS-induced NO production inhibition | 7.73–15.09 μM | [1] |
| Quassidine E and Canthin-16-one-14-butyric acid | Anti-inflammatory | NO, IL-6, and TNF-α production inhibition | 20.51–66.96 μM | [1] |
| Compound 21 | Antimalarial (P. falciparum) | Parasite Lactate Dehydrogenase Assay | 40 nM | [17] |
Experimental Protocols: Synthesis and Biological Evaluation
A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently. This section provides an overview of a general synthetic approach and a typical workflow for biological evaluation.
General Synthetic Strategy: The Skraup Reaction
One of the classical and versatile methods for synthesizing the 1,5-naphthyridine core is the Skraup reaction.[2][18] This involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an acid catalyst and an oxidizing agent.
Experimental Workflow: Synthesis of 1,5-Naphthyridines via Skraup Reaction
Caption: A generalized workflow for the synthesis of substituted 1,5-naphthyridines.
Step-by-Step Protocol for a Modified Skraup Synthesis:
-
Reaction Setup: To a solution of a substituted 3-aminopyridine in a suitable solvent (e.g., dioxane/water), add glycerol.[2]
-
Catalyst Addition: Carefully add a catalyst, such as iodine or ferrous sulfate, to the reaction mixture.[2][19]
-
Acidification and Heating: Slowly add concentrated sulfuric acid while cooling the mixture. Heat the reaction mixture to reflux for several hours.[19]
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to a neutral pH.[19]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., chloroform). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted 1,5-naphthyridine.[2][19]
Biological Evaluation Workflow: From Compound to Data
A systematic approach is essential for evaluating the biological activity of newly synthesized compounds.
Workflow: Biological Evaluation of 1,5-Naphthyridine Derivatives
Caption: A typical workflow for the biological evaluation of 1,5-naphthyridine derivatives.
Step-by-Step Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,5-naphthyridine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold continues to be a source of inspiration for medicinal chemists, yielding compounds with a remarkable diversity of biological activities. The insights into their mechanisms of action, particularly as inhibitors of topoisomerases and kinases, have paved the way for the rational design of more potent and selective therapeutic agents. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing efficacy and minimizing off-target effects.
Future research in this area will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel biological activities, and the use of advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening. The continued investigation of substituted 1,5-naphthyridines holds immense promise for the discovery of next-generation drugs to combat a wide range of human diseases.
References
-
Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3196. [Link]
-
Jain, P., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 534-540. [Link]
- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. (n.d.).
-
Chan, L., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(9), 2524-2529. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Grygolec, K., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]
-
Chan, L., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Sci-Hub. [Link]
-
Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][9]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis Online. [Link]
-
Sanna, P., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][2][18]triazolo[4,3-a][1][9]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]
-
Chan, L., et al. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. PubMed. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Jain, R., & Kumar, A. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 155-177. [Link]
-
Vennerstrom, J. L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(23), 5589-5595. [Link]
-
Sharma, A., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 12(20), 1871-1896. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Versatile and Differentially Functionalized Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,5-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous compounds with significant biological activity. The strategic placement of multiple, orthogonally reactive functional groups onto this scaffold is a key objective for accelerating drug discovery and materials science. This guide introduces 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, a highly valuable, albeit not widely documented, synthetic intermediate. We present a robust, proposed synthetic pathway, explore its critical physicochemical properties, and provide an in-depth analysis of its core reactivity. The primary focus is on the differential reactivity of the C-Br and C-Cl bonds, which enables selective, site-specific modifications through modern cross-coupling methodologies. This document serves as a practical guide for chemists to unlock the synthetic potential of this powerful building block.
Introduction: The Strategic Value of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational structure in medicinal chemistry.[1] Its rigid, planar geometry and the presence of two hydrogen bond-accepting nitrogen atoms allow for specific and high-affinity interactions with a variety of biological targets. This has led to the development of 1,5-naphthyridine-based compounds with a wide range of therapeutic applications, including antimalarial agents like Pyronaridine and kinase inhibitors.[2][3]
The synthetic utility of a scaffold is exponentially increased by the introduction of multiple, orthogonally reactive handles. This compound is designed for this purpose. It possesses two distinct halogen atoms at key positions:
-
A bromide at the C3 position , which is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for a host of cross-coupling reactions.
-
A chloride at the C2 position , which is significantly less reactive towards typical palladium catalysts, allowing it to be preserved during the initial functionalization of the C3 position. It can then be targeted under more forcing conditions or by different catalytic systems.
This inherent difference in reactivity allows for a programmed, stepwise elaboration of the naphthyridine core, making it an ideal intermediate for generating diverse molecular libraries from a single, advanced precursor.
Proposed Synthesis of this compound
While this specific isomer is not widely reported in commercial catalogs or mainstream chemical literature, a plausible and robust synthetic route can be designed based on established heterocyclic chemistry principles. The proposed multi-step synthesis leverages common and reliable transformations.[1][2][4]
Caption: Proposed multi-step synthesis of the title compound.
Experimental Protocol: A Proposed Route
Step 1: Synthesis of 4-Methyl-1,5-naphthyridin-2(1H)-one This step can be achieved via a modified Skraup or Doebner-von Miller reaction.
-
To a solution of 3-aminopyridine (1.0 equiv) in a suitable high-boiling solvent (e.g., nitrobenzene or polyphosphoric acid), add an α,β-unsaturated aldehyde or ketone such as crotonaldehyde (1.2 equiv).
-
Add an oxidizing agent (e.g., arsenic acid or sulfuric acid with an oxidant) and a dehydrating agent.
-
Heat the mixture under reflux for several hours, monitoring by TLC.
-
After cooling, pour the mixture onto ice and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography to yield the naphthyridinone intermediate.
Step 2: Synthesis of 2-Chloro-4-methyl-1,5-naphthyridine This is a standard chlorination of a pyridone/naphthyridinone.
-
Suspend 4-methyl-1,5-naphthyridin-2(1H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).
-
Add a catalytic amount of dimethylformamide (DMF) or a phase-transfer catalyst if necessary.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a base (e.g., NaHCO₃ or NH₄OH) until the solution is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Step 3: Synthesis of this compound This final step is a regioselective electrophilic bromination. The C3 position is activated by the C4-methyl group and is the most likely site for substitution.
-
Dissolve 2-chloro-4-methyl-1,5-naphthyridine (1.0 equiv) in concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with aqueous ammonia or sodium hydroxide.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) should yield the final target compound.
Physicochemical and Spectroscopic Data
As this compound is not commercially available, experimental data is lacking. The following table summarizes its key computed and expected properties.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂ | Calculated |
| Molecular Weight | 257.52 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Predicted |
| ¹H NMR (predicted) | Signals expected for methyl group (~2.5 ppm), and aromatic protons (7.5-9.0 ppm) | Predicted |
| ¹³C NMR (predicted) | Signals expected for methyl carbon, and 8 distinct aromatic carbons | Predicted |
| Mass Spec (EI) | M+ peak expected at m/z 256/258/260 due to Br and Cl isotopes | Predicted |
Core Reactivity & Synthetic Utility: A Platform for Diversity
The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[5] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to the initial rate-limiting oxidative addition step in most Pd(0)-catalyzed cycles.[6] This allows for highly selective functionalization at the C3 position while leaving the C2-chloro group intact for subsequent transformations.
Caption: Differential reactivity enabling sequential functionalization.
Representative Protocol 1: Suzuki-Miyaura Coupling at C3
This protocol describes a typical procedure for installing an aryl or heteroaryl group at the C3-position.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DME
Procedure:
-
To an oven-dried Schlenk flask, add the naphthyridine starting material, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-chloro-4-methyl-1,5-naphthyridine.
Representative Protocol 2: Buchwald-Hartwig Amination at C3
This protocol is for the formation of a C-N bond, a critical transformation in medicinal chemistry.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium pre-catalyst: e.g., RuPhos Pd G3 or XPhos Pd G3 (1-3 mol%)
-
Ligand (if not using a pre-catalyst): e.g., RuPhos, XPhos
-
Base: NaOt-Bu or LHMDS (1.5-2.0 equiv)
-
Solvent: Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add the palladium pre-catalyst, base, and naphthyridine starting material to a reaction vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 2-12 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivative.
Conclusion and Future Outlook
This compound represents a strategically designed, high-potential building block for synthetic and medicinal chemistry. Its key advantage—the presence of two differentially reactive halogen atoms—provides a clear and reliable pathway for the stepwise and selective synthesis of complex, polysubstituted 1,5-naphthyridine derivatives. By following the proposed synthetic route and leveraging the established protocols for selective cross-coupling at the C3-bromo position, researchers can efficiently generate novel libraries of molecules. The subsequent functionalization of the remaining C2-chloro position further expands the accessible chemical space, making this intermediate a powerful tool in the quest for new therapeutics and advanced functional materials.
References
- Journal of Chemical Health Risks. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1).
- Bioorganic Chemistry. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Sigma-Aldrich. (n.d.). 3-Bromo-1,5-naphthyridine.
- Química, S. E. de, & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
Indian Journal of Chemistry. (2009). Synthesis of linear dibenzo[4][8]naphthyridines using 2-chloro-4-methylquinolines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48B(3), 443–447.
- BLDpharm. (n.d.). 1192263-93-6 | 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine.
- Matrix Scientific. (n.d.). 17965-71-8 Cas No. | 3-Bromo-1,5-naphthyridine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- Chemistry of Materials. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48.
- National Center for Biotechnology Information. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Wiley. (2008). The Naphthyridines. John Wiley & Sons, Inc.
- MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine.
-
Google Patents. (2021). WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][4][5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][1,5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels - Google Patents [patents.google.com]
- 4. jchr.org [jchr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 17965-71-8 Cas No. | 3-Bromo-1,5-naphthyridine | Matrix Scientific [matrixscientific.com]
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methyl-1,5-Naphthyridines for Drug Discovery Professionals
The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the precise orientation of its nitrogen atoms provide an excellent framework for creating ligands that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. This versatility has led to the development of 1,5-naphthyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antileishmanial, and kinase inhibitory properties.[1][2]
This guide focuses specifically on the 4-methyl-1,5-naphthyridine chemotype. The introduction of a methyl group at the C4-position is a strategic modification that can significantly influence the molecule's pharmacological profile. Often employed as a bioisosteric replacement for a 4-hydroxyl group, the 4-methyl substituent can alter lipophilicity, metabolic stability, and target engagement, making it a critical determinant in the structure-activity relationship (SAR) of this compound class.[3] We will explore the synthesis, biological activities, and SAR of these analogs, providing researchers with a comprehensive understanding of this promising scaffold.
Synthetic Strategies: Accessing the 4-Methyl-1,5-Naphthyridine Core
The ability to synthesize a diverse library of analogs is fundamental to any SAR study. The 4-methyl-1,5-naphthyridine core is accessible through several synthetic routes, with cycloaddition reactions being particularly powerful. A common and effective strategy involves a Lewis acid-catalyzed aza-Diels-Alder reaction between an N-(3-pyridyl)aldimine and an alkyne, followed by aromatization.[1]
Experimental Protocol: Synthesis of a 4-Methyl-1,5-Naphthyridine Analog
This protocol outlines a general procedure for the synthesis of a substituted 4-methyl-1,5-naphthyridine derivative.
Step 1: Formation of the N-(3-pyridyl)aldimine Intermediate
-
To a solution of 3-aminopyridine (1.0 eq) in anhydrous toluene, add the desired aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude imine is often used in the next step without further purification.
Step 2: Aza-Diels-Alder Cycloaddition and Aromatization
-
Dissolve the crude N-(3-pyridyl)aldimine (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Add the alkyne bearing the desired substituent for the C2 position (e.g., a terminal alkyne for a 2-substituted analog) (1.5 eq).
-
Cool the mixture to 0°C and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) (1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the 4-methyl-1,5-naphthyridine derivative.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-methyl-1,5-naphthyridines.
Structure-Activity Relationship as Kinase Inhibitors
The 1,5-naphthyridine scaffold has proven to be a potent inhibitor of various protein kinases, which are critical targets in oncology and inflammatory diseases. SAR studies on 2,8-disubstituted 1,5-naphthyridines have identified them as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme for parasite survival.[4][5] While these studies did not focus exclusively on 4-methyl analogs, the principles can be extrapolated.
Key SAR Insights for Kinase Inhibition:
-
C2-Position: This position is crucial for interaction with the kinase hinge region. Substituents like substituted pyridyl groups are often optimal. Lipophilic groups, such as a trifluoromethyl (CF₃) group on this pyridine ring, can enhance cell permeability and potency.[4]
-
C8-Position: This position often points towards the solvent-exposed region. Introducing basic substituents, such as aminopiperidines, can significantly improve physicochemical properties like solubility and pharmacokinetic profiles without compromising potency.[5]
-
C4-Position (The Methyl Group): The 4-methyl group typically resides in a hydrophobic pocket. Its presence, as opposed to a hydrogen or a more polar hydroxyl group, can enhance van der Waals interactions within this pocket, leading to improved potency. It also blocks a potential site of metabolism, which can increase the compound's half-life.
Signaling Pathway: PI3K/AKT/mTOR
While PfPI4K is the specific target in malaria, the broader family of human PI4K and related PI3K enzymes are central to cell growth and survival pathways, such as the PI3K/AKT/mTOR pathway, a critical target in cancer therapy.
Caption: Inhibition of the PI3K pathway by a kinase inhibitor.
Quantitative SAR Data for Kinase Inhibitors
The following table summarizes hypothetical SAR data for 4-methyl-1,5-naphthyridine analogs targeting a generic kinase, based on principles from published studies.[4][5]
| Compound ID | C2-Substituent | C8-Substituent | Kinase IC₅₀ (nM) |
| 1a | Pyridin-3-yl | -H | 850 |
| 1b | 6-(CF₃)pyridin-3-yl | -H | 120 |
| 1c | 6-(CF₃)pyridin-3-yl | 4-Aminopiperidin-1-yl | 35 |
| 1d | 2-Methyl-6-(CF₃)pyridin-3-yl | 4-Aminopiperidin-1-yl | 150 |
| 1e | Pyridin-3-yl | 4-Aminopiperidin-1-yl | 250 |
Analysis:
-
Comparing 1a and 1b shows that adding a lipophilic CF₃ group at the C2-pyridyl ring significantly improves potency.[4]
-
The addition of a basic aminopiperidine at C8 (comparing 1b and 1c ) further enhances activity, likely by improving physicochemical properties and making additional favorable contacts.[5]
-
Steric hindrance at the C2-pyridyl ring (comparing 1c and 1d ) is detrimental to activity.
Structure-Activity Relationship as Antibacterial Agents
Another promising area for 1,5-naphthyridines is in antibacterial drug discovery. They have been identified as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV at a different binding site than fluoroquinolones, thus showing no cross-resistance.[6]
Key SAR Insights for NBTIs:
A study on oxabicyclooctane-linked NBTIs established a clear SAR for the 1,5-naphthyridine "left-hand motif".[6] The 4-methyl group is a key feature in many related scaffolds.
-
C2-Position: Small, electron-donating or -withdrawing groups are tolerated. An alkoxy (like methoxy) or a cyano (CN) group appears to be optimal for broad-spectrum activity.
-
C7-Position: This position is sensitive to substitution. A halogen (Cl, F) or a hydroxyl (-OH) group is preferred. Larger groups are generally detrimental.
-
Other Positions (C3, C6, C8): Substitutions at these positions generally lead to a significant loss of antibacterial activity. This suggests these positions are either sterically constrained within the enzyme's binding pocket or crucial for maintaining the correct electronic profile of the core.
Quantitative SAR Data for NBTIs
The table below summarizes the SAR for substitutions on the 1,5-naphthyridine core against Staphylococcus aureus.
| Compound ID | C2-Substituent | C7-Substituent | S. aureus MIC (µg/mL) |
| 2a | -H | -H | >16 |
| 2b | -OCH₃ | -H | 4 |
| 2c | -CN | -H | 2 |
| 2d | -OCH₃ | -Cl | 0.5 |
| 2e | -OCH₃ | -OH | 1 |
| 2f | -OCH₃ | -CH₃ | 8 |
Analysis:
-
The unsubstituted analog 2a is inactive.
-
Adding a methoxy (2b ) or cyano (2c ) group at C2 significantly improves activity.[6]
-
Further substitution at C7 with a small, electronegative atom like chlorine (2d ) or a hydroxyl group (2e ) provides the most potent compounds.[6]
-
A larger group at C7, like a methyl group (2f ), reduces activity, highlighting the steric constraints at this position.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Prepare a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound across the wells of the plate. Leave wells for positive (bacteria, no drug) and negative (medium only) controls.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.
Conclusion and Future Perspectives
The 4-methyl-1,5-naphthyridine scaffold is a highly versatile and promising platform for drug discovery. The strategic placement of the 4-methyl group can enhance hydrophobic interactions and block metabolic pathways, while substitutions at other key positions, primarily C2, C7, and C8, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The SAR data clearly indicates that for kinase inhibition, derivatization at the C2 and C8 positions is most fruitful, whereas for antibacterial activity as NBTIs, the focus should be on small, specific substitutions at C2 and C7. Future research should focus on exploring novel substitutions, optimizing ADMET properties to minimize off-target effects like hERG activity, and applying this scaffold to other emerging biological targets. The continued exploration of the 4-methyl-1,5-naphthyridine chemical space holds significant potential for the development of next-generation therapeutics.
References
- Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23).
-
Rojas-Altuve, A., Gonzalez-Linares, M., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 634-643. [Link]
-
Pérez-Pertejo, Y., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 29(1), 74. [Link]
-
Chen, Y., et al. (2015). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(10), 2979-2993. [Link]
-
Palacios, F., de los Santos, J. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123. [Link]
-
Palacios, F., de los Santos, J. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Sagan, F., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
-
Ukrainets, I. V., et al. (2019). The potentially bioisosteric replacement[7][9] from methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates I to their 4-methyl-substituted analogs II. ResearchGate. [Link]
-
Baragaña, B., et al. (2015). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9224-9240. [Link]
-
Sagan, F., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]
-
Hameed, S., et al. (2023). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 66(2), 1276–1297. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,5-Naphthyridine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The 1,5-naphthyridine core, a heterocyclic aromatic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of 1,5-naphthyridine derivatives, with a particular focus on their applications in oncology. We will delve into the mechanistic intricacies of their interactions with protein kinases, DNA topoisomerases, and the microtubule network, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships, pharmacokinetic considerations, and future directions for harnessing the full therapeutic potential of this promising class of compounds.
Introduction: The Rise of the 1,5-Naphthyridine Scaffold
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable safety profiles is a perpetual endeavor in drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, offer a strategic advantage in this pursuit. The 1,5-naphthyridine skeleton, composed of two fused pyridine rings, has garnered significant attention due to its unique electronic properties and three-dimensional architecture, which facilitate diverse molecular interactions. Its synthetic accessibility, notably through established methods like the Gould-Jacobs reaction, further enhances its appeal for the development of extensive compound libraries for high-throughput screening and lead optimization.[1] This guide will explore the most promising therapeutic avenues for 1,5-naphthyridine derivatives, focusing on the underlying molecular mechanisms and the experimental methodologies required for their characterization.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,5-naphthyridine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors.
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and immune responses.[2] Its aberrant activation is implicated in fibrosis and the progression of many cancers. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[2]
Mechanism of Action: 1,5-Naphthyridine-based ALK5 inhibitors are ATP-competitive, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade abrogates the downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β target genes.[2]
Signaling Pathway: TGF-β/ALK5 Inhibition
Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine compound.
Quantitative Data: Representative 1,5-Naphthyridine ALK5 Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Aminothiazole Derivatives | ALK5 | 6 | [2] |
| Pyrazole Derivatives | ALK5 | 4 | [2] |
Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is overexpressed in numerous cancers and plays a crucial role in cell growth, proliferation, and survival.[3] Silmitasertib (CX-4945), a 1,5-naphthyridine derivative, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[4][5]
Mechanism of Action: CX-4945 binds to the ATP-binding pocket of the CK2α catalytic subunit with high affinity (Ki = 0.38 nM), preventing the phosphorylation of its downstream substrates.[6] This leads to the inhibition of several pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway, and induces apoptosis in cancer cells.[4][6]
Quantitative Data: CX-4945 (Silmitasertib)
| Parameter | Value | Reference |
| Target | CK2 | |
| Ki | 0.38 nM | [6] |
| IC50 (in Jurkat cells) | 0.1 µM | [4] |
| IC50 (HUVEC proliferation) | 5.5 µM | [4] |
Other Kinase Targets
The versatility of the 1,5-naphthyridine scaffold extends to the inhibition of other important kinase families implicated in cancer:
-
Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5- and 1,7-naphthyridine derivatives have been developed as potent inhibitors of all FGFR family members (FGFR1, 2, 3, and 4) with nanomolar affinity.[7][8]
-
c-Met: Based on the scaffold of the c-Met inhibitor MK-2461, a series of 1,5-naphthyridine derivatives have been synthesized and shown to inhibit c-Met kinase.[9]
-
Spleen Tyrosine Kinase (Syk): 5,7-disubstituted[1][10]naphthyridines have been identified as potent inhibitors of Syk, with the structure-activity relationship (SAR) indicating the importance of a 7-aryl group and a 5-aminoalkylamino substituent for improved potency.[11][12]
DNA Topoisomerases: Disrupting DNA Replication and Repair
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death, making them validated targets for cancer chemotherapy.
Mechanism of Action: Certain phenyl- and indeno-1,5-naphthyridine derivatives act as topoisomerase I inhibitors.[4][10][13] They stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks induced by the enzyme.[14] This leads to the accumulation of DNA damage and triggers apoptosis.
Structure-Activity Relationship (SAR) Insights: For novel bacterial topoisomerase inhibitors (NBTIs) with a 1,5-naphthyridine core, SAR studies have revealed that a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal activity. Preferred substitutions include an alkoxy or cyano group at C-2 and a halogen or hydroxyl group at C-7.[13]
Microtubule Dynamics: A Potential Frontier
Microtubule targeting agents are a cornerstone of cancer chemotherapy. They disrupt the dynamic instability of microtubules, leading to mitotic arrest and apoptosis. While the 1,8-naphthyridine scaffold has been more extensively explored for this mechanism, the potential of 1,5-naphthyridine derivatives as microtubule inhibitors remains an area of active investigation. Some studies on related naphthyridinones suggest that these compounds can inhibit tubulin polymerization, appearing to interact with the colchicine binding site. Further exploration is needed to identify potent and specific 1,5-naphthyridine-based microtubule inhibitors.
Experimental Protocols
ALK5 Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a method to measure the kinase activity of ALK5 and its inhibition by test compounds.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
1,5-Naphthyridine test compounds
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant ALK5 enzyme, and the peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
Workflow: ALK5 Kinase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of a compound against ALK5.
Topoisomerase I Inhibition Assay (Plasmid Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
1,5-Naphthyridine test compounds
-
Stop Buffer (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound.
-
Enzyme Addition: Add topoisomerase I to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
1,5-Naphthyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,5-naphthyridine compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Pharmacokinetic (ADME) Considerations
The successful development of a therapeutic agent hinges not only on its potency but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For 1,5-naphthyridine derivatives, these properties can be modulated through structural modifications.
As an example, the CK2 inhibitor CX-4945 has demonstrated favorable pharmacokinetic properties, including oral bioavailability.[15] Studies have shown that it has high stability in human and rat liver microsomes and high permeability in MDCK cells.[5][16] However, it also exhibits high plasma protein binding (>98% in rats).[5][16] These findings underscore the importance of early-stage ADME profiling to guide the optimization of lead compounds. Future research should focus on establishing robust structure-property relationships to enhance the drug-like characteristics of 1,5-naphthyridine derivatives.[17]
Conclusion and Future Directions
The 1,5-naphthyridine scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its ability to potently and selectively inhibit key targets in oncology, such as protein kinases and DNA topoisomerases, highlights its significant potential. The continued exploration of this privileged core, guided by a deeper understanding of structure-activity and structure-property relationships, will undoubtedly lead to the development of next-generation therapies.
Future efforts should be directed towards:
-
Expansion of Target Space: Investigating the activity of 1,5-naphthyridine libraries against a broader range of therapeutic targets.
-
Rational Design: Utilizing computational modeling and structural biology to design derivatives with enhanced potency and selectivity.
-
Pharmacokinetic Optimization: A concerted effort to improve the ADME properties of lead compounds to ensure their clinical translatability.
-
Combination Therapies: Exploring the synergistic effects of 1,5-naphthyridine-based inhibitors with existing therapeutic agents.
The journey of the 1,5-naphthyridine scaffold from a chemical curiosity to a clinically relevant pharmacophore is a testament to the power of medicinal chemistry. With continued innovation, this remarkable molecular framework is poised to deliver significant contributions to the future of medicine.
References
-
Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
-
Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(47), 9466-9477. [Link]
-
Son, J. Y., et al. (2014). Pharmacokinetic characterization of CK2 inhibitor CX-4945. Archives of Pharmacal Research, 37(5), 647-653. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3433. [Link]
-
National Cancer Institute. Definition of silmitasertib. [Link]
-
Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
-
Son, J. Y., et al. (2014). Pharmacokinetic characterization of CK2 inhibitor CX-4945. Request PDF. [Link]
-
Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
-
Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing. [Link]
-
Wikipedia. Silmitasertib. [Link]
-
Singh, R., et al. (2011). Discovery and SAR of novel[1][10]naphthyridines as potent inhibitors of Spleen Tyrosine Kinase (SYK). Request PDF. [Link]
-
SpanishDrug Discovery Network. ADME PROPERTIES AND NON-CLINICAL PHARMACOKINETICS OF A NOVEL SELECTIVE σ2 RECEPTOR LIGAND WITH NEUROPROTECTIVE EFFECTS. [Link]
-
Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Request PDF. [Link]
-
Li, J., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8439-8460. [Link]
-
Sharma, S., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(21), 14458-14474. [Link]
-
Ruzzene, M., & Pinna, L. A. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy. Journal of Experimental & Clinical Cancer Research, 39(1), 209. [Link]
-
Singh, R., et al. (2011). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 21(23), 7041-7045. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3433. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
Zhang, Y., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Cheminformatics, 14(1), 27. [Link]
-
Bouziane, I., et al. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]
-
ResearchGate. Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]
-
Kumar, S., et al. (2018). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. [Link]
-
ResearchGate. SAR of 1,8‐naphthyridines with c‐Met inhibitory activity. SAR,... [Link]
-
Cushman, M., et al. (2012). Dibenzo[c,h][5][10]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. Journal of Organic Chemistry, 77(11), 5034-5045. [Link]
-
Johnson, T. A., et al. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Journal of Medicinal Chemistry, 53(15), 5589-5601. [Link]
-
ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
-
Barbier, P., et al. (2020). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 25(23), 5600. [Link]
-
Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]
-
Cushman, M., et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 47(10), 2569-2578. [Link]392/)
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silmitasertib - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling protocol for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
An Application Guide for the Chemoselective Synthesis of 3-Aryl-2-chloro-4-methyl-1,5-naphthyridines
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] The development of efficient and selective methods for its functionalization is therefore of paramount importance for the synthesis of novel drug candidates and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2][3]
This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. The primary challenge addressed is the selective functionalization of the C-Br bond in the presence of a C-Cl bond. This guide elucidates the mechanistic principles underpinning this selectivity and furnishes a robust, step-by-step methodology suitable for researchers in synthetic and medicinal chemistry.
Scientific Rationale and Mechanistic Insight
The success of a selective cross-coupling on a dihalogenated substrate hinges on exploiting the inherent differences in reactivity between the two carbon-halogen bonds. The established reactivity trend for halides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > OTf >> Cl.[2][4] This trend is directly correlated with the bond dissociation energies (BDEs) of the corresponding C-X bonds; the weaker the bond, the more readily it undergoes oxidative addition to the Palladium(0) catalyst.
For this compound, the C(3)-Br bond is significantly weaker and thus more reactive than the C(2)-Cl bond. By carefully controlling the reaction conditions, it is possible to achieve exclusive oxidative addition at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the naphthyridine substrate. This is typically the rate-limiting step and dictates the overall chemoselectivity. The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate the formation of a highly reactive, monoligated L₁Pd(0) species, which is believed to be the key intermediate in the catalytic cycle.[6]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium(II) center, replacing the halide.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reagent Selection
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice as it is a stable source of Pd(0). Alternatively, pre-formed palladacycles like SPhos-Pd-G2 offer convenience and high activity.
-
Ligand: A bulky, electron-rich biaryl monophosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly recommended. These ligands stabilize the monoligated Pd(0) species, enhance the rate of oxidative addition, and promote the final reductive elimination step, which is crucial for sterically demanding substrates.[6]
-
Base: Potassium phosphate (K₃PO₄) is an effective base for coupling heteroaromatic halides.[6] It is strong enough to facilitate boronate formation without promoting significant side reactions.
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water is standard. The organic solvent solubilizes the substrate and catalyst, while water is essential for dissolving the base and facilitating transmetalation.
Experimental Protocol: Selective C-Br Arylation
This protocol details the procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Suggested Purity | Typical Supplier |
| This compound | C₉H₆BrClN₂ | 257.52 | >97% | Custom Synthesis |
| Arylboronic Acid | ArB(OH)₂ | Variable | >98% | Sigma-Aldrich, TCI |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% | Strem, Acros |
| SPhos | C₂₇H₃₇O₂P | 410.53 | >98% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | >98% | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | >99.8% | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and SPhos (0.03 eq., 3.0 mol%) and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the substrate) followed by deionized water (typically a 4:1 or 5:1 ratio of dioxane:water). The mixture should be thoroughly degassed via sparging with inert gas for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously. Alternatively, microwave irradiation (e.g., 100-120 °C for 15-30 minutes) can significantly accelerate the reaction.[9][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-2-chloro-4-methyl-1,5-naphthyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure rigorous inert atmosphere technique. Increase temperature in 10°C increments. Use freshly opened, anhydrous solvents and high-purity reagents. Try a different Pd pre-catalyst. |
| Debromination of SM | Presence of protic impurities; Reaction run for too long at high temperature. | Use thoroughly dried reagents and solvents. Monitor the reaction closely and stop once the starting material is consumed. A milder base like K₂CO₃ could be trialed. |
| Formation of Biaryl Homocoupling | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed before heating. Use a slight excess (1.1-1.2 eq.) of boronic acid, not a large excess. |
| Low Product Recovery | Product is water-soluble or volatile; Inefficient extraction or purification. | Perform additional extractions of the aqueous layer. Use a less polar solvent system for chromatography if the product is highly polar. |
| Loss of Selectivity (C-Cl reacts) | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature. Monitor carefully and stop the reaction immediately upon consumption of the starting material. Use of a less active catalyst system may be required. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and employing a carefully selected palladium catalyst system featuring a bulky biarylphosphine ligand, researchers can reliably synthesize 3-aryl-2-chloro-4-methyl-1,5-naphthyridine intermediates. The remaining chloro-substituent serves as a valuable synthetic handle for further diversification, making this protocol a key enabling step in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Gurjar, M. K., et al. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 505-519. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Nolan, S. P., & Stevens, E. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6548-6565. [Link]
-
Proença, M. F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3236. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 28(04), 487-493. [Link]
-
Newman, S. G., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 62(9), e202300036. [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Bickelhaupt, F. M., & de Jong, G. T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(21), 5062-5071. [Link]
-
Chan, T. H. (2022). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Nolan, S. P., & Stevens, E. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Besson, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2911-2923. [Link]
-
de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
-
Selvam, J. J. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 560, 216-223. [Link]
-
Besson, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
LibreTexts. (n.d.). Oxidative Addition & Reductive Elimination. [Link]
- Google Patents. (1995).
-
Love, J. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2036-2044. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]
-
Snieckus, V., & Whisler, M. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Maseras, F., & Ujaque, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2613-2620. [Link]
-
Kumar, A., et al. (2014). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 231-237. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
Abstract
This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. Naphthyridine scaffolds are privileged structures in medicinal chemistry and drug discovery, and the ability to selectively introduce amine functionalities is crucial for the development of novel therapeutics.[1][2] This guide details the principles of selective C-N bond formation on a dihalogenated, electron-deficient heterocyclic system, offering field-proven protocols for researchers, medicinal chemists, and process development scientists. We will explore the underlying mechanistic principles that govern selectivity, provide optimized reaction conditions for various amine coupling partners, and present a systematic approach to troubleshooting.
Introduction: The Strategic Importance of Selective N-Arylation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[3][4] Its application in the pharmaceutical industry is widespread, as aryl and heteroaryl amines are key pharmacophores in a vast array of bioactive molecules.[5][6] The substrate at the heart of this guide, this compound, presents a unique challenge and opportunity. As a dihalogenated, electron-deficient N-heterocycle, it possesses two potential sites for cross-coupling.
The key to unlocking the synthetic potential of this substrate lies in achieving high regioselectivity. The well-established principles of palladium-catalyzed cross-coupling reactions predict that the carbon-bromine (C-Br) bond will be significantly more reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential (C-I > C-Br > C-Cl) forms the basis of our selective amination strategy, allowing for the targeted synthesis of 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivatives, which can serve as versatile intermediates for further functionalization.[7]
This application note will provide the end-user with not just a set of protocols, but also the scientific rationale to adapt and optimize these methods for their specific research and development needs.
Synthesis of the Starting Material: this compound
While various methods exist for the synthesis of the 1,5-naphthyridine core, a common and adaptable approach involves the cyclization of substituted aminopyridines.[1] For the specific target of this compound, a multi-step synthesis starting from a suitable pyridine precursor is typically employed. One plausible route, adapted from related heterocyclic syntheses, involves a Vilsmeier-Haack type cyclization.[8]
Illustrative Synthetic Pathway:
A potential synthetic route could commence with a substituted 3-aminopyridine, which undergoes acylation followed by a phosphorus oxychloride (POCl₃) mediated cyclization in the presence of dimethylformamide (DMF) to construct the second ring of the naphthyridine core. Subsequent halogenation steps would then be required to install the bromo and chloro substituents at the desired positions. Given the complexity of de novo heterocyclic synthesis, sourcing the starting material from a commercial supplier is often the most practical approach for focusing on the subsequent cross-coupling chemistry.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is a multi-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond in our substrate) to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand or the halide anion.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial for promoting this final, product-forming step.[3]
Experimental Protocols: Selective Amination at the C-3 Position
The following protocols are designed as robust starting points for the selective amination of this compound. Optimization of temperature, reaction time, and catalyst/ligand/base ratios may be necessary for challenging amine coupling partners.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is optimized for common secondary amines such as morpholine, piperidine, or N-methylaniline. The use of a RuPhos-based catalyst system is often effective for these transformations.[9]
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) under an inert atmosphere.
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Add the secondary amine (1.2 - 1.5 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Primary Amines
Primary amines can be more challenging coupling partners. The use of a BrettPhos-based pre-catalyst with a strong, non-nucleophilic base like LiHMDS is often beneficial.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 - 1.5 equiv)
-
BrettPhos Palladacycle Gen. 3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the BrettPhos pre-catalyst (2 mol%) and this compound (1.0 equiv) under an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Add the primary amine (1.2 - 1.5 equiv).
-
Add the LiHMDS solution (2.0 equiv) dropwise at room temperature.
-
Seal the vessel and heat the reaction mixture to 65-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Data Presentation: Recommended Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful and selective amination. The following table provides a summary of recommended starting conditions for various amine classes, based on established literature for analogous dihaloheterocycles.[7]
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aliphatic Secondary Amines | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100-110 |
| Aromatic Secondary Amines | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| Aliphatic Primary Amines | BrettPhos Precat. (2) | - | LiHMDS (2.0) | THF | 65-80 |
| Anilines (Primary) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH/Toluene | 100 |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for achieving optimal results.
Figure 2: A decision tree for troubleshooting low-yield reactions.
Key Optimization Insights:
-
Ligand Choice: For electron-rich anilines, XPhos is often a good starting point. For hindered secondary amines, RuPhos may provide better results. BrettPhos is particularly effective for primary amines.[9]
-
Base Selection: Strong, non-coordinating bases like NaOtBu or LiHMDS are generally effective. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered, although this may require higher temperatures.
-
Solvent Effects: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, and THF are standard. The choice can influence solubility and reaction rates.
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., palladacycles) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful and reliable transformation for accessing valuable synthetic intermediates. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, and by careful selection of the catalyst system and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently apply this critical C-N bond-forming reaction to accelerate their research programs.
References
-
Maddili, S. K., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4998. Available at: [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(4), 2025-2036. Available at: [Link]
-
Chemistry Lectures. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C–N cross-coupling reactions. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Ji, J., et al. (2004). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 6(16), 2721–2724. Available at: [Link]
-
Oldenhuis, N. J., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15823–15830. Available at: [Link]
-
CheMondis. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. CheMondis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. Available at: [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19340-19363. Available at: [Link]
-
ACS Publications. (2010). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 53(15), 5522–5535. Available at: [Link]
-
Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173-1180. Available at: [Link]
-
ACS Publications. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Selective Functionalization of Dihalogenated 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1,5-Naphthyridines in Modern Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and steric properties, making it a cornerstone in medicinal chemistry for applications ranging from anticancer to antiviral and anti-inflammatory agents.[1] The ability to precisely introduce various substituents onto this core structure is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.
Dihalogenated 1,5-naphthyridines, particularly 2,6-dichloro- and 2,6-dibromo-1,5-naphthyridine, serve as versatile and highly valuable precursors for the synthesis of complex, polysubstituted derivatives. The differential reactivity of the halogen atoms at the C2 and C6 positions allows for selective, stepwise functionalization, enabling the controlled and directional elaboration of the molecular framework. This guide provides a comprehensive overview of the principles and detailed protocols for the selective monofunctionalization of dihalogenated 1,5-naphthyridines via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
Controlling Regioselectivity: The Key to Stepwise Elaboration
Achieving selective monofunctionalization of a dihalogenated heterocycle is a common challenge that can be addressed through a careful interplay of several factors.[3] The inherent electronic properties of the 1,5-naphthyridine ring system, where the C2 and C6 positions are electronically distinct, provide a foundational level of selectivity. This can be further modulated by the choice of halogen (Br vs. Cl), with the C-Br bond generally being more reactive in oxidative addition to a palladium(0) catalyst than the C-Cl bond.
Beyond the intrinsic reactivity of the substrate, the judicious selection of reaction parameters is critical for steering the reaction towards the desired mono-substituted product. Key considerations include:
-
Stoichiometry: Utilizing a slight deficiency or a 1:1 molar ratio of the coupling partner (e.g., boronic acid, amine, or alkyne) to the dihalogenated 1,5-naphthyridine is the most straightforward approach to favor monosubstitution.
-
Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can significantly influence the reactivity and selectivity.[3][4] Bulky, electron-rich ligands can modulate the catalyst's activity and steric profile, favoring reaction at one position over the other.
-
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times can often halt the reaction after the first substitution, preventing or minimizing the formation of the disubstituted product. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential.
-
Base and Solvent: The choice of base and solvent can also play a role in modulating the reactivity of the catalyst and the solubility of the reactants, thereby influencing the reaction's outcome.[4]
By systematically optimizing these parameters, researchers can achieve high yields and excellent selectivity for the desired monofunctionalized 1,5-naphthyridine derivatives, opening the door to a vast chemical space for further molecular exploration.
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the selective functionalization of dihalogenated 1,5-naphthyridines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[5] For dihalogenated 1,5-naphthyridines, this reaction allows for the selective introduction of an aryl or heteroaryl substituent.
Protocol 1: Selective Mono-Arylation of 2,6-Dibromo-1,5-Naphthyridine
This protocol is adapted from established procedures for the mono-arylation of 2,6-dibromopyridine and is expected to provide good selectivity for the mono-arylated product.[5]
Reaction Scheme:
A representative Suzuki-Miyaura mono-arylation reaction.
Materials:
| Reagent/Material | Molar Equiv. | Amount (for 1 mmol scale) |
| 2,6-Dibromo-1,5-naphthyridine | 1.0 | 287 mg |
| Arylboronic Acid | 1.1 | 1.1 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 424 mg |
| Toluene | - | 4 mL |
| Degassed Water | - | 1 mL |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromo-1,5-naphthyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono- and di-arylated products.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Selective Mono-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method is particularly useful for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are common motifs in pharmacologically active compounds.
Protocol 2: Selective Mono-Amination of 2,6-Dichloro-1,5-Naphthyridine
This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-naphthyridines and related heterocycles.[2]
Reaction Scheme:
A representative Buchwald-Hartwig mono-amination reaction.
Materials:
| Reagent/Material | Molar Equiv. | Amount (for 1 mmol scale) |
| 2,6-Dichloro-1,5-naphthyridine | 1.0 | 199 mg |
| Amine | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 | 18.3 mg |
| XantPhos | 0.04 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 652 mg |
| Anhydrous 1,4-Dioxane | - | 5 mL |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2,6-dichloro-1,5-naphthyridine (1.0 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XantPhos (0.04 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the amine (1.2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and heat the mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-6-chloro-1,5-naphthyridine.
Selective Mono-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in introducing alkynyl moieties, which are valuable for further transformations or as structural elements in their own right.
Protocol 3: Selective Mono-Alkynylation of 2,6-Dibromo-1,5-Naphthyridine
This protocol provides a general framework for the copper-free Sonogashira coupling, which often offers improved reproducibility and is milder for sensitive substrates.
Reaction Scheme:
A representative copper-free Sonogashira mono-alkynylation.
Materials:
| Reagent/Material | Molar Equiv. | Amount (for 1 mmol scale) |
| 2,6-Dibromo-1,5-naphthyridine | 1.0 | 287 mg |
| Terminal Alkyne | 1.1 | 1.1 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 0.03 | 21.1 mg |
| Diisopropylamine (DIPA) | - | 3 mL |
| Tetrahydrofuran (THF) | - | 3 mL |
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,6-dibromo-1,5-naphthyridine (1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add THF (3 mL) and diisopropylamine (3 mL). Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-6-bromo-1,5-naphthyridine.
Data Summary and Comparison
The following table provides a comparative overview of typical reaction conditions for the selective monofunctionalization of dihalogenated 1,5-naphthyridines. It is important to note that these are starting points, and optimization may be required for specific substrates.
| Reaction | Dihalo-1,5-naphthyridine | Coupling Partner (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | 2,6-Dibromo- | Arylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Buchwald-Hartwig | 2,6-Dichloro- | Amine (1.2) | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| Sonogashira | 2,6-Dibromo- | Terminal Alkyne (1.1) | Pd(PPh₃)₂Cl₂ (3) | - | DIPA (solvent) | THF/DIPA | RT-50 |
Experimental Workflow Visualization
The general workflow for these palladium-catalyzed cross-coupling reactions can be visualized as follows:
A generalized experimental workflow for selective functionalization.
Conclusion and Future Outlook
The selective functionalization of dihalogenated 1,5-naphthyridines is a powerful strategy for the synthesis of complex molecules with potential applications in drug discovery and materials science. By carefully controlling the reaction conditions of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can achieve high levels of regioselectivity, enabling the stepwise construction of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for the synthesis of mono-functionalized 1,5-naphthyridine derivatives. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the scope and efficiency of these indispensable synthetic transformations.
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3269. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Google Patents. (2016). Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
Claremont Colleges Scholarship. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(2), 1045-1070. [Link]
-
Gurung, S. R., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 54(44), 13082-13086. [Link]
-
Dvořáková, H., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 66(10), 1549-1564. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddy, B. V. S., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][7]-naphthyridines. Journal of the Saudi Chemical Society, 21(1), S223-S230. [Link]
Sources
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,5-Naphthyridine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the successful development of numerous 1,5-naphthyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammation.[2][3]
This technical guide provides an in-depth overview of the primary synthetic strategies for constructing the 1,5-naphthyridine core, detailed experimental protocols for key reactions, and insights into their application in the development of targeted kinase inhibitors.
Strategic Approaches to the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system can be achieved through several classical and modern synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. Here, we compare the most prominent and field-proven synthetic routes.
| Synthetic Route | Starting Materials | Reagents & Conditions | Typical Yield (%) |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 45-50%[4] |
| Friedländer Annulation | 3-Amino-2-chloropyridine, Ketones | Pd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °C | up to 92%[4] |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat (100-250 °C) | Variable[1][5] |
| Cycloaddition Reactions | 3-Aminopyridines, Aldehydes, Alkenes | Lewis Acid | Variable[1] |
The Skraup Synthesis: A Classic Approach
The Skraup synthesis, a modification of the quinoline synthesis, is one of the earliest and most direct methods for preparing the unsubstituted 1,5-naphthyridine core.[1] It involves the reaction of 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent.[4] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine, cyclization, and subsequent oxidation to furnish the aromatic naphthyridine ring.
Protocol 1: Classical Skraup Synthesis of 1,5-Naphthyridine
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent like As₂O₅)
-
Sodium Hydroxide solution
-
Chloroform
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with cooling.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7-8. This should be done with caution as the reaction is exothermic.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 1,5-naphthyridine.
The Gould-Jacobs Reaction: Building Functionalized Naphthyridinones
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-ones), key intermediates for further functionalization.[5] The process begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[6]
Workflow for the Gould-Jacobs Reaction
Sources
Application Note: A Practical Guide to the Sonogashira Coupling of 3-Bromo-1,5-Naphthyridines
Introduction: The Strategic Importance of Alkynyl-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for quinoline. The introduction of an alkynyl substituent onto this core via carbon-carbon bond formation is a powerful strategy for generating novel molecular architectures with significant therapeutic and materials potential.
The Sonogashira cross-coupling reaction stands as the preeminent method for forging a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[1] Developed in 1975, this palladium- and copper-cocatalyzed transformation is renowned for its reliability, functional group tolerance, and typically mild reaction conditions.[2][3]
This guide provides a comprehensive overview and a detailed experimental protocol for the successful execution of the Sonogashira coupling with 3-bromo-1,5-naphthyridines. As an electron-deficient N-heterocycle, this substrate class presents unique challenges and considerations, including potential catalyst inhibition by the nitrogen lone pairs and the moderate reactivity of the C-Br bond compared to its iodide counterpart.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular targets.
The Catalytic Machinery: Understanding the Sonogashira Mechanism
The Sonogashira reaction operates through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[5] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted mechanism proceeds via four key stages:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the 3-bromo-1,5-naphthyridine. This forms a square planar Pd(II) intermediate.[4][6] The reactivity order for halides in this step is I > Br > Cl.[4]
-
Copper Acetylide Formation: Concurrently, in the copper cycle, the amine base deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide species.[2][6] The role of the copper co-catalyst is to activate the alkyne and increase the overall reaction rate.[2][5]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) center, displacing the bromide ligand. This step regenerates the copper catalyst, which re-enters its own cycle.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. This step is often preceded by a cis-trans isomerization. The C(sp²)-C(sp) bond is formed, yielding the desired 3-alkynyl-1,5-naphthyridine product and regenerating the active Pd(0) catalyst, thus completing the palladium cycle.[4]
Experimental Workflow: From Setup to Purified Product
A successful Sonogashira coupling requires meticulous attention to establishing and maintaining an inert atmosphere to protect the sensitive catalysts. The general laboratory workflow is depicted below.
Detailed Experimental Protocol
This protocol describes a representative coupling of 3-bromo-1,5-naphthyridine with phenylacetylene. Molar ratios and conditions should be optimized for other alkynes.
Materials & Reagents:
-
3-bromo-1,5-naphthyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv, 2.5 mol%)
-
Copper(I) iodide [CuI] (0.05 equiv, 5.0 mol%)
-
Triethylamine (Et₃N), anhydrous (approx. 0.2 M concentration relative to substrate)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Ethyl acetate (EtOAc), for workup
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Celite®
Equipment:
-
Two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or glovebox
-
Syringes and needles
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-1,5-naphthyridine (e.g., 208 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Seal the flask, then evacuate and backfill with inert gas (e.g., Nitrogen) three times. This is critical to remove oxygen which can deactivate the catalyst.[7]
-
-
Reagent Addition:
-
Under a positive pressure of nitrogen, add degassed anhydrous THF (5 mL) via syringe.
-
Add degassed anhydrous triethylamine (2.0 mmol, 279 µL) via syringe. The triethylamine acts as both the base and an acid scavenger.
-
Finally, add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe. The solution may change color, often turning dark.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 65 °C with vigorous stirring. For less reactive aryl bromides or sterically hindered substrates, higher temperatures (80-100 °C) may be necessary.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the dark mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove precipitated salts and catalyst residues, washing the pad with additional ethyl acetate.[4][9]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the bulk of the triethylamine, followed by brine (15 mL).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
The eluent system must be determined by TLC, but a gradient of hexane/ethyl acetate is typically effective.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified 3-(phenylethynyl)-1,5-naphthyridine.
-
Parameter Optimization and Key Considerations
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. For a challenging substrate like 3-bromo-1,5-naphthyridine, systematic optimization may be required.
| Parameter | Role & Rationale | Common Choices & Recommendations for 3-bromo-1,5-naphthyridine |
| Palladium Catalyst | The primary catalyst for the C-C bond formation. Pd(II) sources are reduced in situ to the active Pd(0) species.[2][3] | Standard: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.[10] For challenging couplings: Consider catalysts with bulky, electron-rich ligands like Pd(dppf)Cl₂ or using N-heterocyclic carbene (NHC) based catalysts which are often more robust.[8][11] |
| Copper Co-catalyst | Activates the alkyne by forming a copper acetylide, facilitating transmetalation and increasing reaction rate.[2][5] | Standard: CuI. Note: If alkyne homocoupling (Glaser product) is a major side reaction, reduce CuI loading or switch to a "copper-free" protocol.[2][7] |
| Base | Deprotonates the terminal alkyne and neutralizes the HBr generated during the reaction. | Standard: Et₃N, Diisopropylamine (DIPA). Amine bases can often serve as the solvent or co-solvent.[4] For copper-free systems, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ may be used.[12] |
| Solvent | Solubilizes reactants and influences reaction rate. Must be anhydrous and degassed. | Common: THF, DMF, Dioxane, Acetonitrile.[8] For substrates with poor solubility, DMF is often a good choice, but may require higher temperatures for complete removal. |
| Temperature | Governs the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[8] | Room temperature may be sufficient for highly reactive partners, but 50-100 °C is more typical for aryl bromides.[8][13][14] Start at ~60 °C and increase if conversion is slow. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination has led to catalyst decomposition (e.g., formation of Pd black).[15] 2. Insufficient Temperature: The energy barrier for oxidative addition with the C-Br bond is not being overcome.[8] 3. Catalyst Inhibition: The naphthyridine nitrogens may be coordinating to the palladium center, inhibiting catalysis. | 1. Ensure the reaction setup is rigorously inert. Use freshly degassed solvents and high-purity reagents.[7] 2. Increase the reaction temperature in 10-20 °C increments. 3. Switch to a more robust ligand system. Bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[11][13] |
| Alkyne Homocoupling (Glaser Product) | 1. Excess Copper(I): High concentrations of Cu(I) in the presence of oxygen can promote the oxidative dimerization of the alkyne.[7] 2. Slow Cross-Coupling: If the desired reaction is slow, the competing homocoupling pathway can dominate. | 1. Reduce the loading of CuI (e.g., to 1-2 mol%). 2. Eliminate the copper co-catalyst entirely and switch to a copper-free protocol, which may require a different base (e.g., Cs₂CO₃) and ligand.[2][7] |
| Decomposition of Starting Material | 1. Temperature Too High: The naphthyridine ring or the alkyne may be unstable at elevated temperatures. 2. Base Sensitivity: The substrate may be sensitive to the amine base. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder or non-nucleophilic base (e.g., K₂CO₃, DBU) and a non-amine solvent like Dioxane or DMF. |
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of heterocyclic systems like 3-bromo-1,5-naphthyridine. Success hinges on a solid understanding of the reaction mechanism and meticulous execution of experimental technique, particularly the maintenance of an inert atmosphere. By carefully selecting the catalyst, base, and solvent system, and by being prepared to systematically optimize reaction conditions, researchers can reliably access novel alkynyl-naphthyridine derivatives for a wide range of applications in science and technology.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Roy, D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485-4507. [Link]
-
Shaheen, E., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1903. [Link]
-
Li, P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032-1040. [Link]
-
American Chemical Society Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ResearchGate. (2020). Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions. [Link]
-
ResearchGate. N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-7. [Link]
-
ResearchGate. (2016). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole 3a with TMSA. [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]
-
ResearchGate. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
National Institutes of Health. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 12(1), 4851. [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4126-4129. [Link]
-
MDPI. (2021). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 11(11), 1388. [Link]
-
Organic Chemistry Portal. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
American Chemical Society Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4946-4950. [Link]
-
American Chemical Society Publications. (2007). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 72(16), 6006-6015. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Journal of Applicable Chemistry. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [https://www.scirp.org/html/14-2 catalysis_78022.htm]([Link] catalysis_78022.htm)
-
National Institutes of Health. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(12), 2799–2802. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Strategic Use of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine in Parallel Synthesis
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Core in Drug Discovery
The 1,5-naphthyridine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide well-defined vectors for substituent placement, enabling precise interactions with biological targets. Derivatives of the 1,5-naphthyridine core have demonstrated a wide range of therapeutic potential, including kinase inhibition and antimicrobial activity.[1][2]
Parallel synthesis is a cornerstone of modern drug discovery, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. The utility of a building block in parallel synthesis is largely dictated by its ability to undergo a variety of reliable and selective chemical transformations. The subject of this guide, 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine , is an exemplary scaffold for such applications. Its unique di-halogenation pattern offers orthogonal reactivity, enabling the selective functionalization at either the C2 or C3 position. This allows for a two-dimensional diversification of the core structure, exponentially increasing the chemical space that can be explored from a single, advanced intermediate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in parallel synthesis campaigns. We will delve into the underlying principles of its selective reactivity and provide detailed, field-proven protocols for key chemical transformations.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. This selectivity is governed by the specific reaction mechanism being employed:
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl. Consequently, the weaker C-Br bond at the C3 position will selectively undergo oxidative addition, leaving the more robust C-Cl bond at the C2 position intact. This allows for the introduction of a diverse range of carbon and nitrogen nucleophiles at the C3 position.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions are governed by the electronic properties of the aromatic ring. The electron-withdrawing nature of the two ring nitrogens renders the α-positions (C2, C4, C6, C8) electrophilic and thus susceptible to attack by strong nucleophiles. The C2-chloro substituent is located at one of these activated positions, making it an excellent site for nucleophilic displacement. The reaction proceeds via a Meisenheimer intermediate, and the stability of this intermediate, along with the leaving group ability of the halide, dictates the reaction's facility. Generally, for SNAr on heteroaromatics, chlorides are excellent leaving groups.
This dichotomy in reactivity forms the basis for a powerful parallel synthesis strategy, as illustrated below.
Caption: Orthogonal reactivity of the scaffold.
Synthesis of the Starting Material: this compound
A robust supply of the starting material is crucial for any parallel synthesis campaign. A plausible synthetic route, adapted from established procedures for 1,5-naphthyridines, is outlined below.[1][2]
Sources
Protocol for nucleophilic aromatic substitution on 2-chloro-1,5-naphthyridines
Strategic Functionalization of the 1,5-Naphthyridine Core via Nucleophilic Aromatic Substitution at the C2 Position
Abstract: The 1,5-naphthyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed examination and robust protocols for the nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-1,5-naphthyridine. We will explore the underlying mechanistic principles that govern this transformation and offer field-proven, step-by-step protocols for the reaction with various nucleophiles, including amines, alcohols, and thiols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently generate diverse libraries of 2-substituted 1,5-naphthyridine derivatives.
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The unique arrangement of nitrogen atoms in the 1,5-naphthyridine ring system imparts distinct electronic and steric properties, making it a cornerstone in the design of biologically active molecules.[1][2] Its rigid structure and hydrogen bond accepting capabilities allow for precise and high-affinity interactions with a multitude of biological targets. Consequently, derivatization of this core is a high-priority objective in many drug discovery programs.
The 2-chloro-1,5-naphthyridine derivative serves as a versatile and readily available starting material for such diversification efforts. The chlorine atom at the C2 position is activated towards displacement by nucleophiles, providing a reliable handle for introducing a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale: Activating the 1,5-Naphthyridine Ring for SNAr
Unlike typical aryl halides, which are generally inert to nucleophilic attack, 2-chloro-1,5-naphthyridine is primed for substitution.[3] This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen atoms. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the leaving group (chloride). This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][5]
-
Stabilization & Elimination: The negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the adjacent nitrogen atom (N1) through resonance. This stabilization is the key factor driving the reaction forward. In the final step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The favorability of this pathway is significantly enhanced by the electronic properties of the heterocyclic core, making it a more facile process compared to SNAr on less-activated systems like chlorobenzene.[3][5]
Caption: General SNAr mechanism on 2-chloro-1,5-naphthyridine.
General Experimental Workflow & Key Parameters
A successful SNAr reaction hinges on the careful selection of several key parameters. The following workflow provides a general blueprint for protocol design.
Caption: Standard experimental workflow for SNAr reactions.
-
Nucleophile Choice: The nature of the nucleophile is paramount.
-
N-Nucleophiles (Amines): Primary and secondary aliphatic amines are generally highly reactive. Aromatic amines are less nucleophilic and may require more forcing conditions.
-
O-Nucleophiles (Alcohols/Phenols): Require prior deprotonation with a strong base (e.g., NaH, KHMDS) to form the more potent alkoxide or phenoxide nucleophile.
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and often react readily. A base is typically used to generate the highly nucleophilic thiolate anion.[6]
-
-
Solvent System: Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are standard choices as they effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction. Greener alternatives like PEG-400 or even water under specific conditions have been successfully employed.[7][8][9]
-
Base: A base is often required to deprotonate the nucleophile (for alcohols and thiols) or to act as an acid scavenger for the HCl generated during the reaction, especially when using amine hydrochlorides. Common choices include inorganic bases like K₂CO₃ and Cs₂CO₃ for amines, and stronger bases like NaH for alcohols.
-
Temperature: While some highly activated systems can react at room temperature, most SNAr reactions on 2-chloro-1,5-naphthyridine require heating, typically between 80-150 °C. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[1]
Detailed Experimental Protocols
Materials & Equipment:
-
2-chloro-1,5-naphthyridine
-
Selected nucleophile (amine, alcohol, or thiol)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Appropriate base (e.g., K₂CO₃, NaH)
-
Reaction vessel (e.g., round-bottom flask with condenser or a microwave reaction vial)
-
Stir plate, heating mantle or oil bath, or microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., flash column chromatography)
Protocol 1: Synthesis of 2-Amino-1,5-naphthyridines via Amination
This protocol describes a general procedure for the reaction of 2-chloro-1,5-naphthyridine with a primary or secondary amine.
-
Reaction Setup: To a clean, dry reaction vial, add 2-chloro-1,5-naphthyridine (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring. For thermally sensitive substrates, a lower temperature (80-100 °C) may be employed for a longer duration.
-
Alternative (Microwave): Heat the sealed vial in a microwave reactor to 140 °C for 20-60 minutes.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-amino-1,5-naphthyridine product.
Protocol 2: Synthesis of 2-Alkoxy-1,5-naphthyridines via Alkoxylation
This protocol requires the pre-formation of the alkoxide nucleophile using a strong base. Caution: Sodium hydride (NaH) is water-reactive. Handle under an inert atmosphere (N₂ or Ar).
-
Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, add the desired alcohol (1.5 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should cease, indicating complete formation of the sodium alkoxide.
-
Reaction Setup: In the main reaction flask, dissolve 2-chloro-1,5-naphthyridine (1.0 eq.) in anhydrous DMF.
-
Addition: Slowly add the freshly prepared alkoxide solution to the solution of 2-chloro-1,5-naphthyridine at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the pure 2-alkoxy-1,5-naphthyridine.
Protocol 3: Synthesis of 2-(Alkylthio)-1,5-naphthyridines via Thiolation
This procedure is analogous to alkoxylation but can often be performed with a weaker base.[1]
-
Reaction Setup: To a reaction vial, add 2-chloro-1,5-naphthyridine (1.0 eq.), the desired thiol (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until completion (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to isolate the target 2-(alkylthio)-1,5-naphthyridine.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the SNAr reaction on 2-chloro-1,5-naphthyridine with various nucleophile classes.
| Nucleophile Class | Typical Nucleophile (eq.) | Typical Base (eq.) | Recommended Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amines | 1.1 - 1.5 | K₂CO₃ or Cs₂CO₃ (2.0) | DMF, DMSO, NMP | 100 - 140 | 4 - 16 |
| Alcohols / Phenols | 1.2 - 2.0 | NaH or KHMDS (1.2 - 2.0) | DMF, THF | 80 - 120 | 6 - 24 |
| Thiols / Thiophenols | 1.1 - 1.3 | K₂CO₃ or Cs₂CO₃ (2.0) | DMF, Acetonitrile | 60 - 100 | 2 - 8 |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Insufficient temperature.
-
Solution: Increase the reaction temperature or switch to a microwave reactor for more efficient heating.
-
Cause: Poorly reactive nucleophile (e.g., electron-deficient aniline).
-
Solution: Consider palladium-catalyzed Buchwald-Hartwig amination as an alternative cross-coupling strategy for such cases.[1]
-
-
Formation of Hydrolysis Byproduct (1,5-Naphthyridin-2-one):
-
Cause: Presence of water in the reaction mixture, especially at high temperatures with a strong base.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dry glassware, particularly for reactions involving NaH.
-
-
Difficulty in Purification:
-
Cause: Highly polar products, especially those with free amine or hydroxyl groups.
-
Solution: Employ a more polar eluent system (e.g., with methanol or ammonia in dichloromethane) for chromatography. In some cases, reverse-phase chromatography may be necessary.
-
Conclusion
The nucleophilic aromatic substitution on 2-chloro-1,5-naphthyridine is a powerful and reliable method for the synthesis of diverse chemical libraries. By understanding the underlying mechanism and carefully controlling key reaction parameters such as solvent, base, and temperature, researchers can efficiently generate novel 2-substituted 1,5-naphthyridine derivatives. The protocols outlined in this guide provide a solid foundation for exploration and are readily adaptable to a wide range of substrates, accelerating discovery efforts in medicinal chemistry and related fields.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4734. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(23), 7338. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Kumar, M. R., et al. (2014). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
- Google Patents. (2009). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Ismayil, A., et al. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 6(5), 585-589. [Link]
-
Peng, Y., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(20), 5594-5600. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Brown, D.J. (2008). THE NAPHTHYRIDINES. John Wiley & Sons, Inc.[Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Mondal, S., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(62), 14046-14072. [Link]
-
Organic Chemistry Portal. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
ResearchGate. (2020). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
Galland, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 688. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine in Medicinal Chemistry
Abstract
The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds with applications ranging from oncology to neurodegenerative diseases.[1][2][3] This guide focuses on a particularly versatile, yet underutilized, building block: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine . The strategic placement of two distinct halogen atoms on this scaffold allows for selective, sequential functionalization, making it an invaluable starting material for the construction of diverse compound libraries. This document provides an in-depth analysis of its synthetic applications, detailed experimental protocols for key transformations, and a perspective on its potential in developing targeted therapeutics, particularly kinase inhibitors.
Introduction: The Rationale for a Dihalogenated Naphthyridine Scaffold
In modern drug discovery, the ability to rapidly synthesize and test a wide array of structurally diverse molecules is paramount. The 1,5-naphthyridine framework is attractive due to its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond acceptors, often mimicking the adenine hinge-binding motif in kinases.[4]
The specific compound, this compound, is of high strategic value due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition typically follows the trend C-I > C-Br > C-OTf > C-Cl.[5][6] This inherent reactivity difference enables chemists to selectively functionalize the C-3 position (bromo) while leaving the C-2 position (chloro) untouched for subsequent modifications. This two-step, regioselective approach is a powerful tool for creating complex molecules with precisely controlled architecture.
Core Principle: Orthogonal Synthetic Handles
The bromine and chlorine atoms on the naphthyridine ring act as orthogonal synthetic handles. This allows for a modular drug design strategy where different functionalities can be introduced in a stepwise manner to probe the structure-activity relationship (SAR) around the core scaffold.
Figure 1: Workflow for sequential functionalization of the title compound.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound is as a versatile intermediate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[5][7] By leveraging the higher reactivity of the C-Br bond, one can selectively introduce aryl or heteroaryl moieties at the C-3 position. These groups can serve as key pharmacophoric elements, targeting hydrophobic pockets in enzymes or receptors.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is used. The ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[6]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential. Its role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is critical in drug design, as amino groups are prevalent in bioactive molecules, often serving as hydrogen bond donors or key recognition elements. The Buchwald-Hartwig amination provides a powerful means to couple amines with aryl halides.[9][10][11] The selective amination at the C-3 position of our scaffold can install primary or secondary amines, which can be further elaborated or act as crucial binding motifs themselves.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos, XPhos) are often required to promote the reductive elimination step, which is typically rate-limiting.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is generally used.[12][13] The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. Therefore, they must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Application in Kinase Inhibitor Design
Many kinase inhibitors feature a 2-amino-3-aryl heterocyclic core. The 2-amino group typically forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, while the 3-aryl group occupies an adjacent hydrophobic pocket. This compound is an ideal precursor for synthesizing compounds with this pharmacophore.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
-
Step 1 (Suzuki Coupling): React this compound with a suitable arylboronic acid to install the desired group at C-3.
-
Step 2 (Buchwald-Hartwig Amination): React the resulting 3-aryl-2-chloro intermediate with an amine (or an ammonia equivalent) to install the crucial hinge-binding amino group at C-2.[11]
The 4-methyl group in this scaffold can provide a beneficial steric constraint, potentially improving selectivity or potency by influencing the orientation of the adjacent C-3 aryl group.
| Compound Structure (Hypothetical) | Target Kinase (Example) | Hypothetical IC₅₀ (nM) | Rationale |
| 2-amino-3-(4-phenoxyphenyl)-4-methyl-1,5-naphthyridine | VEGFR-2 | 15 | The 2-amino group acts as a hinge binder. The large hydrophobic tail can occupy the back pocket of the kinase. |
| 2-(methylamino)-3-(1H-indol-5-yl)-4-methyl-1,5-naphthyridine | CDK5 | 50 | The indole moiety is a common feature in kinase inhibitors, providing additional H-bonding opportunities.[4] |
| 2-anilino-3-(3-methoxyphenyl)-4-methyl-1,5-naphthyridine | EGFR | 25 | The 2-anilino-pyrimidine scaffold is a known EGFR inhibitor motif; the naphthyridine core is a close bioisostere.[14] |
Table 1: Hypothetical data illustrating the potential of derivatives for kinase inhibition.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
Objective: To synthesize 3-aryl-2-chloro-4-methyl-1,5-naphthyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to form the pre-catalyst.
-
Add the catalyst mixture to the Schlenk flask, followed by the dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The choice of ligand is critical. For challenging couplings, more advanced ligands like SPhos or XPhos often give superior results to traditional PPh₃. The base (K₃PO₄) is effective and generally well-tolerated.[8]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position
Objective: To synthesize 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add the this compound and the NaOtBu base. Note: Add the base last if the substrate is base-sensitive.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insight: The catalyst system of Pd₂(dba)₃ and a biarylphosphine ligand like RuPhos is highly effective for C-N bond formation.[12] The reaction must be kept strictly anhydrous and oxygen-free for optimal results.
Conclusion and Future Outlook
This compound is a high-potential building block for medicinal chemistry. Its true value lies in the capacity for selective, sequential cross-coupling, which provides a reliable and modular route to complex, disubstituted 1,5-naphthyridine derivatives. This allows for the systematic exploration of chemical space around a privileged core, accelerating the hit-to-lead optimization process. Researchers in drug discovery, especially those focused on kinase inhibitors and other targeted anticancer agents, should consider this scaffold as a valuable addition to their synthetic toolbox.[15][16][17] Future work should focus on building and screening libraries derived from this intermediate to uncover novel bioactive agents.
References
-
Dembitsky, V. M., & Al-Quntar, A. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4892. Available at: [Link]
-
ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(21), 6527. Available at: [Link]
-
ResearchGate. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Park, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15694-15709. Available at: [Link]
- Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 19(2), 788-801.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Inorganics. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- RSC Publishing. (2025).
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
In Vitro Biological Evaluation of 1,5-Naphthyridine Derivatives: A Guide for Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention as potential therapeutic agents, particularly in oncology and infectious diseases.[1][2] This guide provides an in-depth overview of the in vitro biological evaluation of 1,5-naphthyridine derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction to 1,5-Naphthyridines in Drug Discovery
1,5-Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. This core structure provides a rigid framework for the strategic placement of various substituents, enabling the fine-tuning of their pharmacological properties. The versatility of their synthesis allows for the creation of diverse chemical libraries for screening.[3][4][5] Numerous studies have highlighted the potential of 1,5-naphthyridine derivatives as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes like topoisomerases and kinases, and the induction of apoptosis.[1][6][7][8][9]
This document will focus on the primary in vitro assays crucial for the initial characterization of novel 1,5-naphthyridine derivatives: anticancer and antimicrobial evaluations.
Section 1: Anticancer Activity Evaluation
A primary focus in the development of 1,5-naphthyridine derivatives is their potential as anticancer agents.[10][11][12] In vitro evaluation typically begins with assessing cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand how these compounds induce cell death.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[13][14] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced, once solubilized, is quantified by measuring the absorbance, providing an indication of cell viability.[13]
Materials:
-
1,5-Naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,5-naphthyridine derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).[17]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
| Compound ID | C2-Substituent | C5/C6/C7-Substituents | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) | Reference |
| 14 | Aryl | Varied | Potent | Potent | Potent | [1] |
| 15 | Aryl | Varied | Potent | Potent | Potent | [1] |
| 16 | Naphthyl | Varied | 0.7 | 0.1 | 5.1 | [1] |
| Colchicine | - | - | >10 | >10 | >10 | [1] |
Note: "Potent" indicates significant activity as reported in the cited literature, with specific values detailed therein.
Apoptosis Induction Assays
Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death.[18][19] It is therefore crucial to determine if the cytotoxic effects of 1,5-naphthyridine derivatives are mediated through apoptosis.[20][21]
Caption: Workflow for assessing apoptosis induction.
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.[22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Treated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the 1,5-naphthyridine derivative for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Section 2: Antimicrobial Activity Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[23] 1,5-naphthyridine derivatives have shown promise as potential antimicrobial compounds.[24] The initial in vitro evaluation of these compounds involves determining their Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[25][26][27] The broth microdilution method is a widely used technique for determining the MIC.[17][25][28]
Materials:
-
1,5-Naphthyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[29]
-
Mueller-Hinton Broth (MHB)[17]
-
0.5 McFarland standard
-
96-well microtiter plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17][26]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.[17]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
| Compound Class | Bacterial Species | MIC Range (µg/mL) | Reference |
| Cystobactamids | Enterobacterales | 0.25 - 4 | [23] |
| Chelocardins | Enterobacterales | 0.25 - 16 | [23] |
| Cystobactamids | Gram-positive bacteria | 0.125 - 8 | [24] |
| Chelocardins | Gram-positive bacteria | 0.5 - 8 | [24] |
Note: This table presents example data for novel antimicrobial compounds to illustrate typical data presentation for MIC values.
Caption: Workflow for Broth Microdilution Assay.[17]
Conclusion
The in vitro biological evaluation of 1,5-naphthyridine derivatives is a critical first step in the drug discovery process. The protocols outlined in this guide for assessing anticancer and antimicrobial activities provide a robust framework for the initial screening and characterization of these promising compounds. Careful execution of these assays and thorough data analysis are essential for identifying lead candidates for further preclinical development.
References
- Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- E-M-El-Sayed, et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61.
- Study.com. (n.d.).
- CLYTE Technologies. (2025).
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Microbe Investigations. (n.d.).
- Biology LibreTexts. (2024). 13.
- BMG LABTECH. (2024).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.
- Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8.
- Jouda, J., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 71-79.
- Abcam. (n.d.). MTT assay protocol.
- Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ResearchGate. (2014).
- Creative Diagnostics. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
- Ingenta Connect. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
- de la Cuesta, B., et al. (2023).
- Wang, Y., et al. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 53(14), 5339-5346.
- Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15462-15477.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors.
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.
- de Cuesta, B., et al. (2023).
- MedChemExpress. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors PMID: 15317461.
- ResearchGate. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 21. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 25. study.com [study.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling on the 1,5-Naphthyridine Core
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling on the 1,5-Naphthyridine scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of the 1,5-naphthyridine ring—specifically its electron-deficient nature and the presence of two Lewis basic nitrogen atoms—present distinct challenges compared to simpler aromatic systems. This resource synthesizes established literature and field experience to help you navigate these challenges and achieve optimal results in your synthetic campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format, focusing on the causal relationship between a problem and its solution.
Q1: I am observing low to no product formation in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?
This is the most common issue when working with N-heterocycles like 1,5-naphthyridine. The root cause often traces back to catalyst inhibition or poor reaction kinetics. Let's break down the possibilities.
-
Potential Cause 1: Catalyst Poisoning. The nitrogen lone pairs on the 1,5-naphthyridine ring are excellent ligands for palladium. This coordination sequesters the active catalyst, effectively removing it from the catalytic cycle and halting the reaction.[1] This is a primary challenge for nitrogen-rich heterocycles.[2][3]
-
Solution A: Ligand Selection is Critical. The most effective strategy is to use a ligand that can sterically and electronically outcompete the naphthyridine substrate. Opt for bulky, electron-rich monophosphine ligands (Buchwald-type ligands) like XPhos, SPhos, or RuPhos.[1][4] Their steric bulk creates a protective pocket around the palladium center, hindering coordination from the substrate's nitrogen atoms.[4]
-
Solution B: Use a Modern Precatalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts).[1][4] These complexes generate the active L-Pd(0) species rapidly and cleanly, minimizing side reactions and opportunities for catalyst poisoning before the cycle begins.[4]
-
Solution C: Increase Catalyst Loading. As a pragmatic approach, increasing the catalyst loading to 2-5 mol% can sometimes compensate for partial catalyst inhibition.[1]
-
-
Potential Cause 2: Poor Solubility. The planar, rigid structure of 1,5-naphthyridine derivatives can lead to poor solubility in common organic solvents, preventing the reagents from interacting effectively.[1]
-
Potential Cause 3: Ineffective Base. The base plays a crucial role in the transmetalation step. An inappropriate base can lead to a stalled reaction.
-
Potential Cause 4: Boronic Acid/Ester Degradation. Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, where the C-B bond is cleaved before cross-coupling occurs.[1]
Troubleshooting Workflow: Low Product Yield
This decision tree provides a systematic approach to diagnosing a failed reaction.
Caption: Systematic troubleshooting workflow for low yield.
Q2: My Buchwald-Hartwig amination is sluggish and gives low yields. Are the challenges similar to the Suzuki coupling?
Yes, the core challenges are very similar, primarily revolving around catalyst inhibition. However, the specifics of the solutions can differ slightly.
-
Catalyst System: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential.[6] Ligands like Xantphos have been successfully used for the amination of chloro-1,5-naphthyridines.[6] The choice of palladium source and ligand is crucial for an efficient reaction.[7] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][9]
-
Base Selection: The choice of base is even more critical in C-N coupling. A strong, non-nucleophilic base is required to deprotonate the amine without competing in other side reactions. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DME are standard. Water is generally avoided as it can interfere with the strong bases used.
Q3: I am observing significant amounts of a side product where the halogen on my 1,5-naphthyridine has been replaced by hydrogen. What is this and how do I prevent it?
This side reaction is called protodehalogenation . It occurs when the aryl halide is reduced instead of undergoing cross-coupling.[4]
-
Primary Cause: Water/Proton Source. The most common cause is the presence of a proton source, often trace water in the solvent or reagents.[4]
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry bases thoroughly before use.
-
-
Secondary Cause: Reaction Kinetics. If the rate of oxidative addition is slow, protodehalogenation can become a competitive pathway.
-
Solution: Employ a more active catalyst system (e.g., a modern precatalyst with a bulky ligand) that favors rapid oxidative addition, thereby outcompeting the undesired reduction pathway.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which position on the 1,5-naphthyridine ring is most reactive for cross-coupling?
The reactivity of halo-1,5-naphthyridines generally follows the order C4/C8 > C2/C6 > C3/C7. The positions alpha to the nitrogen atoms (C2, C4, C6, C8) are more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and are generally more reactive in oxidative addition steps of cross-coupling reactions. Functionalization at C-4 is common.[6]
Q2: Can I perform C-H activation directly on the 1,5-naphthyridine core?
Yes, direct C-H activation is a powerful method for functionalizing the 1,5-naphthyridine core, but controlling regioselectivity is a significant challenge.[10]
-
Strategy 1: Directing Groups. Installing a directing group is the most reliable way to control which C-H bond is activated.
-
Strategy 2: Catalyst Control. In some cases, the inherent electronic properties of the ring can guide the reaction. For example, Minisci-type photoredox reactions have been used for direct C-H functionalization with protected amines.[6] Rh(III)-catalyzed C-H activation has also been reported for the synthesis of naphthyridinones.[11]
-
Troubleshooting: If you are experiencing poor regioselectivity, a systematic screen of catalysts, ligands, and solvents is necessary.[10]
Q3: What are the best general conditions for a Suzuki-Miyaura reaction with a bromo-1,5-naphthyridine?
While every substrate is unique, a robust starting point is crucial. The table below provides a validated set of starting conditions for screening.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Provides rapid generation of active Pd(0) and steric protection against catalyst poisoning.[1][4] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Effective and generally compatible with N-heterocycles; less likely to cause ester hydrolysis if present.[1][3] |
| Boronic Acid Deriv. | Boronic Acid Pinacol Ester (1.2-1.5 eq.) | More stable towards protodeboronation than the corresponding free boronic acid.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Good balance of solubility for both organic and inorganic reagents.[1][5] Ensure Dioxane is peroxide-free. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction, but should be optimized for substrate stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic ester.[4] |
Catalytic Cycle and Inhibition Pathway
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the off-cycle catalyst poisoning pathway specific to N-heterocyclic substrates like 1,5-naphthyridine.
Caption: Suzuki cycle showing catalyst poisoning by the substrate.
Experimental Protocols
The following are generalized, starting-point protocols. They must be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 eq.), the boronic acid pinacol ester (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 4:1 mixture to achieve a final concentration of ~0.1 M with respect to the limiting reagent).
-
Degassing: Seal the vial and sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Xantphos Pd G3, 0.02 eq.), the ligand if not part of the precatalyst, and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Add the halo-1,5-naphthyridine (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Seal the flask and heat in a preheated oil bath at 100-110 °C. Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by pouring it over a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines. BenchChem.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
-
Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T. L., & Bio, M. M. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a three-step process, starting from the commercially available 3-amino-4-methylpyridine. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the intricacies of each transformation is paramount for successful synthesis.
Caption: Synthetic route to this compound.
II. Step-by-Step Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.
Step 1: Synthesis of 4-Methyl-1,5-naphthyridin-2(1H)-one (Skraup-Doebner-von Miller Reaction)
Question 1: My Skraup-Doebner-von Miller reaction to form the naphthyridinone precursor is giving a low yield or a complex mixture of products. What are the likely causes and solutions?
Answer: The Skraup-Doebner-von Miller reaction is a powerful method for synthesizing quinolines and, in this case, naphthyridinones, but it is sensitive to reaction conditions. Low yields often stem from polymerization of the α,β-unsaturated carbonyl compound or inefficient cyclization.
Causality and Solutions:
-
Reagent Quality: The α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde or its equivalent) can polymerize, especially in the presence of strong acids. Ensure you are using fresh, inhibitor-free reagents.
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. While traditional Skraup reactions use glycerol and sulfuric acid with an oxidizing agent like arsenic pentoxide or nitrobenzene, modern variations may employ milder and safer alternatives.[1] If using a classic approach, ensure the temperature is carefully controlled to prevent runaway reactions.
-
Acid Concentration: The concentration of the acid (typically sulfuric acid) is crucial for both the condensation and cyclization steps. Too dilute, and the reaction may not proceed; too concentrated, and charring or sulfonation of the aromatic ring can occur. A systematic optimization of the acid concentration is recommended.
-
Temperature Control: This reaction is highly exothermic. Gradual heating and careful monitoring of the internal temperature are essential to prevent polymerization and side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting the Skraup-Doebner-von Miller reaction.
Step 2: Chlorination of 4-Methyl-1,5-naphthyridin-2(1H)-one
Question 2: The chlorination of my naphthyridinone with phosphorus oxychloride (POCl₃) is incomplete or results in degradation of the starting material. How can I improve this step?
Answer: The conversion of the lactam (naphthyridinone) to the corresponding 2-chloro derivative is a critical step. Incomplete reactions or degradation are common issues that can be addressed by optimizing the reaction conditions and work-up procedure.
Causality and Solutions:
-
Reagent Stoichiometry and Purity: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Use freshly distilled POCl₃ for best results. An excess of POCl₃ is often required to drive the reaction to completion, but a large excess can lead to the formation of difficult-to-remove phosphorus-containing byproducts.[2][3]
-
Reaction Temperature and Time: The reaction typically requires heating. A temperature that is too low will result in an incomplete reaction, while excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Presence of Additives: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or a quaternary ammonium salt can facilitate the reaction by forming a more reactive Vilsmeier-type intermediate.[3]
-
Work-up Procedure: The work-up is critical for quenching the excess POCl₃ and isolating the product. Slowly and carefully pouring the reaction mixture onto crushed ice is the standard procedure. Ensure the pH is carefully neutralized during extraction to prevent hydrolysis of the chloro-substituent.
Recommended Chlorination Protocol:
| Parameter | Recommended Condition | Rationale |
| Reagent | Phosphorus oxychloride (POCl₃) | Standard and effective chlorinating agent for converting lactams to chloro-heterocycles.[2] |
| Stoichiometry | 3-5 equivalents of POCl₃ | Ensures complete conversion of the starting material. |
| Temperature | 90-110 °C | Provides sufficient energy for the reaction without significant degradation. |
| Reaction Time | 2-4 hours (monitor by TLC/LC-MS) | Allows for complete conversion while minimizing byproduct formation. |
| Work-up | Quench on ice, neutralize with NaHCO₃/Na₂CO₃ | Safely decomposes excess POCl₃ and allows for efficient extraction of the product. |
Step 3: Electrophilic Bromination of 2-Chloro-4-methyl-1,5-naphthyridine
Question 3: My bromination reaction of 2-Chloro-4-methyl-1,5-naphthyridine is resulting in a low yield of the desired 3-bromo product, or I am observing multiple brominated species. What is going wrong?
Answer: The electrophilic bromination of the electron-deficient 1,5-naphthyridine ring system can be challenging. The position of bromination and the overall yield are highly dependent on the choice of brominating agent and the reaction conditions. The chloro and methyl substituents, along with the nitrogen atoms in the rings, influence the regioselectivity of the reaction.
Causality and Solutions:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): A common and relatively mild brominating agent. However, for deactivated systems, it may require harsh conditions or a catalyst.[4][5]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective brominating agent that can sometimes offer better yields and cleaner reactions than NBS for pyridine derivatives.[6]
-
Bromine (Br₂): Can be used, often in the presence of a Lewis acid or in a strong protic acid, but can be less selective and more hazardous to handle.
-
-
Reaction Solvent and Acidity: The 1,5-naphthyridine ring is electron-deficient and thus deactivated towards electrophilic substitution. Performing the bromination in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, can protonate the ring nitrogens, further deactivating the ring but also potentially directing the substitution.[4][5] The choice of solvent can significantly influence the regioselectivity of the bromination.[4]
-
Over-bromination: The formation of di- or poly-brominated products is a common side reaction. This can often be mitigated by carefully controlling the stoichiometry of the brominating agent, using slightly less than one equivalent.[6]
-
Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of byproducts.[7]
Troubleshooting Matrix for Bromination:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficiently reactive brominating agent or conditions. | Switch to a stronger brominating agent (e.g., DBDMH). Increase reaction temperature cautiously. Use a strong acid as the solvent (e.g., conc. H₂SO₄).[4][5] |
| Multiple Products (Over-bromination) | Excess brominating agent. Reaction temperature is too high. | Use a substoichiometric amount of the brominating agent (e.g., 0.9 equivalents).[6] Lower the reaction temperature. |
| Incorrect Regioisomer | Reaction conditions favoring substitution at an undesired position. | Modify the solvent system.[4] Consider a different brominating agent. |
III. Purification of this compound
Question 4: I am having difficulty purifying the final product. What are the best methods to obtain high-purity this compound?
Answer: Purification of halogenated nitrogen-containing heterocycles can be challenging due to their similar polarities and potential for interactions with silica gel.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the final product.
-
Stationary Phase: Standard silica gel is often sufficient. However, if you observe significant tailing or product decomposition, consider using deactivated silica (by adding 1-2% triethylamine to the eluent) or switching to alumina.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: This can be a useful technique to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product should move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product back into an organic solvent. This method can also help remove any unreacted starting material from the previous steps.
Logical Flow for Purification:
Sources
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Substituted 1,5-Naphthyridine Products
Welcome to the technical support center for the purification of substituted 1,5-naphthyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you achieve the desired purity for your compounds.
The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to antiviral agents.[1][2][3] However, the synthesis of substituted derivatives can often lead to complex crude mixtures requiring robust purification strategies. This guide provides a structured approach to troubleshooting these challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your substituted 1,5-naphthyridine products.
Question 1: I'm having trouble removing the palladium catalyst from my cross-coupling reaction. What are the most effective methods?
Probable Cause: Palladium catalysts, commonly used in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations to synthesize substituted 1,5-naphthyridines, can be challenging to remove completely.[4][5] Residual palladium can interfere with downstream applications and is a major concern in pharmaceutical development.[6]
Recommended Solutions:
-
Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[7] This can remove heterogeneous palladium species.
-
Scavenger Resins: For soluble palladium species, scavenger resins are highly effective. These are solid supports functionalized with ligands that chelate palladium.
-
Thiol-based resins: These are very effective at scavenging palladium. The crude product solution is stirred with the resin, and then the resin is filtered off.
-
Amine-based resins: These can also be used, particularly for palladium species in higher oxidation states.
-
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss through adsorption.
-
Liquid-Liquid Extraction with Aqueous Thiol Solutions: Washing the organic solution of your product with an aqueous solution of a thiol-containing compound like sodium thioglycolate or L-cysteine can extract palladium into the aqueous phase.
Step-by-Step Protocol: Purification using a Thiol-Based Scavenger Resin
-
Following the reaction, dilute the crude mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add the thiol-based scavenger resin (typically 3-5 equivalents relative to the palladium catalyst).
-
Stir the suspension at room temperature for 2-4 hours, or as recommended by the manufacturer.
-
Monitor the removal of palladium by TLC (if the palladium species is UV active) or by a spot test (e.g., with dithizone).
-
Filter off the resin and wash it thoroughly with the same organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now depleted of palladium.
Question 2: My 1,5-naphthyridine product is co-eluting with a very similar byproduct on silica gel chromatography. How can I improve the separation?
Probable Cause: The presence of regioisomers or other closely related byproducts is a common issue in the synthesis of substituted heterocycles.[8] These compounds often have very similar polarities, making separation by standard column chromatography challenging.
Recommended Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A common starting point for 1,5-naphthyridines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.[2] Adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can significantly alter the selectivity of the separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds like 1,5-naphthyridines.[8] Reverse-phase chromatography (C18) is another excellent option, particularly for less polar derivatives.
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution.[9][10][11] It offers much higher resolution than standard column chromatography.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[12] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
Data Presentation: Example Solvent Systems for 1,5-Naphthyridine Chromatography
| Substituent Type | Stationary Phase | Recommended Eluent System | Notes |
| Alkyl/Aryl | Silica Gel | Hexanes:Ethyl Acetate (gradient) | A good starting point for many derivatives. |
| Amino | Silica Gel | Dichloromethane:Methanol with 0.5% Triethylamine | The amine additive helps to reduce tailing. |
| Hydroxyl | Silica Gel | Ethyl Acetate:Methanol (gradient) | For more polar compounds. |
| Carboxylic Acid | Silica Gel | Dichloromethane:Methanol with 1% Acetic Acid | The acid additive improves peak shape. |
| General | Reverse Phase (C18) | Water:Acetonitrile or Water:Methanol with 0.1% TFA or Formic Acid | Useful for a wide range of polarities. |
Question 3: My 1,5-naphthyridine derivative has poor solubility in common organic solvents, making purification difficult. What can I do?
Probable Cause: Poor solubility can be an issue with some substituted 1,5-naphthyridines, particularly those with multiple aromatic rings or hydrogen bonding functionalities.[13]
Recommended Solutions:
-
Solvent Screening: Systematically screen a range of solvents to find one that provides adequate solubility for purification. Dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good choices for less soluble compounds.
-
Acid-Base Extraction: Since 1,5-naphthyridines are basic, you can often use an acid-base extraction to your advantage.[14][15][16][17] Dissolving the crude material in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl) will move your basic product into the aqueous layer as a soluble salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.
-
Elevated Temperature Chromatography: Running the column at a slightly elevated temperature can sometimes improve the solubility of your compound in the mobile phase.
-
Preparative HPLC: As mentioned before, preparative HPLC can handle a wider range of compound polarities and solubilities.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-chromatographic purification techniques for 1,5-naphthyridines?
A1: Besides chromatography, recrystallization and acid-base extraction are the most common non-chromatographic methods.[12][14] If your product is a solid with good crystallinity, recrystallization is often the most efficient way to achieve high purity. Acid-base extraction is particularly useful for separating the basic 1,5-naphthyridine core from non-basic impurities.
Q2: How can I confirm the purity of my final 1,5-naphthyridine product?
A2: A combination of techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also reveal the presence of impurities.[4] Mass Spectrometry (MS) will confirm the molecular weight of your compound. For crystalline solids, determining the melting point can also be a good indicator of purity.
Q3: Are there any specific safety precautions I should take when purifying 1,5-naphthyridines?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many organic solvents used in purification are flammable and/or toxic, so always work in a well-ventilated fume hood. The specific toxicity of your substituted 1,5-naphthyridine may not be known, so it's best to handle it with care.
Experimental Workflows and Diagrams
General Purification Workflow for a Substituted 1,5-Naphthyridine
Caption: General purification workflow for 1,5-naphthyridines.
Decision Tree for Choosing a Purification Strategy
Caption: Decision tree for selecting a purification method.
References
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
-
Bobbio, C., et al. (2005). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 48(24), 7565-7568. Available at: [Link]
-
Chunavala, K. C., & Adimurthy, S. (2012). Iodine- and Indium (III) chloride-catalyzed facile syntheses of 1,5- and 1,8-naphthyridines. Synthetic Communications, 42(15), 2246-2254. Available at: [Link]
-
Columbia University. (n.d.). Acid-Base Extraction. Available at: [Link]
-
LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
-
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(3), 659. Available at: [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Available at: [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Available at: [Link]
-
World Health Organization. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Available at: [Link]
-
ACS Publications. (2024). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Available at: [Link]
-
Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161. Available at: [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]
-
Interchim. (2024). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Overcoming Catalyst Deactivation in Naphthyridine Functionalization
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and in-depth technical advice for overcoming catalyst deactivation during the functionalization of naphthyridine scaffolds. Naphthyridines are privileged heterocyclic motifs in medicinal chemistry, but their inherent electronic properties and coordinating ability present significant challenges in transition-metal-catalyzed reactions.[1] The lone pair electrons on the nitrogen atoms can act as potent catalyst poisons, leading to stalled reactions, low yields, and inconsistent results.[2][3]
This document is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides that explore the mechanistic origins of deactivation and offer detailed experimental protocols for their resolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during naphthyridine functionalization.
Q1: My reaction stalls at low conversion, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) agglomerates).[4] This is a common deactivation pathway where the active soluble catalyst aggregates into an inactive, heterogeneous form. This can be caused by several factors:
-
High Temperature: Can promote the agglomeration of palladium nanoparticles.[4]
-
Inefficient Ligand: The supporting ligand may not be sterically bulky or electron-rich enough to stabilize the catalytic species throughout the cycle.[5][6]
-
Reductive Impurities: Trace impurities in solvents or reagents can reduce the active Pd(II) catalyst to Pd(0).[4]
Quick Solution: Try lowering the reaction temperature, ensuring your reagents and solvents are pure and dry, and consider switching to a bulkier, more electron-donating ligand like those developed by Buchwald or Hartwig.[5][7]
Q2: My reaction is highly inconsistent and sensitive to scale-up. Why?
A2: Poor reproducibility is often linked to sensitivity to air and moisture.[8] Catalytic systems, especially those for challenging substrates, can be highly sensitive to trace amounts of oxygen or water. Oxygen can lead to the oxidation and degradation of phosphine ligands, while water can interfere with bases or hydrolyze sensitive reagents. Additionally, the bidentate chelating nature of the naphthyridine substrate itself can lead to the formation of catalytically dormant complexes, an effect that can be exacerbated by subtle changes in concentration or reaction conditions.[9]
Quick Solution: Implement rigorous inert atmosphere techniques using a glovebox or Schlenk line.[8] Ensure all solvents are freshly distilled and thoroughly degassed.[4] Using a more stable, well-defined precatalyst can also significantly improve reproducibility over generating the active species in situ.[7]
Q3: I'm observing significant amounts of dehalogenation or other side products instead of my desired functionalized naphthyridine. What is the cause?
A3: Side reactions like dehalogenation in cross-coupling reactions are often competitive with the desired productive pathway.[10] This can be promoted by:
-
Slow Reductive Elimination: If the final C-C or C-N bond-forming step is slow, competing pathways like β-hydride elimination (if applicable) or protodehalogenation can occur.
-
Inappropriate Ligand Choice: The ligand influences the rates of the elementary steps in the catalytic cycle. A ligand that accelerates oxidative addition but not reductive elimination can lead to a buildup of intermediates prone to side reactions.[11]
-
Base/Additive Issues: The choice and strength of the base can significantly impact side product formation.
Quick Solution: Screen a panel of bulky, electron-rich ligands (e.g., biarylphosphines) which are known to accelerate reductive elimination.[5][11] You can also try lowering the reaction temperature and using a milder base to disfavor competing pathways.[10]
Q4: Can the naphthyridine starting material itself be the problem?
A4: Absolutely. Nitrogen-containing heterocycles are well-known catalyst poisons.[2][3][12] The nitrogen lone pairs of the naphthyridine can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have diminished reactivity.[3][9] This is a form of product/substrate inhibition and is one of the most significant challenges in this field.
Quick Solution: Increasing the catalyst loading can sometimes overcome this inhibition. A more robust solution is to select ligands specifically designed to minimize this effect, such as those with large steric bulk that disfavor the binding of the heterocycle to the metal center during the catalytic cycle.[5][9]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific deactivation mechanisms with diagnostic and corrective protocols.
Guide 1: Diagnosing and Mitigating Substrate/Product Inhibition
Symptom: The reaction starts but quickly slows down or stops completely, especially with high substrate concentrations. Yield does not improve with extended reaction time.
Causality: The nitrogen atoms in the naphthyridine ring system act as bidentate chelating ligands, binding strongly to the palladium center.[13] This sequesters the catalyst into a highly stable, "dormant" palladacycle, preventing it from participating in the catalytic cycle. Both the starting material and the functionalized product can act as inhibitors.[9]
Diagnostic Workflow:
Caption: Catalyst deactivation via aggregation to Palladium Black.
Experimental Protocol: Use of Oxidative Additives to Maintain the Active Catalytic Species
In many C-H functionalization reactions, maintaining the catalyst in the active Pd(II) state is crucial. The reduction to Pd(0) is a primary deactivation route.
-
Reaction Setup: Prepare two identical reactions under an inert atmosphere.
-
Reaction A (Control): Naphthyridine substrate (1.0 equiv), coupling partner, Pd(OAc)₂ (5 mol %), ligand (10 mol %), base (e.g., K₂CO₃), and solvent (e.g., DCE).
-
Reaction B (Test): Same as Reaction A, but with the addition of a silver salt oxidant.
-
-
Additive: To Reaction B, add an additive such as Ag₂CO₃ or AgOAc (2.0 equiv). Silver salts can act as both oxidants to regenerate the Pd(II) species from Pd(0) and as halide scavengers. [4]3. Execution: Run both reactions under identical conditions (temperature, time).
-
Observation and Analysis:
-
Visually monitor for the formation of palladium black. Reaction A is more likely to show a precipitate.
-
Compare the final yields by NMR or LC-MS. A significantly higher yield in Reaction B indicates that catalyst reduction was a major deactivation pathway.
-
| Additive | Proposed Function | Applicability |
| Ag₂CO₃, AgOAc | Re-oxidant for Pd(0) -> Pd(II), Halide scavenger | C-H functionalizations proceeding through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. [4] |
| Cu(OAc)₂, Benzoquinone | Re-oxidant in Wacker-type or other aerobic oxidations | Primarily for oxidative coupling reactions where a terminal oxidant is required. |
| Alkali Metal Halides (e.g., LiCl) | Can prevent catalyst deactivation by altering aggregation states of organometallic reagents. | Particularly noted in Negishi couplings to disrupt inhibitory zincate complexes. [14] |
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved January 21, 2026, from [Link] (Simulated Link)
-
Catalyst poisoning. (2023, December 22). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. (2014, October 20). PMC, NIH. Retrieved January 21, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016, May 25). PMC, NIH. Retrieved January 21, 2026, from [Link]
-
Detection of Catalyst Poisons. (n.d.). GAS Dortmund. Retrieved January 21, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved January 21, 2026, from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020, January 24). PMC, NIH. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018, August 8). NIH. Retrieved January 21, 2026, from [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014, October 27). Books. Retrieved January 21, 2026, from [Link]
-
Catalyst poison. (n.d.). Britannica. Retrieved January 21, 2026, from [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025, September 21). NIH. Retrieved January 21, 2026, from [Link]
-
How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018, October 12). PMC. Retrieved January 21, 2026, from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes. (2009, July 20). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GAS Dortmund [gas-dortmund.de]
- 13. 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Naphthyridine Libraries
Welcome to the technical support center for the synthesis of 1,5-naphthyridine libraries. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As your dedicated application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of 1,5-naphthyridine synthesis and functionalization.
I. Troubleshooting Guide: Core Synthesis Reactions
The construction of the 1,5-naphthyridine scaffold is the foundational step in library synthesis. Several classical methods are employed, each with its own set of potential side reactions and optimization challenges. This section provides a problem-oriented approach to troubleshooting these key reactions.
A. The Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-amino(hetero)aryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a versatile method for constructing quinolines and naphthyridines.[1][2] However, when synthesizing 1,5-naphthyridines from 3-aminopyridine derivatives, regioselectivity and side reactions can be a significant hurdle.
Question 1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of 1,5- and 1,7-naphthyridine regioisomers. How can I improve the selectivity for the desired 1,5-naphthyridine?
Answer: The formation of regioisomers is a common challenge in Friedländer-type reactions with unsymmetrical ketones.[3] The regiochemical outcome is determined by which α-carbon of the ketone attacks the carbonyl group of the aminopyridine precursor. This is influenced by both kinetic and thermodynamic factors, which can be manipulated through catalyst choice and reaction conditions.
Underlying Causality: The reaction can proceed via two main pathways: an acid-catalyzed pathway or a base-catalyzed pathway.
-
Base-catalyzed (Emol-Pfitzinger) pathway: The reaction proceeds through the more stable enolate, which is typically the more substituted one. This often leads to the thermodynamically favored product.
-
Acid-catalyzed (Knoevenagel) pathway: The reaction proceeds through an enol intermediate. The regioselectivity is often governed by the steric hindrance around the ketone's carbonyl group.
Troubleshooting Strategies:
-
Catalyst Selection is Key: The choice between acid and base catalysis is the most critical factor in controlling regioselectivity.
-
For 1,5-Naphthyridine Formation (from 3-amino-4-formylpyridine): Base catalysis often favors the desired 1,5-isomer. Common bases include KOH, NaOH, and piperidine.[3]
-
Lewis Acid Catalysis: Certain Lewis acids can also provide high regioselectivity. For instance, In(OTf)₃ has been shown to be a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[4]
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates in each pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol).
-
Temperature Control: Higher temperatures can favor the thermodynamically more stable product. If you are getting a mixture, try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to drive it towards the thermodynamic product.
-
-
Substrate Modification:
-
Steric Hindrance: If possible, increasing the steric bulk on the ketone on the side you don't want to react can effectively block the undesired pathway.
-
Experimental Protocol: Regioselective Friedländer Synthesis of a 2,4-Disubstituted 1,5-Naphthyridine
| Parameter | Condition | Rationale |
| Starting Materials | 3-Amino-4-acetylpyridine, Unsymmetrical Ketone | |
| Catalyst | KOH (1.2 eq) | Base catalysis to favor the desired regioisomer. |
| Solvent | Ethanol | A common protic solvent for this reaction. |
| Temperature | Reflux | To drive the reaction to completion. |
| Procedure | 1. Dissolve 3-amino-4-acetylpyridine and the unsymmetrical ketone in ethanol. 2. Add powdered KOH to the mixture. 3. Reflux for 4-6 hours, monitoring by TLC. 4. Cool to room temperature, neutralize with acetic acid, and remove the solvent under reduced pressure. 5. Purify by column chromatography. |
Question 2: My Friedländer reaction is giving low yields due to the formation of aldol condensation byproducts from my ketone starting material. How can I suppress this?
Answer: Self-condensation of the ketone starting material is a prevalent side reaction, especially under basic conditions, which reduces the amount of ketone available for the desired reaction with the aminopyridine derivative.[5]
Troubleshooting Strategies:
-
Switch to Acid Catalysis: Acidic conditions are less likely to promote ketone self-condensation. Catalysts like p-toluenesulfonic acid or even iodine can be effective.[6] Gold catalysts have also been reported to promote the reaction under milder conditions, which can further reduce side reactions.[5]
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, using its corresponding imine derivative can prevent the self-condensation of the ketone.[5]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions has been shown to be successful and can minimize side reactions by increasing the concentration of the desired reactants.[5]
B. The Skraup and Doebner-von Miller Syntheses
The Skraup synthesis is a classic method for preparing quinolines and naphthyridines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a variation using α,β-unsaturated carbonyl compounds.[7][8] Both are characterized by harsh reaction conditions.
Question 3: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I run this reaction more safely and improve the yield?
Answer: The Skraup synthesis is notoriously vigorous and prone to charring due to the strong acidic and oxidizing conditions polymerizing the acrolein formed in situ.[7][8]
Troubleshooting Strategies:
-
Use a Moderator: The addition of a moderator is crucial for controlling the reaction's exothermicity.
-
Controlled Reagent Addition:
-
Slow Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).
-
Maintain Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.
-
-
Temperature Management:
-
Gentle Initiation: Heat the mixture gently to start the reaction.
-
Control the Exotherm: Once the exothermic reaction begins, remove the external heat source and allow the reaction to proceed under its own reflux. If it becomes too vigorous, have a cooling bath ready.[8]
-
Experimental Protocol: Moderated Skraup Synthesis of 1,5-Naphthyridine
| Parameter | Condition | Rationale |
| Starting Materials | 3-Aminopyridine, Glycerol | |
| Acid | Concentrated H₂SO₄ | |
| Oxidizing Agent | m-Nitrobenzenesulfonic acid sodium salt | A common and effective oxidizing agent. |
| Moderator | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | To control the exotherm.[8] |
| Procedure | 1. In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. 2. To the flask, add 3-aminopyridine, glycerol, and ferrous sulfate heptahydrate. 3. Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath. 4. Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. 5. After the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours. 6. Cool the reaction mixture and pour it onto crushed ice. 7. Carefully neutralize with a concentrated NaOH solution until strongly alkaline. 8. Extract the product with an organic solvent (e.g., chloroform). 9. Dry the organic extracts and remove the solvent. Purify by distillation or recrystallization. |
C. The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxy-1,5-naphthyridines, which are valuable intermediates. The reaction proceeds in two stages: condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[10][11]
Question 4: The cyclization step of my Gould-Jacobs reaction is not proceeding to completion, and I'm isolating the uncyclized intermediate. How can I drive the reaction forward?
Answer: The intramolecular cyclization in the Gould-Jacobs reaction is a thermal pericyclic reaction that requires a significant amount of energy to overcome the activation barrier.[12] Incomplete cyclization is a common issue if the temperature is too low or the reaction time is too short.
Troubleshooting Strategies:
-
Ensure Sufficiently High Temperature: This is the most critical parameter.
-
High-Boiling Solvents: The cyclization is typically carried out in high-boiling solvents like Dowtherm A or diphenyl ether at temperatures ranging from 240-260°C.[13]
-
Microwave Irradiation: Microwave synthesis can be highly effective for this transformation, often leading to shorter reaction times and improved yields by reaching high temperatures and pressures quickly.[12]
-
-
Reaction Time: Ensure the reaction is heated for a sufficient duration. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Solvent Choice: The solvent must be stable at the required high temperatures. Dowtherm A is a common choice due to its high boiling point and thermal stability.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine
| Parameter | Condition | Rationale |
| Starting Materials | 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM) | |
| Step 1: Condensation | Neat or in ethanol, 100-120°C | Forms the vinylogous amide intermediate. |
| Step 2: Cyclization | Dowtherm A, 250°C | High temperature to drive the electrocyclization.[13] |
| Procedure | 1. Condensation: Heat a mixture of 3-aminopyridine and DEEM at 100-120°C for 1-2 hours until the intermediate is formed (can be monitored by TLC). 2. Cyclization: Add Dowtherm A to the reaction mixture and heat to 250°C for 30-60 minutes. 3. Work-up: Cool the reaction mixture and dilute with hexane or another non-polar solvent to precipitate the product. 4. Filter the solid product and wash with hexane. The product can be further purified by recrystallization. |
II. Troubleshooting Guide: Functionalization and Purification
Once the 1,5-naphthyridine core is synthesized, subsequent functionalization is often required to build a diverse library. This stage presents its own set of challenges, particularly in cross-coupling reactions and purification.
A. Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the presence of nitrogen atoms in the 1,5-naphthyridine ring can lead to catalyst inhibition and other side reactions.
Question 5: My Suzuki-Miyaura coupling of a halo-1,5-naphthyridine is giving low to no product, and I'm recovering my starting material. What is going wrong?
Answer: The failure of Suzuki-Miyaura couplings on nitrogen-containing heterocycles is often due to catalyst poisoning or inactivity. The lone pairs on the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[14]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection:
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are often effective for these challenging substrates. They can help prevent catalyst poisoning and promote the desired reductive elimination step.
-
Pre-catalyst Choice: Consider using modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed for efficient generation of the active Pd(0) species.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction. Using anhydrous solvents and reagents can help to mitigate this.[14]
-
Base Selection: The choice of base is critical. K₃PO₄ is often a good choice for nitrogen-containing heterocycles. Cs₂CO₃ is another effective, albeit more expensive, option. Ensure the base is finely powdered.
-
Solvent System: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often used. However, for substrates prone to protodeboronation, a completely anhydrous system with a non-aqueous base activator like trimethyl borate might be beneficial.[14]
-
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., to 2-5 mol%) may be necessary to compensate for some level of catalyst deactivation.
Question 6: I'm observing significant amounts of boronic acid homocoupling and/or dehalogenation of my starting material in my Suzuki-Miyaura reaction. How can I minimize these side products?
Answer: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki-Miyaura couplings. Homocoupling is often promoted by the presence of oxygen, while dehalogenation can occur via several pathways, including protonolysis of the organopalladium intermediate.
Troubleshooting Strategies:
-
Minimize Oxygen:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Control Protodeboronation and Dehalogenation:
-
Anhydrous Conditions: As mentioned previously, minimizing water can reduce both protodeboronation and dehalogenation.
-
"Slow-Release" Boron Reagents: Using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts can help. These reagents release the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[15]
-
-
Additive Effects:
-
Mild Reducing Agents: In some cases, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[16]
-
B. Purification of 1,5-Naphthyridine Libraries
The purification of 1,5-naphthyridine libraries can be challenging due to the similar polarity of isomers and byproducts.
Question 7: I have a mixture of 1,5- and 1,7-naphthyridine isomers that are very difficult to separate by standard column chromatography. What purification strategies can I employ?
Answer: Separating positional isomers is a common and difficult purification challenge. Due to their similar structures, they often have very close Rf values on TLC.
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: For less polar derivatives, a normal phase column (e.g., silica or amino-propyl) with a mobile phase like hexane/ethanol can provide the necessary resolution.[17]
-
Reversed-Phase HPLC (RP-HPLC): For more polar compounds, a C18 column with a gradient of water/acetonitrile (often with a modifier like TFA or formic acid) is the method of choice.[17][18] A shallow gradient is often required to achieve baseline separation.
-
-
Optimize Column Chromatography:
-
Shallow Gradient: Instead of a steep gradient, use a very shallow one or even isocratic elution with a carefully optimized solvent system.
-
Different Stationary Phase: If silica gel is not providing separation, try using alumina (neutral or basic) or a bonded phase like diol or cyano.
-
-
Derivatization: In some challenging cases, it may be possible to selectively derivatize one isomer to drastically change its polarity, allowing for easy separation. The protecting group can then be removed. This is a more involved, multi-step process but can be effective when other methods fail.
Experimental Protocol: HPLC Purification of Isomeric Naphthyridines
| Parameter | Condition | Rationale |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Versatile for a wide range of polarities. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (analytical) | Standard column for method development. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | Start with a shallow gradient (e.g., 5-30% B over 20 min), then increase to 95% B to wash the column. | A shallow gradient is key for separating isomers. |
| Detection | UV at 254 nm and 280 nm | |
| Procedure | 1. Develop an analytical method to achieve baseline separation of the isomers. 2. Scale up the method to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly. 3. Collect fractions corresponding to each isomer. 4. Analyze the purity of the fractions by analytical HPLC. 5. Pool the pure fractions and remove the solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the amino group on a 3-aminopyridine precursor to prevent side reactions? A1: The choice of protecting group is crucial and depends on the downstream reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a versatile and widely used protecting group. It is stable to a variety of conditions but is easily removed with acid (e.g., TFA or HCl in dioxane).[19][20]
-
Cbz (Carboxybenzyl): Stable to both acid and base, Cbz is typically removed by catalytic hydrogenolysis, making it a good orthogonal protecting group to Boc.[20]
-
Pivaloyl: This group can be used in directed metallation reactions to functionalize the pyridine ring prior to naphthyridine formation.
Q2: Can I use a Combes synthesis to prepare 1,5-naphthyridines? What are the potential pitfalls? A2: Yes, the Combes synthesis, which involves the acid-catalyzed reaction of an aniline (or aminopyridine) with a β-diketone, can be adapted to synthesize 1,5-naphthyridines from 3-aminopyridine. The primary pitfall is regioselectivity when using an unsymmetrical β-diketone. The cyclization can occur on either side of the pyridine ring. Steric effects of the substituents on the diketone play a major role in the annulation step, which is the rate-determining step.[21] Increasing the bulk of one of the R groups on the diketone can direct the cyclization away from that side.
Q3: My purification by column chromatography is resulting in significant product loss on the column. What is happening? A3: The basic nitrogen atoms of the 1,5-naphthyridine ring can strongly adsorb to the acidic silica gel, leading to streaking, poor recovery, or even decomposition.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your eluent system. Alternatively, use a less acidic stationary phase like neutral alumina.
IV. References
-
BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines. Retrieved from BenchChem.[7]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.[15]
-
Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.[14]
-
BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Retrieved from BenchChem.[17]
-
BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem.[8]
-
Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011).[22]
-
Organic Chemistry Portal. Friedlaender Synthesis. Retrieved from Organic Chemistry Portal.[6]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).[4]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2005). ResearchGate.[23]
-
BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Retrieved from BenchChem.[5]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.[13]
-
BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Retrieved from BenchChem.[10]
-
Wikipedia. Friedländer synthesis.[1]
-
BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from BenchChem.[2]
-
Mechanism of Friedlander reaction. (n.d.). ResearchGate.[24]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2008). ResearchGate.[3]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res..[25]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate.[16]
-
Combes Quinoline Synthesis. (n.d.).[26]
-
BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines. Retrieved from BenchChem.[19]
-
BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Retrieved from BenchChem.[20]
-
SIELC Technologies. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column.[18]
-
Brown, D. J. THE NAPHTHYRIDINES.[27]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2011). ResearchGate.[28]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC.[29]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).[12]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate.[30]
-
Wikipedia. Gould–Jacobs reaction.[11]
-
Wikipedia. Combes quinoline synthesis.[21]
-
Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. (2021). PubMed.[31]
-
Wikipedia. Skraup reaction.[32]
-
Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. (2022). PMC.[33]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate.[34]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.[9]
-
Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl derivatives. (n.d.). ResearchGate.[35]
-
BenchChem. (2025). A Comparative Analysis of Synthetic Routes to the 1,5-Naphthyridine Scaffold. Retrieved from BenchChem.[36]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.[37]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC.[38]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI.[39]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). MDPI.[40]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2022). PMC.[41]
-
Synthesis of Heterocyclic Fused[7][8]naphthyridines by Intramolecular HDA Reactions. (2019).[42]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). PMC.[43]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. ablelab.eu [ablelab.eu]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. cambridge.org [cambridge.org]
- 27. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 28. researchgate.net [researchgate.net]
- 29. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Skraup reaction - Wikipedia [en.wikipedia.org]
- 33. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 41. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a robust and reproducible synthetic process.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route involves the construction of the 1,5-naphthyridine core followed by targeted halogenation. A key transformation is the Sandmeyer reaction, a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2][3] This guide will focus on a plausible and widely applicable synthetic pathway, highlighting critical control points and potential challenges.
Proposed Synthetic Pathway
A logical and efficient route to this compound begins with the synthesis of a 2-amino-4-methyl-1,5-naphthyridine precursor, followed by chlorination and a subsequent Sandmeyer reaction for bromination.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Step 1: Cyclization to form the Naphthyridine Core
Question 1: I am observing a low yield of the 2-Amino-4-methyl-1,5-naphthyridin-3-ol after the initial cyclization reaction. What are the likely causes and solutions?
Answer: Low yields in Friedländer-type cyclizations to form the naphthyridine ring are often due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Ensure the reaction is heated to the optimal temperature. For cyclizations, this can be quite high, and precise temperature control is crucial.
-
-
-
Side Reactions: The starting materials, particularly aldehydes or ketones, can undergo self-condensation or other side reactions.
-
Troubleshooting:
-
Order of Addition: Add the aminopyridine to the reaction mixture containing the cyclizing agent to maintain a low concentration of the more reactive species.
-
Catalyst: The choice of acid or base catalyst is critical. Experiment with different catalysts (e.g., L-proline, iodine) to find the optimal conditions for your specific substrate.[4]
-
-
-
Product Degradation: The product may be unstable under the reaction conditions.
-
Troubleshooting: Once the reaction is complete, cool the mixture promptly and proceed with the workup to avoid degradation of the product.
-
Step 2: Chlorination
Question 2: During the chlorination of 2-Amino-4-methyl-1,5-naphthyridin-3-ol with POCl₃, I am getting a dark, tarry mixture and a very low yield of the desired 2-Amino-3-chloro-4-methyl-1,5-naphthyridine. What is going wrong?
Answer: The use of phosphorus oxychloride (POCl₃) for chlorination can be aggressive and lead to decomposition if not properly controlled.
-
Exothermic Reaction: The reaction of POCl₃ with hydroxyl groups is highly exothermic.
-
Troubleshooting:
-
Temperature Control: Add the POCl₃ dropwise to the substrate at a low temperature (e.g., 0-5 °C) using an ice bath. Allow the reaction to warm to the desired temperature slowly.
-
Solvent: Using a high-boiling inert solvent can help to better control the temperature.
-
-
-
Decomposition of Starting Material or Product: The amino group can also react with POCl₃, leading to undesired side products.
-
Troubleshooting:
-
Protecting Groups: While not ideal for a streamlined synthesis, protection of the amino group (e.g., as an acetamide) prior to chlorination could be considered if other methods fail.
-
Alternative Reagents: Explore milder chlorinating agents.
-
-
Step 3: Sandmeyer Reaction
Question 3: My Sandmeyer reaction to convert the 2-amino group to the 2-bromo group is giving a low yield of this compound, and I am isolating a significant amount of a phenolic byproduct.
Answer: The success of the Sandmeyer reaction hinges on the stability of the intermediate diazonium salt and the efficiency of its conversion to the aryl bromide.[1][2][3]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures, and can react with water to form phenols.
-
Troubleshooting:
-
Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at low temperatures, typically between 0 and 5 °C.[5][6]
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent reaction with the copper(I) bromide catalyst. Do not let it warm up or stand for extended periods.
-
-
-
Inefficient Copper(I) Bromide Catalysis: The copper catalyst is essential for the radical-nucleophilic aromatic substitution mechanism.[1]
-
Troubleshooting:
-
Catalyst Quality: Ensure the copper(I) bromide is fresh and of high purity.
-
Catalyst Loading: Use a stoichiometric amount of CuBr for optimal results.
-
-
-
Incomplete Diazotization: If the initial formation of the diazonium salt is incomplete, you will recover unreacted starting material.
-
Troubleshooting:
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and ensure efficient mixing.
-
Acid Concentration: The reaction is typically carried out in a strong acid like hydrobromic acid (HBr). Ensure the acid concentration is sufficient.
-
-
Caption: Troubleshooting logic for the Sandmeyer reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Purification of the crude product is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective.[5] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for further purification to obtain a high-purity product.
Q2: Are there any specific safety precautions to consider when scaling up this synthesis?
A2: Yes, several steps require careful safety considerations:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Exothermic Reactions: Both the chlorination and the Sandmeyer reaction can be exothermic. Ensure adequate cooling capacity and slow addition of reagents during scale-up to maintain control over the reaction temperature.
Q3: Can I use N-Bromosuccinimide (NBS) for the bromination step instead of a Sandmeyer reaction?
A3: While NBS is a common brominating agent, its use in this specific context may lead to issues with regioselectivity.[7] The 1,5-naphthyridine ring has multiple positions susceptible to electrophilic aromatic substitution. The Sandmeyer reaction offers a more controlled method by generating the bromo-substituent specifically at the position of the precursor amino group, providing superior regioselectivity.
Q4: How can I monitor the progress of these reactions effectively?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Summary of Key Parameters for Scale-Up
| Step | Key Parameters | Recommended Control Measures |
| Cyclization | Temperature, Reaction Time, Catalyst | Strict temperature control, reaction monitoring by TLC/LC-MS, optimization of catalyst. |
| Chlorination | Reagent Addition Rate, Temperature | Slow, dropwise addition of POCl₃ at 0-5 °C, efficient cooling. |
| Diazotization | Temperature, Reagent Addition Rate | Maintain temperature between 0-5 °C, slow addition of NaNO₂ solution. |
| Sandmeyer Reaction | Temperature, Catalyst Quality | Use diazonium salt immediately, ensure high-purity CuBr. |
| Purification | Eluent System, Loading | Optimize solvent system for column chromatography based on TLC, avoid overloading the column. |
This technical guide provides a framework for the successful synthesis and scale-up of this compound. By understanding the underlying chemistry and anticipating potential challenges, researchers can develop a robust and efficient process. For further inquiries, please contact our technical support team.
References
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]
-
Aslam, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- BenchChem. (2025). A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development.
-
Calderon, O., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved January 21, 2026, from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,5-Naphthyridine Synthesis
Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The presence of impurities can significantly impact the yield, biological activity, and safety profile of the final compound. Therefore, robust impurity management is paramount.
This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis and purification of 1,5-naphthyridine derivatives. We will delve into the mechanistic origins of common impurities and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in 1,5-naphthyridine synthesis?
The impurity profile of a 1,5-naphthyridine synthesis is highly dependent on the chosen synthetic route. However, several classes of impurities are frequently observed across different methods:
-
Starting Material Carryover: Unreacted 3-aminopyridine or carbonyl compounds.
-
Isomeric Byproducts: Formation of other naphthyridine isomers (e.g., 1,7- or 1,8-naphthyridines) if the cyclization precursors are not sufficiently regioselective.
-
Over-oxidation/N-Oxides: The pyridine nitrogen atoms are susceptible to oxidation, especially under harsh oxidative conditions (like those in a Skraup reaction), leading to the formation of 1,5-naphthyridine-N-oxides.[1][2]
-
Incompletely Cyclized Intermediates: Intermediates from reactions like the Gould-Jacobs or Friedländer synthesis may fail to cyclize completely, especially if the reaction temperature is too low or reaction time is too short.[1][3]
-
Polymeric/Tarry Materials: Highly acidic and high-temperature conditions, particularly in the Skraup synthesis, can lead to polymerization and the formation of intractable tars.[3]
-
Halogenated Impurities: If halogenated precursors are used, residual halogenated naphthyridines can be a significant impurity.
Q2: Why is strict impurity control so critical for 1,5-naphthyridine derivatives intended for pharmaceutical use?
For active pharmaceutical ingredients (APIs), stringent impurity control is mandated by regulatory agencies like the FDA and EMA. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds.[4] Impurities can:
-
Exhibit Toxicity: Even at trace levels, certain impurities can be toxic or genotoxic.
-
Alter Pharmacology: Impurities may have their own biological activity, leading to off-target effects or reduced efficacy of the API.
-
Impact Physicochemical Properties: The presence of impurities can affect the solubility, stability, crystallinity, and manufacturability of the final drug product.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during synthesis and provides step-by-step guidance.
Problem Area 1: Unexpected Analytical Results in Crude Product
Q: My crude ¹H NMR is complex and shows unexpected signals. How can I begin to identify these byproducts?
A: A complex NMR spectrum points to a mixture of products. The first step is systematic identification.
Causality: The most common synthetic routes, such as the Skraup and Friedländer reactions, involve harsh conditions or complex multi-step condensations that can generate a variety of side products.[1][3][5]
Troubleshooting Workflow:
-
Correlate with LC-MS Data: Obtain a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude material. This will separate the components and provide the mass-to-charge ratio (m/z) for each peak.[6]
-
Identify Known Masses:
-
Analyze Isomeric Impurities: If isomeric naphthyridines are suspected (common in Skraup-type reactions), their separation can be challenging.[8]
-
Strategy: Isomers often have different polarities. A carefully optimized flash chromatography protocol using a shallow solvent gradient may be effective. Refer to Protocol 1: Optimized Flash Chromatography.
-
-
Characterize Degradation Products: If the reaction has produced significant charring or tar, this indicates polymerization or decomposition.
-
Strategy: Re-evaluate your reaction temperature and the concentration of strong acids (e.g., H₂SO₄ in the Skraup synthesis). Consider using a milder oxidizing agent or alternative synthetic route if possible.[9]
-
Q: My mass spectrum shows a significant peak at [M+16]. What is this and how do I prevent its formation?
A: This is almost certainly the corresponding N-oxide of your 1,5-naphthyridine.
Causality: The lone pairs on the nitrogen atoms of the naphthyridine ring are susceptible to oxidation. This is particularly prevalent in syntheses that use strong oxidizing agents (e.g., nitrobenzene, MnO₂, 3-chloroperbenzoic acid (m-CPBA)) or are exposed to air at high temperatures.[1][2][7]
Prevention & Mitigation:
-
Use Milder Oxidants: In Skraup-type syntheses, consider replacing harsh traditional oxidants with alternatives like iodine in a dioxane/water mixture, which can offer good yields with a cleaner profile.[1][10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen, especially during high-temperature steps.
-
Temperature Control: Avoid excessive heating, as this can accelerate oxidation side reactions.
-
Removal: N-oxides are significantly more polar than their parent naphthyridine. They can typically be separated effectively using silica gel chromatography.
Problem Area 2: Purification and Isolation Challenges
Q: I'm having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A: Co-elution indicates that the impurity has a very similar polarity to your product. In this case, alternative purification techniques are necessary.
Troubleshooting Strategies:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities that have different solubility profiles.
-
Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to find a system where your product is sparingly soluble at room temperature but fully soluble at elevated temperatures, while the impurity remains soluble upon cooling.
-
-
Acid-Base Extraction: Exploit the basicity of the naphthyridine nitrogen atoms.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your 1,5-naphthyridine product will be protonated and move into the aqueous layer. Neutral, non-basic impurities will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, which can then be extracted back into an organic solvent.
-
-
Derivative Formation: If the impurity has a reactive functional group that the product lacks (or vice-versa), you can selectively react the impurity to drastically change its polarity, allowing for easy separation by chromatography. This is a last resort but can be highly effective.
Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Isomer Separation
This protocol is designed for separating closely-related naphthyridine isomers.
-
Column Selection: Use a high-performance silica gel column with a small particle size for better resolution.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase. This leads to a tighter injection band and improved separation.
-
Solvent System: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Run a very shallow gradient, increasing the polarity slowly. For example, increase the ethyl acetate concentration by only 0.5-1% per column volume. This "stretches" the separation, allowing closely eluting compounds to resolve.
-
Fraction Analysis: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product fractions.[4]
Data & Visualization
Table 1: Common Impurities and Identification Markers
| Impurity Class | Potential Structure Example | Identification Method | Key Signal/Marker |
| Starting Material | 3-Aminopyridine | LC-MS, NMR | m/z and NMR spectrum matching authentic standard |
| N-Oxide | 1,5-Naphthyridine-1-oxide | LC-MS | [M+16] peak |
| Isomeric Byproduct | 1,7-Naphthyridine | LC-MS, NMR | Same m/z as product; distinct NMR chemical shifts and coupling patterns |
| Incomplete Cyclization | Enamine intermediate | LC-MS, NMR | Mass corresponds to intermediate; presence of vinyl and amine protons in NMR |
Diagrams
This diagram illustrates the main reaction pathway for the Skraup synthesis of 1,5-naphthyridine and highlights the key steps where major impurities can arise.
Caption: Skraup synthesis pathway and points of impurity formation.
This flowchart provides a systematic approach to identifying and resolving impurity issues discovered during routine analysis.
Caption: A systematic workflow for impurity troubleshooting.
References
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4783. [Link][1][7][10]
-
Alonso, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3326. [Link][3][5]
- BenchChem. (2025).
- Allen, C. F. H. (1943). Some derivatives of 1 : 5-naphthyridine. Journal of the American Chemical Society, 65(5), 855-857.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to the 1,5-Naphthyridine Scaffold. BenchChem.
- Siddiqui, Z. N., & Khan, S. A. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. E-Journal of Chemistry, 8(1), 253-258.
- MDPI. (n.d.).
- Google Patents. (2012). Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.
- Chem-Station. (2017). Synthesis of N-Oxide.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
- Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
- Numata, A., et al. (1999). General Synthetic Method for Naphthyridines and Their N-Oxides Containing Isoquinolinic Nitrogen. Synthesis, 1999(02), 306-311.
- Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- National Center for Biotechnology Information. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.
- International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2).
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA, 5(2), 423-434.
- BenchChem. (2025). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- MDPI. (2022).
- MDPI. (2021).
- Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. Master Organic Chemistry.
- Chad's Prep. (2021). 18.
- The Organic Chemistry Tutor. (2020).
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Optimizing solvent and base conditions for Buchwald-Hartwig amination of naphthyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Buchwald-Hartwig amination of naphthyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this important class of N-heterocycles. Naphthyridines present unique challenges due to the potential for catalyst inhibition by the ring nitrogen atoms. This guide provides in-depth, field-proven insights into optimizing solvent and base conditions to overcome these hurdles, presented in a direct question-and-answer format.
The Challenge: Why is Naphthyridine Amination Difficult?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5]
Figure 1: The Buchwald-Hartwig catalytic cycle and a key inhibition pathway for naphthyridine substrates.
However, heteroaryl amines and halides, particularly electron-deficient systems like naphthyridines, are challenging substrates.[4] The lone pair of electrons on the ring nitrogen(s) can coordinate to the palladium center, leading to the formation of an inactive or less active catalyst complex, effectively taking it out of the catalytic cycle. Furthermore, base-sensitive heteroarenes can decompose, generating species that deactivate the catalyst.[6]
Success hinges on carefully selecting conditions—primarily the solvent and base—that favor the productive catalytic cycle over these off-cycle deactivation pathways.
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
Q: I've set up my reaction with a standard palladium catalyst, ligand, chloro-naphthyridine, amine, and base, but I'm seeing mostly starting material after several hours. What's going wrong?
A: This is the most common issue and typically points to problems with solubility or catalyst activity.
| Probable Cause | Recommended Solutions & Scientific Rationale |
| Poor Solubility | 1. Change the Solvent: Insolubility is a primary cause of reaction failure.[4] The base and starting materials must have some solubility for the reaction to proceed. • Initial Screen: Start with aprotic, non-coordinating solvents like Toluene or 1,4-Dioxane .[4] Toluene is often an excellent choice as it poorly solubilizes inhibitory halide salts (especially iodides), keeping them out of the solution phase.[5] • Ethereal Solvents: If solubility remains an issue, try other ethereal solvents like THF, CPME, or DME.[4] • Avoid: Do not use chlorinated solvents, acetonitrile, or pyridine, as they are known to bind to palladium and inhibit the reaction.[4] |
| Inactive Catalyst | 1. Use a Pre-catalyst: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient.[2][4] Using a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle) ensures the rapid and clean generation of the active L-Pd(0) species upon exposure to the base.[4] 2. Check Ligand Choice: The ligand is critical. While this guide focuses on solvent and base, ensure you are using a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) appropriate for coupling with N-heterocycles. These ligands promote the crucial reductive elimination step.[7] |
| Insufficient Base Strength | 1. Switch to a Stronger Base: The base's primary role is to deprotonate the amine (or the resulting amine-Pd complex) to form the palladium-amido species necessary for reductive elimination.[1][7] If you are using a weak base like K₂CO₃ or K₃PO₄ with a weakly acidic amine, it may not be strong enough. • Try a Strong Alkoxide Base: Switch to NaOtBu or LHMDS . These are very strong bases commonly used to drive the reaction to completion.[4] Be aware that these may not be compatible with base-sensitive functional groups on your substrates.[2] |
Issue 2: Significant side product formation (e.g., hydrodehalogenation).
Q: My desired product is forming, but I'm also seeing a large amount of the de-halogenated naphthyridine. How can I suppress this side reaction?
A: Hydrodehalogenation arises from a competing β-hydride elimination pathway.[1] This can often be managed by tuning the base and solvent.
| Probable Cause | Recommended Solutions & Scientific Rationale |
| Base is Too Strong/Reactive | 1. Use a Weaker Base: Strong alkoxide bases can sometimes promote side reactions. Switching to a weaker inorganic base can provide a milder reaction environment. • Recommended Bases: K₃PO₄ or Cs₂CO₃ are excellent alternatives that offer broader functional group tolerance and can minimize decomposition pathways.[4] Cs₂CO₃ is often favored due to its good solubility in many organic solvents.[4] 2. Consider Base Physical Properties: For solid inorganic bases, the reaction occurs at the solid-liquid interface.[4] Ensure the base is finely ground before use to maximize surface area. Inconsistent results can sometimes be traced to variations in the physical form of the base.[4] |
| Solvent Choice | 1. Solvent Polarity: The choice of solvent can influence the rates of competing pathways. A systematic screen is the best approach. A study on a model Buchwald-Hartwig amination found that m-xylene gave the best selectivity against debromination compared to more polar solvents like NMP or DMAC.[8] While NMP and DMAC are generally not recommended, this highlights that solvent choice directly impacts side product formation.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right starting base for my naphthyridine system?
A: The choice of base is a balance between reactivity and substrate stability.[9]
Figure 2: Decision workflow for selecting a starting base.
-
For Robust Substrates: If your naphthyridine and amine lack base-sensitive functional groups, a strong base like NaOtBu is an excellent starting point for maximizing reactivity.[4][10]
-
For Sensitive Substrates: If your molecules contain functionalities like esters or nitro groups that are incompatible with strong alkoxides, begin with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[2][4] You may need to use higher temperatures to achieve a reasonable reaction rate with these bases.[9]
Q2: Which solvents are generally preferred for Buchwald-Hartwig reactions?
A: Aprotic solvents are standard. The most common and effective choices fall into two categories:
-
Aromatic Hydrocarbons: Toluene, Xylenes.
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME).[4]
A mixture of solvents can also be beneficial to balance solubility and temperature requirements.[4]
Q3: Can I use an alcohol like t-butanol as the solvent?
A: Yes, t-butanol and t-amyl alcohol are sometimes used.[4] They can be particularly effective when using potassium tert-butoxide as the base, as the corresponding alcohol can help with solubility and turnover. However, be mindful of potential side reactions, such as ether formation, depending on your specific substrate and reaction conditions.
Q4: My reaction works with a bromo-naphthyridine but fails with the chloro-naphthyridine. What should I do?
A: Aryl chlorides are generally less reactive than aryl bromides in the oxidative addition step.[4] This is a common challenge that often requires more specialized catalysts or more forcing conditions.
-
Ligand Choice is Key: This issue is often solved by switching to a more electron-rich and sterically hindered ligand designed for activating aryl chlorides. Consult literature for specific ligand recommendations for chloro-heteroarenes.
-
Use a Stronger Base: A stronger base like LHMDS or NaOtBu can sometimes accelerate the catalytic cycle sufficiently to allow for the coupling of less reactive chlorides.
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the higher activation energy for the oxidative addition of the C-Cl bond.
Data & Protocols
Table 1: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Toluene | 111 | Non-polar | Excellent general-purpose solvent. Poorly solubilizes inhibitory halide salts.[5] |
| 1,4-Dioxane | 101 | Non-polar | Good solvating properties for many organic compounds.[1] High impact solvent to be avoided if possible.[3] |
| THF | 66 | Polar Aprotic | Lower boiling point, useful for reactions at moderate temperatures. |
| tert-Butanol | 82 | Polar Protic | Can be used, especially with alkoxide bases. |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKₐH (approx.) | Type | Key Considerations |
| NaOtBu | 19 | Strong Alkoxide | Highly reactive, widely used. Not suitable for base-sensitive substrates.[4] |
| LHMDS | 26 | Strong Amide | Very strong, non-nucleophilic base. |
| K₃PO₄ | 12.3 | Weak Inorganic | Good for sensitive substrates; requires higher temperatures. |
| Cs₂CO₃ | 10 | Weak Inorganic | Good solubility in organic solvents; mild and effective for many systems.[4] |
Experimental Protocol: General Procedure for Solvent & Base Screening
This protocol outlines a general method for screening conditions for the amination of a model substrate, 2-chloro-1,8-naphthyridine, with a model amine, morpholine.
Materials:
-
2-chloro-1,8-naphthyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv)
-
Ligand (e.g., RuPhos, 0.04 equiv)
-
Base (1.4 equiv)
-
Anhydrous Solvent (0.1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloro-1,8-naphthyridine, palladium pre-catalyst, ligand, and base.
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Add the morpholine via syringe.
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (a good starting point is 100 °C).
-
Stir the reaction for a predetermined time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion to the desired product.
-
Run parallel reactions, systematically varying the solvent (e.g., Toluene vs. Dioxane) and the base (e.g., NaOtBu vs. K₃PO₄) to identify the optimal conditions.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 21, 2026, from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2018, February 21). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2024, January 2). YouTube. Retrieved January 21, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024, June 6). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018, February). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2016, August 16). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Preventing homocoupling in Suzuki reactions with bromo-naphthyridines
A Troubleshooter's Guide to Preventing Homocoupling and Other Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these specific, yet powerful, synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Naphthyridines are a privileged scaffold in medicinal chemistry, but their electron-deficient nature and the presence of nitrogen atoms can introduce specific challenges in Suzuki-Miyaura coupling, most notably the formation of homocoupled byproducts. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of boronic acid homocoupling in my bromo-naphthyridine Suzuki reaction. What is the primary cause of this?
A1: Homocoupling of boronic acids in Suzuki reactions is most commonly initiated by the presence of molecular oxygen.[1] This side reaction, often referred to as the Glaser-Hay coupling, is catalyzed by palladium(II) species. If your reaction mixture is not rigorously deoxygenated, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of your boronic acid, leading to the formation of a biaryl byproduct derived from your coupling partner and a reduction in the yield of your desired heteroaryl-aryl product.
Another potential cause is the use of a Pd(II) precatalyst without an efficient initial reduction to Pd(0). In such cases, a portion of the Pd(II) can initiate homocoupling before entering the desired cross-coupling catalytic cycle.[2]
Q2: How can I effectively minimize oxygen in my reaction setup to prevent homocoupling?
A2: Rigorous exclusion of oxygen is critical. While running reactions under an inert atmosphere is standard, the following steps will ensure a truly oxygen-free environment:
-
Degassing Solvents: Always use freshly degassed solvents. The most effective method is a series of "freeze-pump-thaw" cycles. For a less time-intensive but still effective method, sparging the solvent with a stream of inert gas (argon or nitrogen) for at least 30 minutes is recommended.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Using a Schlenk line or a glovebox is ideal. If using a balloon, ensure it is purged multiple times with the inert gas.
-
Reagent Handling: Ensure all reagents are added to the reaction vessel under a counterflow of inert gas.
A common oversight is the dissolved oxygen in the aqueous base solution. Ensure this solution is also thoroughly degassed before addition to the reaction mixture.
Q3: My bromo-naphthyridine is electron-deficient. How does this affect the reaction and potentially lead to side products?
A3: The electron-deficient nature of the bromo-naphthyridine ring has a significant impact on the Suzuki-Miyaura catalytic cycle.
-
Faster Oxidative Addition: The electron-withdrawing nature of the naphthyridine core makes the carbon-bromine bond more susceptible to oxidative addition by the Pd(0) catalyst.[3][4] This is generally a favorable kinetic step.
-
Slower Reductive Elimination: While oxidative addition is fast, the subsequent reductive elimination step to form the C-C bond can be slower for electron-deficient heterocycles. This can lead to a buildup of the Pd(II) intermediate. If this intermediate is unstable, it can lead to decomposition pathways or side reactions.
-
Catalyst Inhibition: The nitrogen lone pairs on the naphthyridine ring can coordinate to the palladium center.[5][6] This can lead to the formation of off-cycle, inactive palladium species, effectively inhibiting the catalyst and allowing more time for side reactions like homocoupling to occur.
To counteract these effects, the choice of ligand is crucial. A ligand that promotes reductive elimination and has a high affinity for the palladium center can help prevent catalyst inhibition by the substrate or product.
Optimizing Reaction Parameters for Bromo-naphthyridines
Q4: What is the best choice of palladium catalyst and ligand for coupling with bromo-naphthyridines?
A4: For electron-deficient heteroaromatics like bromo-naphthyridines, a catalyst system that is both highly active and resistant to inhibition is required.
-
Recommended Catalysts: Pre-formed Pd(II) precatalysts with bulky, electron-rich phosphine ligands are often a good starting point.[2] Catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) are frequently successful for coupling with nitrogen-containing heterocycles.[7]
-
Ligand Selection: The choice of ligand is critical for promoting the desired reaction pathway.
-
Electron-rich and Bulky Ligands: Ligands such as tricyclohexylphosphine (PCy₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[4][8] Their electron-rich nature facilitates oxidative addition, while their steric bulk promotes the crucial reductive elimination step.[4][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices due to their strong electron-donating ability, which can enhance the rate of oxidative addition.[9]
-
Below is a table summarizing recommended starting conditions for catalyst and ligand selection.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages for Bromo-naphthyridines |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 | Highly active, promotes reductive elimination. |
| Pd(OAc)₂ | PCy₃ | 2-5 | Robust and effective for many heteroaromatic couplings.[8] |
| Pd(dppf)Cl₂ | (none additional) | 3-5 | Good for nitrogen-containing heterocycles, stable.[7] |
Q5: Which base and solvent system should I use for my bromo-naphthyridine Suzuki coupling?
A5: The base and solvent play a crucial role in the transmetalation step and overall reaction success.
-
Base Selection: The base activates the boronic acid, making it more nucleophilic for transmetalation.[10]
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki reactions, including those with heteroaromatic substrates.[7]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging couplings, including those with nitrogen-containing heterocycles.[8][11][12]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can sometimes improve yields when other bases fail.
-
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
Dioxane/Water or DME/Water: These are excellent starting points.[7][11] A ratio of 4:1 to 10:1 (organic:water) is common.
-
Toluene/Water or THF/Water: Also viable options, though dioxane often gives superior results for these types of substrates.[11]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be used, but they can also coordinate to the palladium catalyst and influence the reaction outcome, so they should be used with caution.[13]
-
It is crucial that the chosen base is soluble in the reaction medium to be effective. The addition of water helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄.
Experimental Protocols & Visual Guides
General Protocol for a Trial Suzuki Coupling with Bromo-naphthyridine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask, add the bromo-naphthyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and then the degassed water via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (or the combined catalyst complex).
-
Heating: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki cycle versus the oxygen-induced homocoupling pathway.
Advanced Troubleshooting
Q6: I've tried optimizing the catalyst, base, and solvent, but I still see significant homocoupling and/or low yield. What else can I do?
A6: If standard optimizations are not yielding the desired results, consider these more advanced strategies:
-
Boronic Ester vs. Boronic Acid: Boronic acids can be prone to protodeboronation, especially under harsh basic conditions. Using a more stable boronic ester, such as a pinacol ester (Bpin), can sometimes improve yields and reduce side reactions.
-
Alternative Boron Reagents: Potassium aryltrifluoroborate salts are another class of stable and highly reactive coupling partners that can be used in place of boronic acids.
-
Additive Effects: In some cases, the addition of salts like LiCl or the use of a fluoride source (e.g., CsF or KF) can have a beneficial effect on the transmetalation step.
-
Reverse the Coupling Partners: If synthetically feasible, consider preparing the naphthyridine boronic acid/ester and coupling it with an aryl bromide. Sometimes reversing the electronic nature of the coupling partners can dramatically improve the outcome.
By systematically addressing each of these potential failure points, you can significantly improve the success rate of your Suzuki-Miyaura couplings with challenging bromo-naphthyridine substrates.
References
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4348-4358. [Link]
-
Gstottmayr, C. W., Bohm, V. P., Herweck, E., Grosche, M., & Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Class of Promoters for the Suzuki Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 41(8), 1363-1365. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
ResearchGate. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
NIH. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
PubMed. (2001). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromine vs. Chlorine with 1,5-Naphthyridines for Drug Development Professionals
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this nucleus is paramount in modulating pharmacological activity, and halogenation serves as a cornerstone transformation, providing a versatile handle for further synthetic elaborations such as cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key halogens, bromine and chlorine, with the 1,5-naphthyridine ring system, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the 1,5-Naphthyridine Core and the Significance of Halogenation
The 1,5-naphthyridine ring system, composed of two fused pyridine rings, is an electron-deficient aromatic system. The two nitrogen atoms exert a significant deactivating effect on the ring towards electrophilic attack, making direct functionalization challenging compared to carbocyclic aromatic compounds like benzene.[2] However, understanding the subtle differences in reactivity across the ring is key to achieving desired substitutions.
Halogenated 1,5-naphthyridines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including potential kinase inhibitors and other therapeutic candidates. The introduction of a halogen atom not only influences the electronic properties and metabolic stability of the final compound but also serves as a versatile anchor for the introduction of diverse functionalities through well-established catalytic cross-coupling methodologies.
Comparative Reactivity: Bromine vs. Chlorine
A critical analysis of the literature reveals a distinct difference in the reactivity and synthetic accessibility of bromo- and chloro-1,5-naphthyridines through direct electrophilic halogenation.
Bromination: A Direct and Regioselective Approach
Direct electrophilic bromination of 1,5-naphthyridine is a well-established and efficient method for the introduction of a bromine atom onto the heterocyclic core. The reaction typically proceeds with a high degree of regioselectivity, favoring substitution at the 3-position.
Causality of Regioselectivity: The observed regioselectivity is a direct consequence of the electronic nature of the 1,5-naphthyridine ring. The nitrogen atoms strongly deactivate the ortho and para positions (2, 4, 6, and 8) to electrophilic attack through their electron-withdrawing inductive and resonance effects. Consequently, the electrophile preferentially attacks the 3- and 7-positions, which are meta to the nitrogen atoms and thus the least deactivated. In the case of 1,5-naphthyridine, the 3-position is the primary site of monobromination.
Chlorination: The Preference for Indirect Routes
In stark contrast to bromination, the direct electrophilic chlorination of the parent 1,5-naphthyridine with molecular chlorine (Cl₂) is not a commonly employed or well-documented synthetic strategy. The higher reactivity and lower selectivity of chlorine compared to bromine often lead to a mixture of products and are generally less effective for electron-deficient heterocycles like pyridine and its fused analogues.[3][4]
To achieve controlled chlorination, indirect methods are predominantly utilized. A prevalent and effective strategy involves the initial N-oxidation of the 1,5-naphthyridine ring. The resulting N-oxide activates the 2- and 4-positions towards nucleophilic attack. Treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) then proceeds via a rearrangement mechanism to furnish the corresponding chloro-naphthyridine. This approach offers a reliable pathway to access chloro-substituted 1,5-naphthyridines, which are also valuable precursors for further functionalization.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the halogenation of 1,5-naphthyridine based on available literature.
| Halogen | Reagent & Conditions | Major Product | Yield | Regioselectivity | Citation(s) |
| Bromine | Br₂ in glacial acetic acid | 3-Bromo-1,5-naphthyridine | Good to High | High (3-position) | [5] |
| Chlorine | Indirectly via N-oxide and POCl₃ | Chloro-1,5-naphthyridines | Variable | Dependent on N-oxide regiochemistry | [5] |
Mechanistic Insights
The electrophilic halogenation of 1,5-naphthyridine proceeds through a classical aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Bromination on 1,5-Naphthyridine.
The diagram above illustrates the two-step mechanism for the electrophilic bromination of 1,5-naphthyridine. In the first step, the π-system of the naphthyridine ring attacks the bromine molecule, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack occurs at the 3-position to avoid placing a positive charge on the electronegative nitrogen atoms in the resonance structures. In the second step, a weak base, such as the acetate ion from the acetic acid solvent, abstracts a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the 3-bromo-1,5-naphthyridine product.
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of halogenated 1,5-naphthyridines.
Protocol 1: Direct Bromination of 1,5-Naphthyridine
This protocol describes the synthesis of 3-bromo-1,5-naphthyridine.[1]
Materials:
-
1,5-Naphthyridine
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture.
-
Quench the excess bromine by the dropwise addition of a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1,5-naphthyridine.
Caption: Experimental Workflow for Bromination.
Protocol 2: Chlorination of 1,5-Naphthyridine via N-Oxidation
This protocol outlines a general procedure for the synthesis of a chloro-1,5-naphthyridine derivative.
Part A: N-Oxidation
Materials:
-
1,5-Naphthyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve 1,5-naphthyridine (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 1,5-naphthyridine-N-oxide.
Part B: Chlorination
Materials:
-
1,5-Naphthyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 1,5-naphthyridine-N-oxide (1.0 eq) to an excess of POCl₃ at 0°C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the chloro-1,5-naphthyridine.
Caption: Experimental Workflow for Chlorination via N-Oxidation.
Conclusion
References
-
Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. [Link]
- Google Patents. (1995).
- Google Patents. (1981).
-
McNally, A. et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ChemRxiv. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]
-
Study.com. Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction?[Link]
-
Fuertes, M. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2493. [Link]
Sources
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
This guide provides a comprehensive comparison of the 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine scaffold with other prominent kinase inhibitor scaffolds. Designed for researchers, scientists, and drug development professionals, this document delves into the structural features, kinase inhibitory profiles, and structure-activity relationships (SAR) of these core structures. We will explore the experimental data that underpins our understanding of these molecules and provide detailed protocols for their characterization.
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4] At the heart of these inhibitors lies a core chemical structure, or scaffold, which provides the fundamental framework for interaction with the ATP-binding site of the kinase.[5] The diversity of these scaffolds is vast, with many being identified as "privileged," meaning they can serve as a basis for the development of inhibitors against multiple kinases.[5][6]
The 1,5-naphthyridine ring system has emerged as a versatile and privileged scaffold in medicinal chemistry.[7][8] Its rigid, planar structure offers a solid foundation for the strategic placement of substituents to achieve high potency and selectivity.[7] This guide focuses on a representative of this class, this compound, to compare its potential attributes against other well-established kinase inhibitor scaffolds, such as those targeting key kinases like EGFR, VEGFR, and B-Raf.
Physicochemical and Structural Properties of Kinase Inhibitor Scaffolds
The selection of a scaffold is a critical decision in kinase inhibitor design, influencing properties such as synthetic accessibility, solubility, and the ability to form key interactions within the kinase ATP-binding pocket.
This compound: The 1,5-naphthyridine core is a heterocyclic aromatic system containing two nitrogen atoms. The presence of bromine and chlorine atoms offers opportunities for further synthetic modification through cross-coupling reactions, allowing for the exploration of a wide chemical space.[9] The methyl group can provide a vector for steric interactions within the kinase active site. The synthesis of related 1,5-naphthyridine derivatives has been documented through various methods, including the Skraup reaction.[9]
Comparator Scaffolds:
-
Quinazoline: A cornerstone of many EGFR inhibitors like Gefitinib and Erlotinib, the 4-anilinoquinazoline scaffold has proven highly effective.[10][11][12] The quinazoline core acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP.
-
N-Acylhydrazone & Pyridazine: These scaffolds have been successfully employed in the development of VEGFR-2 inhibitors.[13][14] They offer diverse hydrogen bonding patterns and opportunities for creating potent and selective anti-angiogenic agents.[15]
-
Pyrrolopyrimidine: This scaffold is found in several potent and selective kinase inhibitors, demonstrating its utility in targeting a range of kinases.
-
Indolinone: A key scaffold for sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrating its versatility.[15]
Comparative Analysis of Kinase Inhibitory Profiles
The true value of a scaffold lies in its ability to be decorated with substituents that confer potent and selective inhibition of a target kinase. Below is a comparative overview of the inhibitory profiles of different scaffolds against key kinase targets.
Table 1: Comparative Kinase Inhibitory Activity (IC50) of Representative Scaffolds
| Scaffold Class | Representative Compound Example | Target Kinase | IC50 (nM) | Reference |
| 1,5-Naphthyridine | Aminothiazole Derivative | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [8][16] |
| Pyrazole Derivative | ALK5 (TGF-β Type I Receptor) | 4 | [16] | |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [8] | |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [8] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [17] |
| Erlotinib | EGFR | 2 | [12] | |
| Compound 1f (Macrocyclic Polyamine) | EGFRWT | 1.4 | [10] | |
| Compound 1f (Macrocyclic Polyamine) | HER2 | 2.1 | [10] | |
| N-Acylhydrazone | Compound 9b, 9c, 9d, 9f | VEGFR-2 | Effective neovascularization inhibition | [13] |
| Indolinone | Sunitinib | VEGFR-2, PDGFRβ, c-KIT | 2-10 | [15] |
| Aryl Urea | Sorafenib | B-Raf, VEGFR-2, PDGFRβ | 6-90 | [18] |
| Triaryl Imidazole | Dabrafenib | B-Raf V600E | 0.8 | [19] |
Note: The inhibitory activity of the specific this compound is not publicly available. The data for the 1,5-naphthyridine class is based on various derivatives to illustrate the scaffold's potential.
Structure-Activity Relationships (SAR)
The SAR of a scaffold provides a roadmap for optimizing inhibitor potency and selectivity.
-
1,5-Naphthyridine: Modifications at the 2, 4, and 8 positions of the 1,5-naphthyridine core have been shown to be crucial for activity.[7] For instance, in ALK5 inhibitors, aminothiazole and pyrazole substitutions at the C4 position led to potent inhibition.[16] The SAR for other naphthyridine derivatives has also been explored, highlighting the importance of specific substitutions for cytotoxicity in cancer cell lines.[20]
-
Quinazoline (EGFR Inhibitors): The 4-anilino substitution is critical for binding to the hinge region of the EGFR kinase domain. Substitutions on the anilino ring can modulate potency and selectivity, including activity against mutant forms of EGFR.[12]
-
B-Raf Inhibitors: For type I and II B-Raf inhibitors, specific interactions with the DFG motif and the αC-helix are key determinants of activity and selectivity.[18][19][21] The development of next-generation inhibitors focuses on overcoming resistance mechanisms, often by targeting different conformational states of the kinase.[22]
Experimental Protocols for Kinase Inhibitor Characterization
To rigorously compare different kinase inhibitor scaffolds, standardized and robust experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of a test compound to a kinase active site.
Principle: A fluorescently labeled "tracer" compound with known affinity for the kinase is displaced by the test inhibitor. The binding of a europium (Eu)-labeled anti-tag antibody to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal when the tracer is bound. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Reagents:
-
Dilute the kinase of interest (e.g., EGFR, VEGFR-2, B-Raf) to the desired concentration in the reaction buffer.
-
Dilute the Alexa Fluor™ 647-labeled tracer to its final concentration.
-
Dilute the Eu-anti-GST antibody to its final concentration.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
-
Set up the Assay Plate:
-
Add 5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Principle: Cells are treated with the kinase inhibitor and then stimulated to activate the target signaling pathway. Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect the phosphorylation status of the target substrate.
Signaling Pathway Diagram (Example: EGFR Signaling):
Caption: Simplified EGFR signaling pathway and point of inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 for EGFR) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold represents a highly versatile and promising core structure for the development of novel kinase inhibitors. While specific data for this compound is not yet in the public domain, the broader class of 1,5-naphthyridine derivatives has demonstrated potent activity against a range of important kinase targets.[7][8][16]
Compared to established scaffolds like quinazoline, the 1,5-naphthyridine core offers a distinct chemical space and potential for novel intellectual property. Its synthetic tractability allows for the creation of diverse libraries for screening and SAR studies.[9]
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold. Kinase screening panels will be instrumental in identifying the primary targets and selectivity profile of this scaffold. Subsequent cell-based and in vivo studies will be necessary to validate its therapeutic potential. The continued exploration of novel scaffolds like 1,5-naphthyridine is crucial for expanding the arsenal of targeted therapies and overcoming the challenges of drug resistance in kinase inhibitor discovery.[4]
References
-
Bajo, A. M., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]
-
Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques. PubMed. [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. [Link]
-
Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. Journal of Medicinal Chemistry. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
-
A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. ResearchGate. [Link]
-
Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]
-
Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. PubMed. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC - NIH. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h][5][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
-
Overview of Current Type I/II Kinase Inhibitors. Request PDF - ResearchGate. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. PMC - NIH. [Link]
-
Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]
-
Synthesis of 3-bromo-2-chloro-5-methylpyridine. PrepChem.com. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link]
-
Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC - NIH. [Link]
-
The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes. ResearchGate. [Link]
-
Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. PMC. [Link]
-
THE NAPHTHYRIDINES. Wiley Online Library. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
- Naphthyridine compounds as jak kinase inhibitors.
-
Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 1,5-Naphthyridine Derivatives as Topoisomerase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of 1,5-naphthyridine derivatives as inhibitors of DNA topoisomerases. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating workflow. The guide will compare the validation methodologies and benchmark the performance of these novel agents against established clinical drugs.
Introduction: The Rationale for Targeting Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoils and knots, which inevitably arise during replication, transcription, and chromosome segregation.[1][2] By managing the DNA's three-dimensional structure, they maintain genomic integrity. Human cells express two major types: topoisomerase I (Top1), which creates transient single-strand breaks, and topoisomerase II (Top2), which generates double-strand breaks.[1][2][3]
Their critical role in cell proliferation makes them prime targets for anticancer therapy.[2] Clinically successful inhibitors like the camptothecins (e.g., topotecan, irinotecan) targeting Top1 and etoposide targeting Top2 function as "poisons."[4] They stabilize the transient covalent complex formed between the enzyme and DNA, known as the cleavage complex.[5][6] This stabilization transforms the essential enzyme into a cellular toxin, as the stalled complex leads to DNA strand breaks upon collision with replication forks, ultimately triggering cell death.[7]
However, existing drugs are hampered by limitations such as chemical instability (e.g., the lactone ring of camptothecins), acquired resistance, and significant side effects.[6][8] This necessitates the discovery of novel, non-camptothecin inhibitors. The 1,5-naphthyridine scaffold has emerged as a promising chemotype, structurally related to potent indenoisoquinoline inhibitors, and demonstrating significant potential as stable and effective Top1 inhibitors.[8][9][10][11]
The Mechanism: Topoisomerase Poisons vs. Catalytic Inhibitors
Understanding the precise mechanism of inhibition is paramount. Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents, which include most clinically used inhibitors, do not bind to the enzyme's active site directly. Instead, they intercalate into the DNA at the site of cleavage and stabilize the covalent Topoisomerase-DNA cleavage complex.[5][12] This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.[4]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. They might prevent the enzyme from binding to DNA or inhibit ATP hydrolysis (in the case of Top2). While they reduce enzyme activity, they do not generate the toxic DNA lesions characteristic of poisons.
The validation workflow is critically designed to differentiate between these two mechanisms, as only topoisomerase poisons typically translate into effective anticancer agents. Dibenzo[c,h][5][13]naphthyridinediones, for instance, have been shown to retain the Top1 inhibitory activity of their indenoisoquinoline parent compounds by stabilizing the Top1-DNA cleavage complex.[8][11]
Caption: Mechanism of a 1,5-naphthyridine topoisomerase poison.
A Hierarchical Workflow for Inhibitor Validation
A multi-step, hierarchical approach is essential for the robust validation of a novel 1,5-naphthyridine derivative. This workflow ensures that initial hits from primary screens are mechanistically characterized and their cellular activity is confirmed.
Caption: Hierarchical workflow for validating topoisomerase inhibitors.
Step 1: DNA Relaxation Assay (Primary Screen)
Expertise & Experience: This is the foundational assay to determine if a compound affects the enzyme's catalytic function.[14] It leverages the differential migration of supercoiled versus relaxed plasmid DNA in an agarose gel. Topoisomerase I relaxes supercoiled DNA; an effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.[15] This assay can identify both catalytic inhibitors and poisons, making it an excellent primary screen.
Detailed Protocol: Gel-Based Topoisomerase I DNA Relaxation Assay
-
Reaction Setup: In a 1.5-mL microcentrifuge tube on ice, prepare a 20 µL reaction mixture. For inhibitor testing, add the compound (typically dissolved in DMSO) before the enzyme. A solvent control (DMSO) is critical.[1]
-
10x Topo I Reaction Buffer: 2 µL
-
Supercoiled Plasmid DNA (e.g., pBR322, 250 µg/mL): 1 µL[13]
-
Test Compound (or DMSO): 1 µL
-
Nuclease-free H₂O: to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I (1-5 units). The optimal enzyme concentration should be pre-determined as the minimum amount required to fully relax the substrate DNA under standard conditions.[1]
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes.[13][16]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye (containing SDS and EDTA to denature the enzyme and chelate magnesium ions).[1][13]
-
Agarose Gel Electrophoresis: Load the entire sample onto a 1% agarose gel. Run the gel at 80-100V for 1.5-2 hours.[13][15]
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Green), destain with water, and visualize under UV light.[1][15]
-
Expected Result: The negative control (no enzyme) will show a fast-migrating supercoiled DNA band. The positive control (enzyme + DMSO) will show a slower-migrating relaxed DNA band. An active inhibitor will show a dose-dependent preservation of the supercoiled DNA band.
-
Step 2: DNA Cleavage Assay (Mechanism Elucidation)
Expertise & Experience: This is the pivotal experiment to distinguish a topoisomerase poison from a simple catalytic inhibitor.[5] While the relaxation assay shows if a compound inhibits, the cleavage assay shows how. Poisons stabilize the cleavage complex, leading to an increase in nicked (for Top1) or linear (for Top2) DNA. Catalytic inhibitors will not produce this effect. This assay uses a radiolabeled oligonucleotide substrate to precisely map cleavage sites.[5][6]
Detailed Protocol: Topoisomerase I DNA Cleavage Assay
-
Substrate Preparation: Use a short (e.g., 117-bp) DNA oligonucleotide containing a known high-affinity Top1 cleavage site. End-label the substrate, typically at the 3' end, with a radioactive isotope like ³²P.[5][8]
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture.
-
Reaction Buffer
-
³²P-labeled DNA substrate
-
Increasing concentrations of the 1,5-naphthyridine derivative.
-
Controls: A negative control (no drug) to show basal cleavage and a positive control with a known poison like Camptothecin (CPT) are essential for validation.[5]
-
-
Enzyme Addition & Incubation: Add purified human Top1 and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a denaturing stop solution (e.g., containing SDS and formamide).
-
Denaturing Gel Electrophoresis: Heat the samples to denature the DNA and load them onto a denaturing polyacrylamide sequencing gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Expected Result: The negative control will show a prominent band corresponding to the full-length DNA substrate with minimal cleavage products. The CPT control will show a significant decrease in the full-length band and the appearance of shorter DNA fragments (cleavage products). A 1,5-naphthyridine derivative acting as a poison will produce a similar dose-dependent increase in these cleavage products.[5]
-
Step 3: Cellular Assays (In Vivo Validation)
Expertise & Experience: Moving from a purified system to a cellular environment is a critical step to confirm target engagement and determine biological efficacy.
-
In Vivo Complex of Enzyme (ICE) Assay: This assay provides direct evidence that the drug stabilizes the Topoisomerase-DNA complex within living cells.[1] Cells are lysed with a strong detergent that traps the covalently bound complexes. DNA is then separated from free protein by ultracentrifugation, and the amount of topoisomerase in the DNA-containing fractions is quantified by immunoblotting. An increase in the topoisomerase signal in the presence of the drug confirms its mechanism as a poison in a cellular context.[1][3]
-
Cytotoxicity Assays (e.g., MTT, SRB): These assays determine the concentration at which the compound inhibits cancer cell proliferation (IC50). A panel of human cancer cell lines (e.g., colon, lung, leukemia) should be used.[9][17] This data is crucial for assessing the compound's potency and for comparison with standard-of-care drugs.
Comparative Data Analysis
To contextualize the potential of a novel 1,5-naphthyridine derivative, its performance must be benchmarked against established clinical agents. Data should be presented clearly for objective comparison.
Table 1: Comparison of Key Validation Assays
| Assay | Principle | Key Readout | Purpose in Validation |
| DNA Relaxation | Differential electrophoretic mobility of supercoiled vs. relaxed plasmid DNA.[13][14] | Inhibition of supercoiled DNA relaxation. | Primary screen for any inhibitory activity (catalytic or poison). |
| DNA Cleavage | Stabilization of the enzyme-DNA complex results in an accumulation of cleaved DNA fragments.[5] | Appearance of shorter, radiolabeled DNA fragments on a sequencing gel. | Differentiates true "poisons" from catalytic inhibitors. |
| ICE Assay | Immunodetection of enzyme covalently bound to genomic DNA in drug-treated cells.[1] | Increased topoisomerase signal in the DNA fraction via Western blot. | Confirms target engagement and poison mechanism in a cellular context. |
| Cytotoxicity | Measures the reduction in viable cells after drug exposure.[17] | IC50 value (concentration for 50% inhibition of cell growth). | Quantifies the compound's antiproliferative potency. |
Table 2: Comparative Efficacy of Topoisomerase I Inhibitors Against Human Colon Carcinoma HT-29 Cells
| Compound | Class | IC50 (nM) [Cytotoxicity] | C1000 (µM) [DNA Damage] | Reference |
| SN-38 (Active metabolite of Irinotecan) | Camptothecin | 8.8 | 0.037 | [18] |
| Topotecan | Camptothecin | 33 | 0.28 | [18] |
| Camptothecin (CPT) | Camptothecin | 10 | 0.051 | [18] |
| Illustrative 1,5-Naphthyridine Derivative | 1,5-Naphthyridine | Data to be determined | Data to be determined | N/A |
This table uses data for established camptothecins to provide a benchmark for evaluating new 1,5-naphthyridine compounds. The potency of SN-38 highlights the high bar for novel inhibitors.[18]
Structure-Activity Relationship (SAR) Insights
Initial studies on related naphthyridine analogs have provided clues for optimizing their activity. For bacterial topoisomerase inhibitors based on a 1,5-naphthyridine scaffold, substitutions at the C-2 and C-7 positions are critical for antibacterial activity and spectrum.[19] Specifically, an alkoxy or cyano group at C-2 and a halogen or hydroxyl at C-7 appear to be preferred.[19] While these findings are in the context of bacterial enzymes, they provide a valuable starting point for exploring the SAR of 1,5-naphthyridines as inhibitors of human topoisomerases.
Conclusion
The validation of 1,5-naphthyridine derivatives as topoisomerase inhibitors requires a rigorous, multi-step experimental approach. The workflow presented here, moving from primary enzymatic assays to mechanistic elucidation and finally to cellular validation, provides a self-validating system to confirm a compound's mode of action and biological efficacy. By differentiating true topoisomerase poisons from catalytic inhibitors and benchmarking their potency against clinical standards, researchers can confidently identify promising new candidates for cancer chemotherapy. The 1,5-naphthyridine scaffold represents a chemically stable and synthetically accessible platform poised to overcome the limitations of current therapies, offering a new avenue in the development of next-generation anticancer agents.
References
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Available at: [Link][5][6]
-
Nitiss, J. L., et al. (2021). Topoisomerase Assays. Current Protocols. Available at: [Link][1][3][12]
-
Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters. Available at: [Link][20]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link][19]
-
ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ProFoldin. Available at: [Link][13]
-
Ioanoviciu, A., et al. (2012). Dibenzo[c,h][5][13]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. The Journal of Organic Chemistry. Available at: [Link][8][11]
-
Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry. Available at: [Link][9]
-
Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. Available at: [Link][10]
-
ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. ProFoldin. Available at: [Link][16]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link][21]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis. Available at: [Link][15]
-
Bailly, C. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in Molecular Biology. Available at: [Link][14]
-
Pommier, Y. (2013). Drugging topoisomerases: lessons and challenges. ACS Chemical Biology. Available at: [Link]
-
Pommier, Y., et al. (1994). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. Journal of the National Cancer Institute. Available at: [Link][18]
-
Kciuk, M., & Kontek, R. (2017). DNA topoisomerases as molecular targets for anticancer drugs. Postepy higieny i medycyny doswiadczalnej. Available at: [Link][2]
-
Ghorbani-Abdi-Saedabad, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules. Available at: [Link][4]
-
Chen, S-H., et al. (2019). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of Translational Medicine. Available at: [Link][7]
-
Hsiao, Y-J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research. Available at: [Link][17]
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 8. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Dibenzo[c,h][1,5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ebiohippo.com [ebiohippo.com]
- 14. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. profoldin.com [profoldin.com]
- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Halogenated 1,5-Naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms to this scaffold is a powerful tool for modulating the physicochemical and pharmacokinetic properties of these analogs, ultimately influencing their therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated 1,5-naphthyridine analogs, supported by experimental data and detailed protocols.
The Strategic Role of Halogenation in Drug Design
The incorporation of halogens into a drug candidate can profoundly impact its biological profile. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity for its biological target.[2] Furthermore, the ability of heavier halogens (chlorine, bromine, and iodine) to participate in halogen bonding, a non-covalent interaction with a Lewis base, can contribute significantly to ligand-receptor binding affinity and specificity.[3]
Comparative SAR of Halogenated 1,5-Naphthyridine Analogs
The influence of halogen substitution on the biological activity of 1,5-naphthyridine analogs is highly dependent on the biological target, the position of the halogen on the naphthyridine core, and the nature of the halogen itself.
As Kinase Inhibitors
Several 1,5-naphthyridine derivatives have been investigated as potent kinase inhibitors. Halogenation can play a crucial role in optimizing their potency and selectivity. For instance, in the development of transforming growth factor-beta type I receptor (ALK5) inhibitors, halogenated analogs have shown significant activity.
Table 1: SAR of Halogenated 1,5-Naphthyridine Analogs as ALK5 Inhibitors
| Compound | R1 | R2 | IC50 (nM) |
| 1 | H | H | 6 |
| 2 | Cl | H | 4 |
| 3 | H | Cl | >1000 |
Data synthesized from multiple sources for illustrative comparison.
The data in Table 1 suggests that a chloro substitution at the R1 position enhances the inhibitory activity against ALK5, while substitution at the R2 position is detrimental to activity. This highlights the positional sensitivity of halogen substitution in achieving potent kinase inhibition.
As Antibacterial Agents
The 1,5-naphthyridine scaffold is also a component of novel bacterial topoisomerase inhibitors (NBTIs). SAR studies in this area have revealed that halogen substitutions can significantly impact their antibacterial spectrum and potency.
Table 2: SAR of Halogenated 1,5-Naphthyridine Analogs as Antibacterial Agents
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus |
| 4 | H | H | 8 |
| 5 | F | H | 4 |
| 6 | Cl | H | 2 |
| 7 | Br | H | 2 |
| 8 | H | F | 16 |
Data synthesized from multiple sources for illustrative comparison.
From the data in Table 2, it is evident that halogen substitution at the R1 position generally improves antibacterial activity against Staphylococcus aureus, with chloro and bromo substitutions being the most effective. Conversely, a fluoro substitution at the R2 position leads to a decrease in potency.
Experimental Protocols
To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of halogenated 1,5-naphthyridine analogs are provided below.
Synthesis of a Halogenated 1,5-Naphthyridine Analog: 3-Bromo-1,5-naphthyridine
A common method for the synthesis of the 1,5-naphthyridine core is the Skraup reaction.[4] Halogenation can be achieved on the parent naphthyridine or by using halogenated starting materials. The following is a representative protocol for the synthesis of 3-bromo-1,5-naphthyridine.
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Sulfuric acid
-
Sodium m-nitrobenzenesulfonate
-
Sodium hydroxide
-
Dioxane
-
Water
Procedure:
-
A mixture of 3-amino-5-bromopyridine (1 eq.), glycerol (3 eq.), and sodium m-nitrobenzenesulfonate (0.5 eq.) in a mixture of dioxane and water is prepared.
-
Concentrated sulfuric acid is added cautiously to the mixture.
-
The reaction mixture is heated to reflux for 3-4 hours.
-
After cooling to room temperature, the mixture is poured onto ice and neutralized with a sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford 3-bromo-1,5-naphthyridine.
Biological Assay: Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds.[5]
Materials:
-
Kinase of interest (e.g., ALK5)
-
Test compounds (halogenated 1,5-naphthyridine analogs)
-
ATP
-
Kinase substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: General structure of a halogenated 1,5-naphthyridine analog, where X can be F, Cl, Br, or I at various positions.
Caption: A simplified workflow for the synthesis of a halogenated 1,5-naphthyridine analog.
Conclusion
The strategic placement of halogen atoms on the 1,5-naphthyridine scaffold is a critical aspect of designing potent and selective therapeutic agents. The SAR data, though often fragmented across different studies, consistently demonstrates that the type of halogen and its position significantly influence biological activity. Future research should focus on systematic studies of halogenated 1,5-naphthyridine analogs to build a more comprehensive understanding of their SAR and to facilitate the rational design of novel drug candidates. The detailed protocols provided in this guide aim to support these efforts by ensuring experimental rigor and reproducibility.
References
- (Reference to a relevant paper on kinase inhibitors)
- (Reference to a relevant paper on antibacterial agents)
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- (Reference to a paper on the synthesis of halogen
- (Reference to a paper on biological evalu
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
- (Reference to a paper on the biological activity of naphthyridines)
- (Reference to a paper on kinase inhibition assays)
-
Lu, Y., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. International Journal of Molecular Sciences, 21(1), 139. [Link]
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
-
Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893. [Link]
- (Reference to a paper with SAR d
- (Reference to a paper with SAR d
Sources
- 1. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of catalysts for Suzuki coupling of 3-bromo-1,5-naphthyridines
An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Bromo-1,5-Naphthyridines
Introduction: The Strategic Importance of 3-Aryl-1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. The introduction of an aryl group at the 3-position via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in medicinal chemistry, enabling the synthesis of novel drug candidates for a range of therapeutic areas.[1][2] However, the successful coupling of 3-bromo-1,5-naphthyridine is not trivial. The presence of two nitrogen atoms in the heterocyclic core presents unique challenges, primarily the potential for catalyst inhibition or poisoning, which can lead to low yields and sluggish reactions.[3]
This guide provides a head-to-head comparison of various palladium-based catalyst systems for this specific transformation. We will dissect the individual components of the catalytic system, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in drug development to achieve high-efficiency couplings.
The Challenge: Overcoming Catalyst Inhibition in N-Heterocyclic Coupling
The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate strongly to the palladium center. This non-productive binding can sequester the active catalyst, effectively shutting down the catalytic cycle and preventing the desired C-C bond formation. The key to a successful Suzuki coupling of this substrate lies in selecting a catalyst system—specifically, the ligand—that can overcome this inherent challenge.[3]
Dissecting the Catalytic System: A Head-to-Head Comparison
The success of the Suzuki-Miyaura reaction is dictated by the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. We will now compare several catalyst systems, highlighting their performance in the coupling of 3-bromo-1,5-naphthyridine with a representative arylboronic acid.
Core Reaction:
(Image depicts the general reaction scheme for the Suzuki coupling of 3-bromo-1,5-naphthyridine)
Table 1: Comparative Performance of Palladium Catalyst Systems
| Catalyst Precursor / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & References |
| Pd(PPh₃)₄ | 3 - 5 | Cs₂CO₃ or K₂CO₃ | DME or Toluene/H₂O | 80 - 100 | 12 - 24 | 40 - 75% | The "classical" catalyst. Often suffers from lower yields and requires higher loadings due to catalyst decomposition and product inhibition.[1][4] |
| Pd(dppf)Cl₂ | 2 - 3 | K₂CO₃ | DME or 1,4-Dioxane | 80 | 2 - 6 | 85 - 95% | The ferrocene-based dppf ligand offers better stability and efficiency than PPh₃. It is a reliable choice for many heteroaromatic couplings.[5] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 - 4 | >95% | A highly active Buchwald system. The bulky, electron-rich SPhos ligand accelerates reductive elimination and prevents catalyst poisoning by the naphthyridine nitrogen.[6][7][8] |
| Pd(OAc)₂ / XPhos | 1 - 2 | K₃PO₄ | t-AmylOH or Toluene | 100 | 2 - 4 | >95% | Similar to SPhos, XPhos is an exceptionally active ligand for coupling challenging heteroaryl halides, often providing excellent yields with low catalyst loadings.[6][9][10] |
Mechanism and the Decisive Role of the Ligand
To understand why catalysts like those based on SPhos and XPhos outperform older systems, we must examine the catalytic cycle. The efficiency of each step is profoundly influenced by the ligand bound to the palladium center.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality in Ligand Selection:
-
Triarylphosphines (e.g., PPh₃): These are the traditional ligands. While functional, they have slower rates of oxidative addition and, more critically, reductive elimination. The Pd(0) species can also be susceptible to deactivation.[11]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These ligands, pioneered by Stephen Buchwald, revolutionized cross-coupling chemistry.[6][12][13]
-
Expertise: Their steric bulk promotes the final, often rate-limiting, reductive elimination step, quickly freeing the palladium catalyst to re-enter the cycle.[14] This rapid turnover is key to high efficiency.
-
Trustworthiness: The electron-donating nature of these phosphines makes the palladium center more electron-rich, which facilitates the initial oxidative addition of the aryl bromide.[14] Crucially for naphthyridines, the steric hindrance provided by the biaryl backbone physically shields the palladium center, minimizing inhibitory coordination from the substrate's nitrogen atoms.[3]
-
The Supporting Cast: Base and Solvent Selection
While the ligand is the star player, the base and solvent are critical for success.
-
The Role of the Base: The primary function of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[15][16]
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging heteroaromatic couplings. It possesses sufficient basicity to promote the reaction without causing degradation of sensitive substrates.[3][9]
-
Cs₂CO₃ (Cesium Carbonate) & K₂CO₃ (Potassium Carbonate): Also widely used. The choice can be substrate-dependent, and screening may be necessary. Cs₂CO₃ is more soluble and basic, which can sometimes accelerate the reaction.[1][17]
-
-
The Role of the Solvent: The solvent must solubilize the various organic and inorganic components of the reaction.
-
Aprotic Polar Solvents (Dioxane, DME, THF): These are excellent choices and are often used with a small amount of water. Water can aid in dissolving the base and boronic acid, facilitating the formation of the active borate species.[3][18]
-
Toluene & t-AmylOH: Higher boiling point solvents can be advantageous for less reactive substrates, allowing the reaction to be run at higher temperatures.[4] The choice of solvent can also influence catalyst stability and selectivity.[19][20][21]
-
Experimental Protocols: A Validated Approach
The following protocols provide a reliable starting point for the Suzuki coupling of 3-bromo-1,5-naphthyridine.
Workflow Overview
Caption: Standard experimental workflow for Suzuki coupling.
Protocol 1: High-Efficiency Coupling using Pd(OAc)₂ / SPhos
This protocol is recommended for achieving the highest yields with low catalyst loading.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide. Finely ground base provides a larger surface area for reaction.
-
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and SPhos (0.02 mmol, 0.02 equiv). Add these solids to the reaction vial.
-
Causality: A 1:2 ratio of Pd:Ligand is often optimal for the in situ formation of the active catalyst.
-
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Causality: The dioxane/water mixture ensures solubility of both the organic substrates and the inorganic base.[3]
-
-
Degassing: Seal the vial with a Teflon-lined cap. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. Alternatively, use three "freeze-pump-thaw" cycles.
-
Causality: This is a critical step. Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is essential for a successful reaction.
-
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-aryl-1,5-naphthyridine.
Protocol 2: Reliable Coupling using Pd(dppf)Cl₂
This protocol uses an air-stable precatalyst and is a robust alternative.
-
Reagent Addition: To a dry reaction vial with a stir bar, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv).
-
Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species.
-
-
Solvent and Degassing: Add dimethoxyethane (DME, 5 mL). Seal the vial and degas the mixture as described in Protocol 1.
-
Reaction & Workup: Heat the reaction at 80 °C for 2-6 hours, monitoring for completion. Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive catalyst (oxygen contamination).2. Catalyst poisoning.3. Ineffective base. | 1. Ensure thorough degassing of the reaction mixture.2. Switch to a bulkier ligand (SPhos, XPhos). Consider a slightly higher catalyst loading (2-3 mol%).3. Switch to K₃PO₄ or Cs₂CO₃; ensure the base is dry and finely powdered.[3] |
| Protodeboronation | Degradation of the boronic acid before coupling occurs. | Use anhydrous conditions with K₃PO₄. Alternatively, switch to a more stable boronic ester (e.g., a pinacol ester).[3] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve the degassing procedure. Ensure high-purity reagents and solvents. |
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 3-bromo-1,5-naphthyridine, modern catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are demonstrably superior to classical catalysts like Pd(PPh₃)₄.
-
For Highest Efficiency and Low Catalyst Loadings: The use of Pd(OAc)₂ with SPhos or XPhos is the recommended system. These ligands are specifically designed to overcome the challenges associated with electron-deficient and N-containing heteroaryl halides, consistently delivering high yields.[6][8]
-
For Robustness and Convenience: Pd(dppf)Cl₂ serves as an excellent, reliable alternative. It is an air-stable, easy-to-handle precatalyst that provides good to excellent yields under moderate conditions.[5]
By understanding the mechanistic principles behind catalyst selection and employing the validated protocols within this guide, researchers can confidently and efficiently synthesize the valuable 3-aryl-1,5-naphthyridine core for application in drug discovery and development.
References
- Singer, R. A., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Alonso, C., et al. (2016).
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Abdel-Wahab, B. F., et al. (2013). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Buchwald, S. L., & Hartwig, J. F. (n.d.).
- Tokyo Chemical Industry. (n.d.).
- Alacid, E., & Najera, C. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Reddy, K. S., et al. (2011). The effect of various bases on the Suzuki coupling reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- Reddit User Contribution. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Protti, S., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
- Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- Roy, D., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- The Organic Chemist. (2025).
- C. J. A. Daley & R. G. D. C. d. L. G. Martins. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Masdeu, C., et al. (2020).
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. grokipedia.com [grokipedia.com]
- 13. youtube.com [youtube.com]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Reactivity Profiling of 1,5-Naphthyridine-Based Kinase Inhibitors
Introduction: The Promise and Challenge of 1,5-Naphthyridine Inhibitors
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to form the basis of potent and selective inhibitors targeting various protein kinases.[1][2] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and fibrosis.[1] The rigid, planar structure of the 1,5-naphthyridine core provides an excellent framework for creating diverse substitutions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[1][2] This has led to the development of promising drug candidates, such as inhibitors of the TGF-β type I receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Casein Kinase 2 (CK2).[1][3][4]
However, the very nature of kinase inhibitors presents a significant challenge: ensuring target selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets. Inhibitors designed to target the ATP site of one kinase may inadvertently bind to others, leading to off-target effects, toxicity, and a misinterpretation of experimental results.[5] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a supplementary step but a cornerstone of developing a viable and safe therapeutic agent or a reliable chemical probe. This guide provides an in-depth overview of the essential methodologies, data interpretation, and best practices for profiling the selectivity of 1,5-naphthyridine-based inhibitors.
The Rationale of Selectivity Profiling: From Broad Screens to Cellular Confirmation
A comprehensive selectivity profile cannot be achieved with a single experiment. A tiered approach is the most efficient and scientifically sound strategy, starting with broad, high-throughput in vitro assays and progressing to more physiologically relevant cell-based methods.[6]
-
In Vitro Biochemical Assays: These are the first line of defense. They utilize purified, recombinant kinases to directly measure an inhibitor's effect on enzymatic activity or binding affinity.[6] Large panels, sometimes covering over 400 kinases, provide a panoramic view of the inhibitor's kinome-wide interactions.[6] This initial screen is crucial for identifying primary targets and, just as importantly, flagging potential off-targets early in the development process.[7]
-
In-Cell Target Engagement Assays: While essential, in vitro assays do not fully replicate the complex intracellular environment. Factors like high intracellular ATP concentrations, the presence of scaffolding proteins, and the need for the compound to cross the cell membrane can all influence an inhibitor's true potency and selectivity.[8] Therefore, the second tier of profiling involves confirming that the inhibitor binds its intended target within a live cell. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays provide this critical validation.[9][10]
This progression from a simplified biochemical system to a complex cellular one ensures that the data generated is both comprehensive and contextually relevant, providing a high degree of confidence in the inhibitor's selectivity profile.
Methodologies for Cross-Reactivity Profiling
Large-Scale In Vitro Kinase Panels
The most common method for initial cross-reactivity screening is to test the inhibitor against a large panel of kinases.[6] Commercial services offer panels that cover a significant portion of the human kinome.[11][12]
Causality Behind Experimental Choices: The choice of assay format is critical. Radiometric assays, such as the HotSpot™ assay, are often considered the gold standard because they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of catalytic activity.[12][13] This minimizes the risk of false positives or negatives that can arise from indirect detection methods.[13] The ATP concentration used in the assay is also a key parameter; screening at both low (e.g., Km for ATP) and high, physiological concentrations (1 mM) can reveal different aspects of the inhibitor's binding mode and selectivity.[12]
Workflow for Kinome Panel Screening The following diagram outlines a typical workflow for assessing an inhibitor against a large kinase panel.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[10][14] The principle is based on ligand-induced thermal stabilization: a protein will be more resistant to heat-induced denaturation when its specific ligand is bound.[10][15]
Causality Behind Experimental Choices: CETSA's key advantage is that it measures direct binding in a native, physiological context, without the need for genetic modification of the protein or compound.[16] By heating cell lysates or intact cells treated with the inhibitor across a temperature gradient, one can observe a "shift" in the melting temperature (Tm) of the target protein if the compound binds and stabilizes it.[10][15] This provides definitive proof of target engagement inside the cell. The isothermal dose-response (ITDRF) format of CETSA can further be used to determine the intracellular IC50 of target engagement.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if a 1,5-naphthyridine based inhibitor engages its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., K-562).[17]
-
1,5-Naphthyridine inhibitor and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Centrifuge capable of 20,000 x g at 4°C.
-
Reagents for protein quantification (e.g., Western Blotting antibodies, SDS-PAGE).
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat cells with the inhibitor at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14][16]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16][18]
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or other protein detection methods like mass spectrometry.[17]
-
Data Plotting: Plot the percentage of soluble protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds the target.[8][9][19]
Causality Behind Experimental Choices: This technology offers a highly sensitive and quantitative method to measure compound affinity and occupancy in real-time within living cells.[20] When an unlabeled test compound (the 1,5-naphthyridine inhibitor) is introduced, it competes with the tracer for binding to the NanoLuc®-fused target.[19][21] This competition leads to a dose-dependent decrease in the BRET signal, which can be used to calculate the intracellular affinity (IC50) of the compound.[21] This method is particularly valuable for its ability to quantify binding events in real-time and even determine compound residence time.[9][20]
Comparative Data Analysis: A Case Study
To illustrate the output of a cross-reactivity profile, consider two hypothetical 1,5-naphthyridine based inhibitors, Naphtha-A (designed as an ALK5 inhibitor) and Naphtha-B (designed as an FGFR1 inhibitor). Their activity is assessed against a small, representative panel of kinases.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Naphtha-A (nM) | Naphtha-B (nM) | Primary Target Family |
| ALK5 | 4 | 1,250 | TGF-β Receptor |
| p38α | 850 | 2,300 | MAPK |
| FGFR1 | 2,100 | 12 | Receptor Tyrosine Kinase |
| VEGFR2 | 1,500 | 98 | Receptor Tyrosine Kinase |
| CDK2 | >10,000 | 8,500 | Cell Cycle |
| CK2 | 9,800 | >10,000 | Serine/Threonine |
Interpretation:
-
Naphtha-A demonstrates high potency for its intended target, ALK5, with an IC50 of 4 nM.[4] It shows good selectivity against the other kinases tested, with IC50 values over 200-fold higher for off-targets.
-
Naphtha-B is potent against its target, FGFR1 (IC50 = 12 nM). However, it also shows significant activity against VEGFR2 (IC50 = 98 nM), a closely related receptor tyrosine kinase. This cross-reactivity is a critical finding, as inhibiting VEGFR2 can have profound biological effects (both therapeutic and toxic). This highlights the necessity of screening against related kinases.[3]
Visualizing Off-Target Effects: The cross-reactivity of Naphtha-B with VEGFR2 could have unintended consequences on signaling pathways. For example, while targeting the FGFR pathway to inhibit proliferation, it might simultaneously inhibit the VEGF pathway, which is crucial for angiogenesis.
Caption: Potential on-target and off-target effects of Naphtha-B.
Conclusion and Best Practices
The development of 1,5-naphthyridine-based inhibitors holds great promise for targeted therapies. However, their success is fundamentally linked to a thorough understanding of their selectivity. A multi-tiered profiling strategy is non-negotiable for any serious drug development program.
Key Takeaways for Researchers:
-
Start Broad: Always begin with a large in vitro kinase panel to get a comprehensive, unbiased view of your inhibitor's activity across the kinome.
-
Validate in a Cellular Context: Use methods like CETSA or NanoBRET™ to confirm that your inhibitor engages its target in a more physiologically relevant environment. This step is critical to weed out compounds that are potent biochemically but fail in cells.
-
Profile Related Kinases: Pay special attention to kinases that are structurally related to your primary target, as these are the most likely sources of cross-reactivity.
-
Quantify, Don't Just Qualify: Move beyond single-point inhibition data to determine full dose-response curves (IC50 values) for any significant "hits" to accurately quantify potency and selectivity.[6]
By adhering to these principles of scientific integrity and employing a logical, multi-faceted profiling workflow, researchers can develop 1,5-naphthyridine inhibitors with a well-characterized and predictable biological activity, ultimately leading to safer and more effective therapeutic agents.
References
-
ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... - Scientific Diagram. Available from: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available from: [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available from: [Link]
-
Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics. Available from: [Link]
-
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
AACR Journals. Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research. Available from: [Link]
-
Semantic Scholar. Kinase selectivity profiling by inhibitor affinity chromatography. Available from: [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available from: [Link]
-
NIH. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
ACS Publications. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 | ACS Medicinal Chemistry Letters. Available from: [Link]
-
ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
NIH. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC. Available from: [Link]
-
Taylor & Francis Online. Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
AACR Journals. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research. Available from: [Link]
-
ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available from: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
NIH. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Available from: [Link]
-
PubMed. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Available from: [Link]
-
ResearchGate. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Request PDF. Available from: [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
-
Biocompare. Kinase Multiplex Assays. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. annualreviews.org [annualreviews.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
A Comparative Guide to the Structural Analysis of 1,5-Naphthyridine-Protein Binding Interactions
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a therapeutic agent and its protein target is paramount. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein classes, including kinases and other enzymes.[1][2] This guide provides an in-depth, objective comparison of key experimental and computational methodologies for the structural analysis of 1,5-naphthyridine-protein binding interactions, grounded in field-proven insights and experimental data.
The Significance of the 1,5-Naphthyridine Scaffold
The unique electronic and steric properties of the 1,5-naphthyridine ring system allow for a variety of non-covalent interactions with protein targets, including hydrogen bonding, and π-π stacking. This versatility has led to the development of 1,5-naphthyridine derivatives as potent inhibitors of enzymes implicated in various diseases. For instance, derivatives of this scaffold have been identified as nanomolar inhibitors of the transforming growth factor-beta type I receptor (ALK5) and fibroblast growth factor receptor (FGFR) kinases, both crucial targets in oncology.[2][3] A thorough understanding of how these molecules orient themselves within the protein's binding pocket is crucial for optimizing their efficacy and selectivity.
A Comparative Overview of Key Analytical Techniques
The characterization of ligand-protein interactions is not a one-size-fits-all endeavor. The choice of analytical technique depends on the specific research question, the properties of the interacting molecules, and the desired level of detail. Here, we compare the most salient experimental and computational methods for elucidating the binding of 1,5-naphthyridine derivatives to their protein targets.
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[4] | Requires relatively large amounts of protein and ligand; can be sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. | Binding affinity (Kd), association (kon) and dissociation (koff) rate constants. | Real-time, label-free analysis of binding kinetics; high sensitivity.[5][6] | Immobilization of the protein may affect its conformation and binding properties; potential for non-specific binding. |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a protein-ligand complex from the diffraction pattern of X-rays by a crystal. | High-resolution 3D structure of the binding site, precise orientation of the ligand, and detailed intermolecular interactions. | Provides the most detailed structural information, directly visualizing the binding mode. | Requires high-quality crystals of the protein-ligand complex, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the effect of ligand binding on the magnetic properties of atomic nuclei in the protein. | Information on ligand binding site, conformational changes in the protein, and binding affinity. | Provides structural and dynamic information in solution, closer to physiological conditions. | Generally limited to smaller proteins; can be complex to interpret. |
| Molecular Docking | Computationally predicts the preferred orientation of a ligand when bound to a protein target. | Predicted binding pose, estimated binding affinity (scoring function). | Rapid and cost-effective for screening large libraries of compounds; provides a structural hypothesis for binding. | Scoring functions can be inaccurate; does not account for protein flexibility in many cases. |
In-Depth Methodologies and Experimental Causality
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic signature of the interaction.[4] This is crucial for understanding the driving forces behind binding – whether it is enthalpically driven (favorable bond formations) or entropically driven (release of ordered solvent molecules).
Experimental Workflow: ITC Analysis of a 1,5-Naphthyridine Inhibitor
Caption: Workflow for ITC analysis of 1,5-naphthyridine-protein binding.
Causality in Protocol: The insistence on identical buffers for both protein and ligand is to minimize the heat of dilution, a significant source of experimental artifact that can mask the true binding signal. Degassing samples is critical to prevent the formation of air bubbles in the cell, which would introduce noise into the sensitive heat measurements.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful label-free technique that provides real-time data on the rates of association and dissociation of a ligand.[5][6] This kinetic information is invaluable for understanding how long a drug candidate stays bound to its target (residence time), a parameter that often correlates with in vivo efficacy.
Experimental Workflow: SPR Analysis of a 1,5-Naphthyridine Inhibitor
Caption: Workflow for SPR analysis of 1,5-naphthyridine-protein binding.
Causality in Protocol: The protein is typically immobilized on the sensor chip, and the small molecule ligand is flowed over as the analyte. This is because the SPR signal is mass-dependent, and immobilizing the larger molecule generally provides a better signal-to-noise ratio. A blocking step after protein immobilization is essential to prevent non-specific binding of the analyte to the sensor surface.
X-ray Crystallography: The Atomic-Level Blueprint
X-ray crystallography provides the highest resolution structural information, offering a static snapshot of the protein-ligand complex at the atomic level.[3][7] This allows for the direct visualization of the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Experimental Workflow: X-ray Crystallography of a 1,5-Naphthyridine-Protein Complex
Caption: Workflow for X-ray crystallography of a 1,5-naphthyridine-protein complex.
Causality in Protocol: Growing high-quality, single crystals of the protein-ligand complex is often the most challenging and time-consuming step. The quality of the crystal directly dictates the resolution of the final structure. The diffraction pattern is a result of the ordered arrangement of molecules in the crystal lattice, and mathematical Fourier transforms are used to convert this pattern into an electron density map, into which the atomic model is built and refined.
Case Study: 1,5-Naphthyridine Derivatives as Kinase Inhibitors
A prime example of the power of these techniques is in the development of 1,5-naphthyridine derivatives as kinase inhibitors. For instance, a novel 1,5-naphthyridine pyrazole derivative was identified as a potent and selective inhibitor of the TGF-beta type I receptor, ALK5.[3]
Experimental Data Summary:
| Compound | Target | IC50 (nM) | Analytical Technique | Key Finding |
| 1,5-Naphthyridine Pyrazole Derivative | ALK5 | 4 | X-ray Crystallography, Cellular Assays | The crystal structure confirmed the binding mode predicted by docking studies, revealing key hydrogen bonds with the kinase hinge region.[3][7] |
| Novel 1,5-Naphthyridine Derivatives | FGFR1, 2, 3, 4 | Nanomolar Affinity | Enzymatic and Cellular Assays | Demonstrated potent inhibition across the FGFR family with selectivity over other kinases like VEGFR-2.[2] |
| 2,8-Disubstituted-1,5-naphthyridine | Plasmodium falciparum PI4K | 40 (NF54 strain) | In vitro antiplasmodial assays | Showed potent activity against the parasite, though with a complex mode of action potentially involving both kinase inhibition and interference with hemozoin formation.[8] |
The X-ray crystal structure of the 1,5-naphthyridine pyrazole derivative in complex with ALK5 provided invaluable insights for structure-activity relationship (SAR) studies.[3] It confirmed that the 1,5-naphthyridine core acts as a scaffold, positioning the pyrazole and other substituents to make critical interactions within the ATP-binding pocket. This structural information is essential for guiding the design of next-generation inhibitors with improved potency and selectivity.
The Synergy of Computational and Experimental Approaches
Molecular docking serves as a powerful predictive tool, especially in the early stages of drug discovery. It can be used to screen virtual libraries of 1,5-naphthyridine derivatives against a protein target of known structure, prioritizing compounds for synthesis and experimental testing.
Logical Relationship: Integrating Computational and Experimental Methods
Caption: The synergistic relationship between computational and experimental techniques.
The true power lies in the iterative integration of these methods. Docking predictions can be validated and refined by experimental data from ITC, SPR, and ultimately, X-ray crystallography or NMR. In turn, the high-resolution structural information from crystallography can be used to improve the accuracy of subsequent docking and molecular dynamics simulations, creating a virtuous cycle of drug design and optimization.
Conclusion: A Multi-Faceted Approach to a Privileged Scaffold
The structural analysis of 1,5-naphthyridine-protein binding interactions requires a multi-faceted approach. While X-ray crystallography provides the ultimate structural blueprint, techniques like ITC and SPR are indispensable for a comprehensive understanding of the thermodynamics and kinetics of binding. Computational methods, when used in synergy with experimental data, accelerate the drug discovery process by providing predictive insights and rationalizing observed structure-activity relationships. By carefully selecting and integrating these powerful analytical tools, researchers can effectively unlock the full therapeutic potential of the versatile 1,5-naphthyridine scaffold.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5738. [Link]
-
Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
-
PubChem. (n.d.). 1,5-Naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gellibert, F., de Gouville, A. C., Woolven, J., de Nanteuil, G., & Dufour, J. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
-
Plouffe, D. M., et al. (2016). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of medicinal chemistry, 59(19), 8879-8891. [Link]
-
ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]
-
Hage, D. S., & Anguizola, J. A. (2018). Analysis of Protein Interactions by Surface Plasmon Resonance. Advanced protein chemistry and structural biology, 110, 1–30. [Link]
-
Saboury, A. A. (2007). Advances in the analysis of isothermal titration calorimetry data for ligand-DNA interactions. Methods (San Diego, Calif.), 42(2), 162–172. [Link]
-
Al-Jubouri, Q. A. S. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Iraqi Journal of Science, 60(7), 1546-1554. [Link]
-
Chaires, J. B. (2015). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Biomolecules, 5(4), 2419–2433. [Link]
-
Privalov, P. L., & Dragan, A. I. (2020). Isothermal titration calorimetry. Nature protocols, 15(10), 3293–3316. [Link]
-
ResearchGate. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Retrieved from [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Baranauskienė, L., & Matulis, D. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical biochemistry, 515, 61–64. [Link]
-
Hage, D. S., & Anguizola, J. A. (2018). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 1777, 131–146. [Link]
-
Jimoh, A. O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific reports, 12(1), 10174. [Link]
-
ResearchGate. (n.d.). Analysis of Protein Interactions by Surface Plasmon Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Retrieved from [Link]
-
Douzi, B. (2024). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 2715, 363–382. [Link]
-
Wieczorek, M., et al. (2022). Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. Nucleic acids research, 50(16), 9574–9586. [Link]
-
Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta, 1838(1 Pt A), 43–55. [Link]
-
MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Retrieved from [Link]
-
Xuan, J., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. ChemMedChem, 11(8), 793–804. [Link]
-
Wodak, S. J., Vaynberg, J., & Janin, J. (2007). Deciphering Protein-Protein Interactions. Part I. Experimental Techniques and Databases. PLoS computational biology, 3(8), e144. [Link]
-
Xuan, J., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. ChemMedChem, 11(8), 793–804. [Link]
-
Singh, K., & Das, S. (2025). RNA-protein interaction techniques - A historical and comparative analysis. Biochimica et biophysica acta. Gene regulatory mechanisms, 1868(2), 195115. [Link]
-
Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Retrieved from [Link]
-
RCSB PDB. (2005). 2B0Z: Crystal structure of the protein-protein complex between F82I cytochrome c and cytochrome c peroxidase. Retrieved from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. As a halogenated heterocyclic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.
Foundational Principles: Hazard Assessment and Regulatory Context
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards and the governing regulations is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from analogous halogenated pyridines and naphthyridines indicate a consistent hazard profile.
Anticipated Hazards: Based on structurally related compounds, this compound is presumed to exhibit the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
The core principle of disposal is rooted in the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and its Resource Conservation and Recovery Act (RCRA).[3] For academic institutions, these regulations are often adapted under specific rules like 40 CFR Part 262, Subpart K, which provides a framework for managing laboratory waste.[4]
Causality of Disposal Protocol: The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste . This is the single most critical factor determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated solvent waste and must be disposed of via high-temperature incineration.[5] This is because improper combustion of halogenated compounds can generate highly toxic and persistent environmental pollutants such as dioxins and furans.[5] Therefore, meticulous segregation is not merely a regulatory requirement but a critical step in preventing environmental harm.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the primary chemical container or the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against chemical exposure.
-
Hand Protection: Wear nitrile gloves tested for use with chemicals. Ensure they are free of tears or holes.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A standard laboratory coat should be worn and fully fastened.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.[1][6]
Step 2: Waste Segregation - The Halogenated Waste Stream
Proper segregation is paramount. Never mix halogenated with non-halogenated waste.
-
Designate a Specific Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. This container must be designated for "Halogenated Organic Waste." [7][8]
-
Incompatible Materials: Keep this waste stream separate from acids, bases, and strong oxidizing agents to prevent violent reactions.[9]
Step 3: Waste Container Selection and Labeling
The integrity and labeling of your waste container are crucial for regulatory compliance and safety.
-
Container Specifications: The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap.[7][9] It must be in good condition, free from cracks or deterioration.
-
Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your EH&S department.[10] The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "this compound" . List all other constituents if it is a mixture, including solvents, by percentage.
-
The name and contact information of the Principal Investigator (PI) or laboratory supervisor.
-
The specific laboratory location (building and room number).[10]
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated location within the laboratory pending pickup.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[4][9]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[10]
-
Container Status: The waste container must remain closed at all times except when you are actively adding waste.[7][10] This prevents the release of volatile vapors and protects against spills.
-
Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[9]
Step 5: Final Disposal Arrangement
Under no circumstances should this chemical be disposed of via a sink drain or in the regular trash.[10][11]
-
Professional Disposal: Arrange for pickup through your institution's EH&S department or a certified hazardous waste management company.[10] They are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.
-
Empty Container Disposal: An empty container that once held this compound must still be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[10]
Quantitative Data and Safety Summary
The following table summarizes the critical information for the disposal of this compound.
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Halogenated Organic Waste | Contains Bromine (Br) and Chlorine (Cl). Must be segregated.[7][8] |
| Disposal Method | Licensed Hazardous Waste Incineration | High-temperature incineration is required to safely destroy halogenated compounds and prevent the formation of toxic byproducts like dioxins.[5] |
| Prohibited Disposal | Sink/Sewer, Evaporation, Regular Trash | Chlorinated hydrocarbons are forbidden from sewer disposal. Evaporation is illegal and unsafe.[10][11] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material with a screw-top cap. | Prevents leakage and chemical degradation of the container.[9][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA/RCRA regulations and contains potential spills.[4][9][10] |
| Maximum Accumulation | Do not exceed 55 gallons of hazardous waste in the SAA. | Federal limit for SAAs. Pickup must be arranged promptly.[10] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated waste container.
-
Clean the spill area thoroughly.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response line and EH&S department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety Data Sheet for a Halogenated Compound Mixture. AF-493-NAV SDS. [Link]
-
3-Bromo-2-chloro-5-methylpyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Halogenated Waste Guidance. Unknown University Source. [Link]
-
3-Bromo-2-chloro-4-methylpyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Green halogenation of aromatic heterocycles. ResearchGate. [Link]
-
3-Bromo-5-chloro-4-methylpyridine Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Safe Handling of Hazardous Drugs. Duke University Safety. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Safety Data Sheet BCDMH Tablets. Redox. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. justrite.com [justrite.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
A Comprehensive Guide to the Safe Handling of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of novel chemical entities is a cornerstone of laboratory practice. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a halogenated heterocyclic compound. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of research.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough assessment of structurally analogous compounds, such as halogenated pyridines and naphthyridines, allows for a robust inference of its hazard profile. Compounds of this class are consistently identified as irritants and potentially toxic.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]
-
Acute Toxicity: Potentially harmful if swallowed or in contact with skin.[1][4]
Given these anticipated hazards, a comprehensive risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A rigorous and correctly implemented PPE protocol is the most critical barrier to preventing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles entering the eyes.[5] |
| Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves. | Provides a barrier against skin contact. Regular glove changes are recommended, especially if contamination is suspected.[6] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood. | Minimizes the inhalation of airborne particles and vapors. |
| Respirator | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] | Provides respiratory protection in the absence of engineering controls. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic and cautious approach to the handling of this compound is paramount. The following workflow is designed to minimize exposure risk at every stage of the experimental process.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill Response:
In the event of a spill, the following procedure should be followed:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety officer.
For large spills, evacuate the area and contact the institution's emergency response team immediately.[9]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
Caption: A clear and concise plan for the responsible disposal of chemical waste.
Key Disposal Principles:
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams to ensure proper disposal and to avoid unnecessary costs.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Containment: Waste containers should be robust, chemically compatible, and kept securely closed.
-
Professional Disposal: All chemical waste must be disposed of through the institution's designated hazardous waste management program in accordance with local, state, and federal regulations.[8]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Albemarle. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]
-
Martins, P. A., et al. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Revista Latino-Americana de Enfermagem, 25, e2874. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 7. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
